8-Chloroguanosine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYUNCYYKKCIX-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175254 | |
| Record name | 8-Chloroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-68-9 | |
| Record name | 8-Chloroguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vivo Formation of 8-Chloroguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, quantitative aspects, and analytical methodologies related to the in vivo formation of 8-chloroguanosine (8-Cl-G). This chlorinated nucleoside is a significant biomarker of inflammation-induced nucleic acid damage and is implicated in the pathogenesis of various diseases.
The Core Mechanism of this compound Formation in Vivo
The formation of this compound in vivo is intrinsically linked to the inflammatory response, primarily mediated by neutrophils. During inflammation, these immune cells are recruited to the site of injury or infection where they can be activated by a variety of stimuli, including pathogens and inflammatory mediators.
Upon activation, neutrophils undergo a process called degranulation, releasing the contents of their azurophilic granules into the extracellular space or phagosomes. A key component of these granules is the heme enzyme myeloperoxidase (MPO). Simultaneously, activated neutrophils produce hydrogen peroxide (H₂O₂) via the NADPH oxidase complex.
MPO utilizes H₂O₂ and chloride ions (Cl⁻), which are abundant in physiological fluids, to catalyze the formation of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] HOCl is a key component of the neutrophil's antimicrobial arsenal but can also cause damage to host tissues.
The generated HOCl can then react with various biological molecules, including the guanine bases in DNA and RNA. The electrophilic chlorine atom of HOCl attacks the C8 position of the guanine ring, leading to the formation of 8-chloroguanine. When this modification occurs at the nucleoside level (guanine linked to a ribose or deoxyribose sugar), the resulting product is this compound or 8-chloro-2'-deoxyguanosine, respectively. The formation of this compound is favored over other modifications like 8-oxo-7,8-dihydroguanosine or 8-nitroguanosine in the presence of HOCl.[2]
The presence of this compound in biological samples is therefore a direct indicator of MPO activity and the generation of reactive chlorine species during inflammation.
Quantitative Data on this compound Formation
The following tables summarize key quantitative data related to the formation of this compound and the enzymatic activity of myeloperoxidase.
Table 1: Reaction Yields and Conditions for Chlorinated Nucleoside Formation
| Nucleoside (0.5 mM) | Reactant (0.5 mM) | pH | Product | Yield (%) | Reference |
| Guanosine | HOCl | 7.4 | This compound | 1.6 | [2] |
| 2'-Deoxyguanosine | HOCl | 7.4 | 8-Chloro-2'-deoxyguanosine | 1.6 | [2] |
| Cytidine | HOCl | 7.4 | 5-Chlorocytidine | 1.6 | [2] |
| 2'-Deoxycytidine | HOCl | 7.4 | 5-Chloro-2'-deoxycytidine | 1.6 | |
| Adenosine | HOCl | 7.4 | 8-Chloroadenosine | 0.2 | |
| 2'-Deoxyadenosine | HOCl | 7.4 | 8-Chloro-2'-deoxyadenosine | 0.2 |
Table 2: Kinetic Parameters of Myeloperoxidase (MPO)
| Substrate | Parameter | Value | Conditions | Reference |
| Chloride (Cl⁻) | k₂ | 2.2 x 10⁶ M⁻¹s⁻¹ | Reaction of MPO Compound I with Cl⁻ | |
| Chloride (Cl⁻) | k₋₂ | 1.9 x 10⁵ s⁻¹ | Dissociation of MPO-I-Cl⁻ complex | |
| MPO-I-Cl⁻ | k₃ | 5.2 x 10⁴ s⁻¹ | Formation of HOCl from MPO-I-Cl⁻ | |
| Hydrogen Peroxide (H₂O₂) | Optimal Concentration | ~0.3 - 0.7 mM | For MPO-mediated chlorination | |
| pH | Optimal Range | 4.5 - 5.0 | For MPO-mediated chlorination |
Detailed Experimental Protocol: Quantification of this compound by LC-MS/MS
This section outlines a representative protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established protocols for other modified nucleosides.
3.1. Sample Preparation
-
Tissue Homogenization:
-
Excise tissues and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a lysis buffer (e.g., with chaotropic agents like guanidinium chloride to denature proteins and nucleases).
-
Use mechanical disruption (e.g., bead beating or sonication) to ensure complete cell lysis.
-
-
Nucleic Acid Extraction:
-
Perform a phenol-chloroform extraction to separate nucleic acids from proteins and lipids.
-
Precipitate the nucleic acids (DNA and RNA) with cold ethanol.
-
Wash the nucleic acid pellet with 70% ethanol and resuspend in nuclease-free water.
-
-
Enzymatic Digestion:
-
To digest the nucleic acids into individual nucleosides, use a cocktail of enzymes. A common combination includes:
-
Nuclease P1: To digest RNA and DNA into 5'-mononucleotides.
-
Alkaline Phosphatase: To dephosphorylate the mononucleotides to nucleosides.
-
-
Incubate the nucleic acid sample with the enzyme cocktail at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge to remove salts, enzymes, and other interfering substances.
-
Condition the cartridge with methanol and then with water.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the nucleosides with a methanol/water mixture.
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the sample in the LC mobile phase for analysis.
-
3.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of nucleosides.
-
Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase (Mobile Phase B) is used to separate the nucleosides based on their polarity.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is most common for nucleoside analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its stable isotope-labeled internal standard.
-
Precursor Ion (Q1): The protonated molecular ion of this compound ([M+H]⁺).
-
Product Ion (Q3): A characteristic fragment ion of this compound, often the protonated guanine base after cleavage of the glycosidic bond.
-
Internal Standard: A stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N labeled) should be used for accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.
-
3.3. Quantification
-
A calibration curve is generated using known concentrations of an this compound standard and a fixed concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard.
-
The concentration of this compound in the unknown samples is then determined from this calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of neutrophil activation leading to MPO release and this compound formation.
Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.
References
The Ambiguous Code: An In-depth Technical Guide to the Mutagenic Properties of 8-Chloroguanosine in DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroguanosine (8-Cl-G), a halogenated DNA adduct formed during inflammation and exposure to certain xenobiotics, represents a significant threat to genomic integrity. This technical guide provides a comprehensive overview of the mutagenic properties of 8-Cl-G, focusing on its behavior during DNA replication. We delve into the molecular mechanisms underlying its mutagenicity, present quantitative data on its effects with various DNA polymerases, and detail the experimental protocols used to elucidate these properties. This document is intended to be a valuable resource for researchers in toxicology, oncology, and drug development, offering insights into the carcinogenic potential of inflammation-associated DNA damage.
Introduction: The Formation and Significance of this compound
Chronic inflammation is a well-established driver of carcinogenesis.[1][2] One of the key mechanisms linking inflammation to cancer is the production of reactive oxygen and halogen species by immune cells, which can lead to DNA damage.[1][2] Myeloperoxidase, an enzyme abundant in neutrophils, generates hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] HOCl can react with the guanine base in DNA to form 8-chloro-2'-deoxyguanosine (8-Cl-dG), a major halogenated DNA lesion. The presence of the bulky chlorine atom at the C8 position of guanine destabilizes the normal anti conformation of the nucleoside, favoring a syn conformation. This conformational flexibility is the root of its mutagenic potential.
The Molecular Mechanism of this compound Mutagenesis: A Tale of Two Conformations
The mutagenicity of 8-Cl-G stems from its ability to exist in two conformations, anti and syn, which allows for ambiguous base pairing during DNA replication.
-
The Correct Pairing (anti Conformation): In its anti conformation, 8-Cl-G can still form a standard Watson-Crick base pair with cytosine (C). However, the bulky chlorine atom can cause some distortion, potentially affecting the efficiency of incorporation by DNA polymerases.
-
The Mutagenic Mispairing (syn Conformation): The chlorine atom at the C8 position promotes the rotation of the base around the glycosidic bond into the syn conformation. In this state, the Hoogsteen edge of 8-Cl-G is presented for base pairing. This allows for the formation of a stable, albeit mismatched, base pair with an incoming guanine (G) nucleotide. This mispairing event, if not repaired, will lead to a G to C transversion mutation in the subsequent round of DNA replication. This is a significant finding, as G to C transversions are frequently observed in cancers associated with chronic inflammation.
Below is a diagram illustrating the dual coding potential of this compound.
Caption: Conformational flexibility of this compound leads to either correct or mutagenic base pairing.
Quantitative Analysis of this compound Mutagenicity
The mutagenic potential of 8-Cl-G has been quantified through in vitro studies using various human DNA polymerases. These studies measure the efficiency and fidelity of nucleotide incorporation opposite the 8-Cl-G lesion.
Miscoding Frequencies and Specificity with Different Human DNA Polymerases
The following table summarizes the miscoding frequency and specificity of 8-Cl-G when bypassed by human DNA polymerases α (alpha), κ (kappa), and η (eta).
| DNA Polymerase | Nucleotide Incorporated | Frequency (%) | Mutation Type |
| Pol α | dCMP | >99 | Correct |
| dAMP, dGMP, dTMP | <1 | Miscoding | |
| Pol κ | dCMP | 80.9 | Correct |
| dGMP | 5.5 | G to C Transversion | |
| dAMP | 3.7 | G to T Transversion | |
| dTMP | 3.5 | G to A Transition | |
| -1 Deletion | 6.4 | Frameshift | |
| Pol η | dCMP | >99 | Correct |
| dAMP, dGMP, dTMP | <1 | Miscoding |
Data sourced from Sassa et al., 2012.
Steady-State Kinetics of Nucleotide Incorporation Opposite 8-Cl-G by Human DNA Polymerase β
Kinetic studies with human DNA polymerase β (pol β), a key enzyme in base excision repair, further illuminate the promutagenic nature of 8-Cl-G.
| Incoming Nucleotide (dNTP) | Metal Cofactor | Km (µM) | kcat (min-1) | Efficiency (kcat/Km) | Relative Efficiency (vs dCTP with Mg2+) |
| dCTP | Mg2+ | 1.3 ± 0.3 | 0.71 ± 0.08 | 0.55 | 1.0 |
| Mn2+ | 2.5 ± 0.6 | 32 ± 4 | 12.61 | 22.9 | |
| dGTP | Mg2+ | 19 ± 5 | 0.72 ± 0.11 | 0.038 | 0.07 |
| Mn2+ | 12 ± 2 | 14 ± 1 | 1.15 | 2.1 | |
| dATP | Mg2+ | >500 | - | <0.001 | <0.002 |
| Mn2+ | 160 ± 40 | 1.8 ± 0.3 | 0.011 | 0.02 | |
| dTTP | Mg2+ | >500 | - | <0.001 | <0.002 |
| Mn2+ | >500 | - | <0.001 | <0.002 |
Data sourced from Kim et al., 2019.
These data highlight that while dCTP incorporation is most efficient, the misincorporation of dGTP by pol β is only about 15-fold less efficient in the presence of Mg2+, indicating a significant potential for G to C transversion mutations.
Experimental Protocols
The following sections outline the methodologies for key experiments used to study the mutagenic properties of this compound.
Steady-State Kinetic Analysis of Nucleotide Incorporation
This protocol is adapted from established methods for analyzing DNA polymerase fidelity.
Objective: To determine the kinetic parameters (Km and kcat) for the incorporation of a single nucleotide opposite an 8-Cl-G lesion.
Materials:
-
Purified human DNA polymerase (e.g., pol β)
-
Oligonucleotide template containing a site-specific 8-Cl-G
-
5'-32P-labeled primer
-
dNTP solutions (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 4% glycerol, 0.1 mg/ml BSA)
-
Quench solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager and analysis software
Workflow:
Caption: A stepwise representation of the steady-state kinetic analysis workflow.
X-ray Crystallography of DNA Polymerase-DNA-dNTP Ternary Complex
This protocol provides a general framework for obtaining structural insights into how a DNA polymerase accommodates 8-Cl-G.
Objective: To determine the three-dimensional structure of a DNA polymerase in complex with a DNA template containing 8-Cl-G and an incoming nucleotide.
Materials:
-
Highly purified and concentrated DNA polymerase
-
Synthetic oligonucleotides (template with 8-Cl-G and primer)
-
Non-hydrolyzable dNTP analog (e.g., dGTP*)
-
Crystallization screening solutions
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Workflow:
Caption: Key stages in the determination of the crystal structure of a polymerase-DNA complex.
Cellular Repair of this compound
The mutagenic potential of 8-Cl-G in a cellular context is dependent on the efficiency of DNA repair mechanisms. While specific repair pathways for 8-Cl-G are not as well-characterized as those for its analog, 8-oxoguanine, it is likely that the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways play a role.
-
Base Excision Repair (BER): This pathway is the primary defense against small, non-helix-distorting base lesions. It is initiated by a DNA glycosylase that recognizes and excises the damaged base. While OGG1 is the primary glycosylase for 8-oxoguanine, it is plausible that it or another glycosylase may recognize 8-Cl-G.
-
Nucleotide Excision Repair (NER): NER is responsible for repairing bulky, helix-distorting lesions. The significant distortion caused by the syn conformation of 8-Cl-G when paired with guanine might make it a substrate for the NER pathway.
The interplay between these repair pathways and the efficiency of translesion synthesis by various DNA polymerases ultimately determines the fate of an 8-Cl-G lesion in the cell.
Caption: Cellular pathways determining the fate of an this compound lesion.
In Vivo Mutagenicity
While in vitro studies provide a detailed mechanistic understanding, in vivo studies are crucial for assessing the biological consequences of 8-Cl-G. Studies on the related compound 5-chloro-2'-deoxycytidine have demonstrated its potent mutagenicity in mammalian cells, leading to a distinct mutational spectrum. Similar in vivo studies using transgenic mouse models and high-resolution sequencing are needed to fully characterize the mutational signature of 8-Cl-G and its contribution to inflammation-driven carcinogenesis.
Conclusion and Future Directions
This compound is a potent mutagenic DNA lesion that primarily induces G to C transversion mutations. Its mutagenicity is a direct consequence of its conformational flexibility, which allows for Hoogsteen base pairing with guanine during DNA replication. The efficiency of this mispairing is dependent on the specific DNA polymerase involved. While our understanding of the molecular basis of 8-Cl-G mutagenicity has advanced significantly, further research is needed in several key areas:
-
Comprehensive Polymerase Profiling: Expanding the analysis to a wider range of human DNA polymerases, including those from different families, will provide a more complete picture of translesion synthesis past this lesion.
-
Elucidation of Repair Pathways: Detailed studies are required to identify the specific DNA repair enzymes and pathways responsible for the recognition and removal of 8-Cl-G in cells.
-
In Vivo Mutational Signatures: Characterizing the mutational spectrum of 8-Cl-G in vivo is essential for linking this specific type of DNA damage to the genomic landscape of inflammation-associated cancers.
A deeper understanding of the mutagenic properties of this compound will not only enhance our knowledge of carcinogenesis but may also pave the way for the development of novel preventative and therapeutic strategies for inflammation-driven malignancies.
References
8-Chloroguanosine as a biomarker for oxidative stress and inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a key driver in the pathogenesis of numerous diseases, including cancer.[1] During inflammatory processes, immune cells such as neutrophils produce reactive halogen species to combat pathogens. One such species, hypochlorous acid (HOCl), is generated by the enzyme myeloperoxidase (MPO) and can react with cellular components, including nucleic acids. The chlorination of guanine residues in DNA and RNA by HOCl leads to the formation of 8-chloroguanosine (8-Cl-G) and its deoxy-analogue, 8-chloro-2'-deoxyguanosine (8-Cl-dG). These chlorinated nucleosides are stable products of MPO activity and serve as specific biomarkers for MPO-driven oxidative and inflammatory stress. The mutagenic potential of 8-chloro-2'-deoxyguanosine, which can induce G-to-C transversions, links chronic inflammation to an increased risk of carcinogenesis. This technical guide provides a comprehensive overview of this compound as a biomarker, including its formation, analytical detection methods, and its role in signaling pathways related to inflammation and disease.
Introduction: The Intersection of Inflammation, Oxidative Stress, and DNA Damage
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic inflammation can be detrimental and is implicated in the development of various pathologies, including cancer. A key feature of the inflammatory microenvironment is the production of reactive oxygen species (ROS) and reactive halogen species (RHS) by activated immune cells.[2]
Myeloperoxidase (MPO), an enzyme abundantly found in neutrophils, plays a central role in the production of RHS. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of the potent oxidant hypochlorous acid (HOCl).[2] HOCl can react with a wide range of biological molecules, including the purine bases of DNA and RNA. The reaction of HOCl with guanine residues results in the formation of 8-chloroguanine derivatives, including this compound (from RNA) and 8-chloro-2'-deoxyguanosine (from DNA).[2][3]
The formation of these chlorinated nucleosides represents a specific footprint of MPO activity and, consequently, a direct link between inflammation-induced oxidative stress and nucleic acid damage. The promutagenic nature of 8-chloro-2'-deoxyguanosine further highlights its significance as a potential driver of inflammation-associated carcinogenesis. This guide will delve into the core aspects of this compound as a biomarker, providing researchers and drug development professionals with the necessary technical information for its study and application.
Formation of this compound: The MPO-H₂O₂-Cl⁻ Axis
The generation of this compound is intrinsically linked to the activity of the myeloperoxidase enzyme during the inflammatory response. The process can be summarized in the following steps:
-
Activation of Neutrophils: In response to inflammatory stimuli, neutrophils become activated and undergo a "respiratory burst," leading to the production of superoxide radicals (O₂⁻) by the NADPH oxidase complex.
-
Formation of Hydrogen Peroxide: Superoxide is rapidly dismutated to hydrogen peroxide (H₂O₂).
-
Myeloperoxidase-Catalyzed Chlorination: MPO utilizes H₂O₂ to oxidize chloride ions (Cl⁻) into the highly reactive hypochlorous acid (HOCl).
-
Reaction with Guanine: HOCl readily reacts with the C8 position of guanine bases in both DNA and RNA to form 8-chloroguanine adducts.
This cascade of events establishes a direct link between neutrophil activation, a hallmark of inflammation, and the formation of a specific DNA/RNA lesion.
Quantitative Data
While specific quantitative data for this compound in various disease states are still emerging, studies have begun to quantify related chlorinated nucleosides, providing a valuable reference for expected concentration ranges. The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection of these biomarkers in biological matrices.
| Analyte | Matrix | Condition | Concentration | Reference |
| 5-Chlorocytidine | Plasma | Healthy Donors | 1.0 ± 0.2 nM | |
| 8-oxo-dG | Colorectal Cancer Tissue | Cancerous | Significantly higher than normal mucosa | |
| 8-oxo-dG | Peripheral Lung Tissue | Lung Cancer Patients | Increased compared to non-cancer controls | |
| 8-oxo-dG | Plasma | Healthy Adults | 21.7 ± 9.2 pg/ml | |
| 8-oxo-dG | Urine | Healthy Adults | 6.2 ± 4.8 ng/ml |
Table 1: Quantitative Levels of Chlorinated and Oxidized Nucleosides in Biological Samples. Note that data for this compound in patient samples is still limited, and values for the related biomarker 8-oxo-dG are provided for context.
The limit of quantification (LOQ) for this compound has been reported to be as low as 63.4 fg using a validated LC/MSMS method, demonstrating the feasibility of detecting this biomarker at very low concentrations.
Experimental Protocols
The accurate quantification of this compound in biological samples requires robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Preparation from Whole Blood/Plasma
A critical step in the analysis of this compound is the efficient extraction of the analyte from the complex biological matrix while minimizing artifactual formation.
Materials:
-
Whole blood or plasma sample
-
Anticoagulant (e.g., EDTA)
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge capable of refrigeration
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Protocol:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol or acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted nucleosides.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
(Optional) Solid Phase Extraction (SPE): For cleaner samples, the supernatant from step 5 can be further purified using SPE cartridges. The choice of sorbent will depend on the specific properties of this compound.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (example):
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from other matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard are monitored. This provides high selectivity and sensitivity.
-
The exact m/z transitions need to be determined by infusing a standard of this compound.
-
Method Validation: The analytical method should be validated according to established guidelines, including assessment of:
-
Linearity
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Matrix effects
-
Recovery
-
Stability
Signaling Pathways and Biological Consequences
The formation of this compound adducts in DNA is not a benign event. These lesions can interfere with normal cellular processes and trigger specific signaling pathways.
Mutagenesis and Carcinogenesis
8-chloro-2'-deoxyguanosine is a promutagenic lesion. Due to the chlorine atom at the C8 position, the guanine base can adopt a syn conformation, which leads to mispairing during DNA replication. Specifically, 8-Cl-dG can pair with another guanine base, leading to G-to-C transversion mutations. This mutagenic potential provides a direct mechanistic link between chronic inflammation, MPO activity, and the increased risk of cancer development.
DNA Repair Pathways
The primary defense against DNA base damage is the Base Excision Repair (BER) pathway. While the specific DNA glycosylase responsible for recognizing and excising 8-chloroguanine has not been definitively identified, it is likely that enzymes that recognize other oxidized purines, such as 8-oxoguanine DNA glycosylase (OGG1), may play a role.
The BER pathway generally proceeds as follows:
-
Recognition and Excision: A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease cleaves the phosphodiester backbone 5' to the AP site.
-
Synthesis: DNA polymerase fills the gap with the correct nucleotide.
-
Ligation: DNA ligase seals the nick in the DNA backbone.
Inflammatory Signaling
The presence of DNA damage, including adducts like this compound, can itself trigger pro-inflammatory signaling pathways, creating a vicious cycle. DNA damage can activate pathways such as NF-κB, a key regulator of inflammatory gene expression. Furthermore, damaged DNA released from cells can be recognized by pattern recognition receptors, leading to the activation of the inflammasome and the release of pro-inflammatory cytokines like IL-1β. While direct evidence for this compound in activating these pathways is still under investigation, the general principle of DNA damage-induced inflammation is well-established.
Conclusion and Future Directions
This compound is emerging as a highly specific and sensitive biomarker for MPO-driven oxidative stress and inflammation. Its formation is a direct consequence of the inflammatory response, and its mutagenic properties provide a tangible link between chronic inflammation and cancer. The development of advanced analytical techniques has made its detection in biological fluids and tissues feasible, opening new avenues for clinical research and drug development.
Future research should focus on:
-
Clinical Validation: Large-scale clinical studies are needed to establish the correlation between this compound levels and the presence, severity, and progression of various inflammatory diseases and cancers.
-
Therapeutic Monitoring: Investigating the utility of this compound as a biomarker to monitor the efficacy of anti-inflammatory and antioxidant therapies.
-
Mechanistic Studies: Further elucidating the specific DNA repair mechanisms for this compound and the downstream signaling pathways it activates.
The continued study of this compound holds great promise for improving our understanding of the molecular mechanisms underlying inflammation-driven diseases and for the development of novel diagnostic and therapeutic strategies.
References
- 1. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine [mdpi.com]
- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Stability and Degradation Pathways of 8-Chloroguanosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 8-Chloroguanosine, a substituted purine nucleoside of interest in various research and development fields. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous 8-substituted guanosine derivatives, particularly 8-bromoguanosine, and established principles of pharmaceutical forced degradation studies.
Introduction to this compound
This compound is a synthetic derivative of the naturally occurring nucleoside guanosine, with a chlorine atom substituted at the C8 position of the purine ring. This modification can significantly alter the molecule's electronic properties, conformation, and susceptibility to chemical and enzymatic transformations. Understanding the stability of this compound is critical for its application in drug development, as degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles.
Chemical Stability Profile
The stability of this compound is influenced by various environmental factors, including pH, temperature, light, and the presence of oxidative agents. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule and identify its likely degradation products.
Hydrolytic Degradation
8-substituted purine nucleosides are known to be susceptible to hydrolysis, which can involve cleavage of the glycosidic bond or modification of the purine ring.
-
Acidic Conditions: In acidic media, the primary degradation pathway is expected to be the hydrolysis of the N-glycosidic bond, leading to the formation of 8-chloroguanine and D-ribose. The rate of this hydrolysis is pH-dependent and generally increases with decreasing pH.
-
Neutral Conditions: At neutral pH, the hydrolysis of the glycosidic bond is expected to be significantly slower compared to acidic conditions.
-
Alkaline Conditions: Under basic conditions, degradation may proceed through different mechanisms, potentially involving the imidazole ring opening of the purine moiety.
Oxidative Degradation
The guanine base is susceptible to oxidation. The presence of the electron-withdrawing chlorine atom at the C8 position may influence the rate and products of oxidation. Common laboratory oxidants like hydrogen peroxide can be used to simulate oxidative stress.
Thermal Degradation
Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. The Arrhenius equation can be used to model the temperature dependence of the degradation rate constants and to estimate the shelf-life of this compound under various storage conditions.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules. The potential for photodegradation of this compound should be assessed according to ICH Q1B guidelines.
Quantitative Degradation Data (Hypothetical)
While specific experimental data for this compound is limited, the following tables present a hypothetical summary of expected quantitative data based on studies of analogous compounds. These tables are intended for illustrative purposes to guide experimental design.
Table 1: Hypothetical pH-Rate Profile for Hydrolysis of this compound at 37°C
| pH | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Hypothetical) | Half-Life (t½, hours) (Hypothetical) |
| 1.0 | 5.0 x 10⁻⁵ | 3.85 |
| 3.0 | 1.0 x 10⁻⁶ | 192.5 |
| 5.0 | 5.0 x 10⁻⁷ | 385 |
| 7.0 | 1.0 x 10⁻⁷ | 1925 |
| 9.0 | 2.5 x 10⁻⁷ | 770 |
| 11.0 | 8.0 x 10⁻⁷ | 240.6 |
| 13.0 | 3.0 x 10⁻⁶ | 64.2 |
Table 2: Hypothetical Temperature Dependence of this compound Degradation at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Hypothetical) | Half-Life (t½, hours) (Hypothetical) |
| 4 | 1.0 x 10⁻⁸ | 19250 |
| 25 | 1.0 x 10⁻⁷ | 1925 |
| 40 | 5.0 x 10⁻⁷ | 385 |
| 60 | 3.0 x 10⁻⁶ | 64.2 |
| 80 | 1.5 x 10⁻⁵ | 12.8 |
Degradation Pathways
Based on the known chemistry of guanosine and its derivatives, the following degradation pathways for this compound are proposed.
Hydrolytic Degradation Pathway
Oxidative Degradation Pathway
Enzymatic Degradation
This compound may be a substrate for various enzymes involved in purine metabolism.
-
Purine Nucleoside Phosphorylases (PNPs): These enzymes catalyze the reversible phosphorolysis of the glycosidic bond of purine nucleosides. The substrate specificity of PNPs varies between species. E. coli PNP, for instance, is known to have a broader substrate scope than human PNP and may potentially cleave this compound to 8-chloroguanine and ribose-1-phosphate.
-
Other Nucleosidases and Hydrolases: Other enzymes capable of cleaving glycosidic bonds or modifying the purine ring could also contribute to the metabolic degradation of this compound.
Experimental Protocols
The following section outlines detailed methodologies for conducting forced degradation studies and analyzing the stability of this compound.
Forced Degradation Study Protocol
This protocol is based on ICH guidelines and common practices in the pharmaceutical industry.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
HPLC-grade acetonitrile and methanol
-
Phosphate or acetate buffers of various pH values
-
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
-
Temperature-controlled oven and water bath
-
Photostability chamber
Workflow Diagram:
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at a controlled temperature (e.g., 60°C or 80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and collect samples at various time points.
-
Thermal Degradation: Place a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) and collect samples over time. A solid-state thermal degradation study should also be performed.
-
Photodegradation: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and immediately neutralize it if it was subjected to acidic or basic stress.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and any process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation (e.g., starting with a low percentage of Mobile Phase B and gradually increasing it).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound and also use the PDA to check for peak purity.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Identification of Degradation Products
LC-MS/MS Analysis:
-
Couple the validated HPLC method to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass analyzer).
-
Obtain high-resolution mass spectra of the degradation products to determine their elemental compositions.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide structural information.
NMR Spectroscopy:
-
If a major degradation product is formed, it can be isolated using preparative HPLC.
-
The isolated degradant can be analyzed by ¹H NMR and ¹³C NMR spectroscopy to elucidate its complete chemical structure.
Conclusion
This technical guide provides a framework for understanding and investigating the chemical stability and degradation pathways of this compound. While specific kinetic data for this compound is not widely available, the principles and methodologies outlined here, based on analogous compounds and established pharmaceutical practices, offer a robust approach for researchers, scientists, and drug development professionals. A thorough understanding of the stability profile of this compound is paramount for its successful application and for ensuring the quality, safety, and efficacy of any potential therapeutic product.
A Technical Guide to the Biological Consequences of 8-Chloroguanosine Adducts in Genomic DNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic inflammation is a well-established driver of carcinogenesis, partly through the production of reactive oxygen and halogen species by immune cells.[1] One such species, hypochlorous acid (HOCl), is generated by the enzyme myeloperoxidase and can react with genomic DNA to form various lesions.[1][2] Among these, 8-chloro-2'-deoxyguanosine (8-Cl-dG), an adduct of guanine, is a major and persistent product.[1][3] This document provides a comprehensive technical overview of the formation of 8-Cl-dG, its profound impact on DNA replication and fidelity, and the structural basis for its mutagenicity. We detail the key experimental protocols used to study this lesion and present quantitative data on its effects on DNA polymerase activity. The persistence of this adduct, coupled with its ability to induce specific transversion mutations, highlights its significance as a potential factor in inflammation-driven cancer.
Introduction: Inflammation and DNA Halogenation
The link between chronic inflammation and cancer is partly explained by the DNA damage inflicted by reactive species produced during the immune response. Activated immune cells generate hydrogen peroxide (H₂O₂), which is utilized by myeloperoxidase (MPO) in the presence of chloride ions to produce the potent oxidizing and halogenating agent, hypochlorous acid (HOCl). While essential for killing pathogens, HOCl can also damage host cell macromolecules, including DNA. Its reaction with the C8 position of guanine creates a significant DNA lesion: 8-chloro-2'-deoxyguanosine (8-Cl-dG). This adduct disrupts normal DNA processes and is implicated as a key mutagenic event in inflammation-associated carcinogenesis.
Formation of 8-Chloroguanosine Adducts
The formation of 8-Cl-dG is a direct consequence of the inflammatory cascade in tissues. The pathway is initiated by the activation of immune cells, leading to the enzymatic production of HOCl, which then directly attacks DNA.
Biological Consequences During DNA Replication
The presence of an 8-Cl-dG adduct in a DNA template strand has significant consequences for the fidelity of DNA replication. The chlorine atom at the C8 position alters the electronic properties and steric profile of the guanine base, enabling it to adopt alternative conformations and engage in non-standard base pairing.
Mutagenic Potential: Dual Conformations and Miscoding
The mutagenicity of 8-Cl-dG stems from its ability to exist in two key conformations: anti and syn.
-
Anti Conformation (Correct Pairing): In its standard anti conformation, 8-Cl-dG pairs correctly with an incoming deoxycytidine triphosphate (dCTP), leading to non-mutagenic replication.
-
Syn Conformation (Mutagenic Pairing): The lesion can rotate around its glycosidic bond to adopt a syn conformation. This orientation presents the Hoogsteen edge of the base, which can form two stable hydrogen bonds with an incoming deoxyguanosine triphosphate (dGTP). The incorporation of dGTP opposite the original G position results in a G-to-C transversion mutation in the subsequent round of replication.
Impact on DNA Polymerases
Different DNA polymerases interact with the 8-Cl-dG lesion with varying efficiencies and outcomes.
-
Human DNA Polymerase β (pol β): As a high-fidelity polymerase involved in base excision repair, pol β is surprisingly capable of bypassing 8-Cl-dG. Kinetic studies have shown that pol β incorporates the incorrect dGTP opposite the lesion only 15-fold less efficiently than the correct dCTP, highlighting the promutagenic nature of the adduct.
-
Human DNA Polymerase κ (pol κ): This translesion synthesis polymerase can bypass 8-Cl-dG but does so with very low fidelity. It not only incorporates dGTP but also promotes the misincorporation of dAMP and dTMP and is notable for inducing one-base deletions opposite the lesion.
-
Human DNA Polymerases α and η: Pol α, a replicative polymerase, and pol η, a translesion polymerase, are both slightly impeded by the 8-Cl-dG adduct but incorporate the correct dCMP almost exclusively. Pol η, in particular, bypasses the lesion readily.
Impact on Transcription
While direct studies on 8-Cl-dG's impact on transcription are limited, inferences can be drawn from its structural properties and parallels with the well-studied 8-oxoguanine (8-oxoG) lesion. Like 8-oxoG, 8-Cl-dG's ability to form stable mispairs (e.g., with guanine) suggests it could be a substrate for transcriptional mutagenesis. If an RNA polymerase misreads the 8-Cl-dG template and incorporates an incorrect nucleotide (e.g., guanosine monophosphate), the resulting aberrant mRNA would lead to the synthesis of a mutant protein. This could have immediate phenotypic consequences in non-replicating, terminally differentiated cells where transcription is the primary metabolic activity.
Cellular Repair Mechanisms
A critical aspect of 8-Cl-dG's biological impact is its persistence. To date, no known DNA glycosylase has been identified that can efficiently recognize and excise 8-Cl-dG from the genome to initiate base excision repair (BER). This lack of repair allows the lesion to persist until the cell undergoes DNA replication, increasing the probability of a mutagenic event occurring.
Quantitative Data Summary
The mutagenic potential of 8-Cl-dG has been quantified through steady-state kinetic analysis and primer extension assays. The data reveal the relative efficiency of correct and incorrect nucleotide incorporation by different polymerases.
Table 1: Steady-State Kinetics of Nucleotide Incorporation Opposite 8-Cl-dG by Human DNA Polymerase β Data sourced from kinetic studies.
| Incoming Nucleotide (dNTP) | Relative Incorporation Efficiency (Vmax/Km) | Outcome |
| dCTP (Correct) | 15 | Correct Pairing |
| dGTP (Incorrect) | 1 | Mutagenic (G→C) |
| dATP (Incorrect) | < 0.1 | Low Miscoding |
| dTTP (Incorrect) | < 0.1 | Low Miscoding |
Table 2: Miscoding Frequency of 8-Cl-dG with Human DNA Polymerase κ Data from two-phased polyacrylamide gel electrophoresis (PAGE) analysis.
| Event Type | Frequency (%) | Consequence |
| dGMP Incorporation | 5.5 | G→C Transversion |
| dAMP Incorporation | 3.7 | G→T Transversion |
| dTMP Incorporation | 3.5 | G→A Transition |
| One-Base Deletion | 6.4 | Frameshift Mutation |
| dCMP Incorporation (Correct) | ~80.9 | Correct Bypass |
Key Experimental Methodologies
The study of 8-Cl-dG adducts requires specialized chemical synthesis and biochemical assays to probe their effects on DNA metabolism.
Synthesis of 8-Chloro-2'-deoxyguanosine Phosphoramidite
The creation of DNA strands containing a site-specific 8-Cl-dG lesion begins with the chemical synthesis of its phosphoramidite building block.
-
Protection: Deoxyguanosine is first protected at the 3', 5', and N² positions using isobutyryl groups.
-
Chlorination: The protected deoxyguanosine is chlorinated at the C8 position using N-chlorosuccinimide (NCS).
-
Deprotection & Tritylation: The isobutyryl groups at the 3' and 5' positions are removed, followed by the addition of a 5'-dimethoxytrityl (DMT) group for solid-phase synthesis compatibility.
-
Phosphitylation: The final step involves 3'-phosphitylation to yield the reactive 8-Cl-dG phosphoramidite monomer, ready for use in an automated DNA synthesizer.
In Vitro Primer Extension and Kinetic Analysis
This assay is the primary method for determining how a DNA polymerase interacts with a lesion.
-
Template-Primer Annealing: A synthetic template oligonucleotide containing a single 8-Cl-dG lesion is annealed to a shorter, radiolabeled primer. The primer's 3' end is positioned just before the lesion site.
-
Polymerase Reaction: The template-primer duplex is incubated with a specific DNA polymerase and a set of deoxyribonucleoside triphosphates (dNTPs). To measure kinetics, reactions are typically run with only one type of dNTP at a time.
-
Gel Electrophoresis: The reaction is quenched, and the products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: The intensity of the bands corresponding to primer extension past the lesion is quantified. For kinetic analysis, reaction velocities at different dNTP concentrations are measured to calculate the Michaelis-Menten parameters (Km and kcat), which determine the efficiency of incorporation.
Structural Analysis by X-ray Crystallography
To understand the physical basis of 8-Cl-dG's mutagenicity, X-ray crystallography is used to visualize the lesion within the active site of a DNA polymerase.
-
Complex Formation: A ternary complex is formed consisting of the DNA polymerase (e.g., pol β), the template-primer DNA containing 8-Cl-dG, and an incoming, non-hydrolyzable dNTP analog (e.g., dCMPNPP or dGMPNPP).
-
Crystallization: The complex is crystallized by screening various buffer and precipitant conditions.
-
Data Collection and Structure Solution: The crystals are exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional atomic structure of the complex. This reveals the precise conformation of the 8-Cl-dG lesion and its hydrogen bonding interactions with the incoming nucleotide.
Conclusion and Implications
The this compound adduct is a significant form of DNA damage directly linked to inflammation. Its key biological consequences are twofold: high mutagenic potential, primarily causing G-to-C transversions through conformational flexibility, and high persistence due to a lack of known repair pathways. This combination makes 8-Cl-dG a potent endogenous mutagen that may contribute significantly to the initiation of cancers associated with chronic inflammatory conditions. For drug development professionals, understanding the interaction of this lesion with various DNA polymerases could offer insights into novel therapeutic targets, while its presence can serve as a valuable biomarker for assessing DNA damage in inflammatory diseases.
References
- 1. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of 8-Chloroguanosine-Induced DNA Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-chloro-2'-deoxyguanosine (8-Cl-dG), a significant DNA lesion resulting from chronic inflammation, is a potent source of genomic instability and is implicated in carcinogenesis. This technical guide provides an in-depth analysis of the structural and mechanistic basis of 8-Cl-dG-induced DNA mutations. We will explore how this halogenated nucleoside adduct leads to specific G-to-C transversion mutations by examining its conformational flexibility and its interactions with DNA polymerases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Inflammatory Link to Cancer
Chronic inflammation is a well-established driver of carcinogenesis.[1] A key mechanism linking inflammation to cancer is the production of reactive oxygen and halogen species by immune cells, such as hypochlorous acid (HOCl) generated by myeloperoxidase.[1][2] These reactive species can damage cellular macromolecules, including genomic DNA. One of the major DNA adducts formed by the reaction of HOCl with guanine is 8-chloro-2'-deoxyguanosine (8-Cl-dG).[2][3] The presence of this lesion in DNA can disrupt normal DNA replication, leading to mutations that may ultimately contribute to the development of cancer. This guide will dissect the structural underpinnings of the mutagenic potential of 8-Cl-dG.
The Dual Coding Potential of 8-Chloroguanosine
The mutagenicity of 8-Cl-dG stems from its ability to exist in two different conformations, anti and syn, which allows it to form stable base pairs with both cytosine and guanine.
-
The anti Conformation and Watson-Crick Base Pairing: In its anti conformation, 8-Cl-dG behaves like a canonical guanine and forms a standard Watson-Crick base pair with deoxycytidine triphosphate (dCTP) during DNA synthesis. This represents the "correct" pairing and is non-mutagenic.
-
The syn Conformation and Hoogsteen Base Pairing: The chlorine atom at the C8 position of the guanine base creates steric hindrance with the deoxyribose sugar, favoring a rotation around the glycosidic bond into the syn conformation. In this state, the Hoogsteen edge of 8-Cl-dG is presented for base pairing. This syn conformation allows for the formation of two stable hydrogen bonds with an incoming deoxyguanosine triphosphate (dGTP). This misincorporation of guanine opposite the 8-Cl-dG lesion is the primary cause of G-to-C transversion mutations in subsequent rounds of replication.
Crystal structures of human DNA polymerase β (polβ) in complex with a DNA template containing 8-Cl-dG have provided direct evidence for this dual coding potential. These structures show 8-Cl-dG in the anti conformation when paired with dCTP and in the syn conformation when paired with dGTP.
Quantitative Analysis of 8-Cl-dG Miscoding by DNA Polymerases
The frequency and type of mutation induced by 8-Cl-dG are dependent on the specific DNA polymerase encountering the lesion. Steady-state kinetic studies have quantified the efficiency of nucleotide incorporation opposite 8-Cl-dG by various human DNA polymerases.
| DNA Polymerase | Incoming Nucleotide | Misincorporation Frequency (%) | Deletion Frequency (%) | Reference |
| DNA Polymerase κ (pol κ) | dGTP | 5.5 | 6.4 | |
| dATP | 3.7 | 6.4 | ||
| dTMP | 3.5 | 6.4 | ||
| DNA Polymerase α (pol α) | dCMP | Exclusive Incorporation | - | |
| DNA Polymerase η (pol η) | dCMP | Exclusive Incorporation | - |
Kinetic Parameters for Nucleotide Incorporation Opposite 8-Cl-dG by Human DNA Polymerase β
| Incoming Nucleotide | Vmax (s⁻¹) | Km (µM) | Efficiency (Vmax/Km) | Relative Efficiency (dGTP/dCTP) | Reference |
| dCTP | 0.0045 | 0.18 | 0.025 | 15 | |
| dGTP | 0.0003 | 0.18 | 0.0017 | 1 |
These data highlight that while pol α and pol η exclusively incorporate the correct nucleotide (dCMP), the translesion synthesis polymerase pol κ exhibits a significant frequency of misincorporation and deletions. Importantly, the high-fidelity polymerase pol β incorporates dGTP opposite 8-Cl-dG only 15-fold less efficiently than the correct nucleotide, dCTP, underscoring the potent promutagenic nature of this lesion.
Experimental Protocols
Synthesis of 8-Chloro-2'-deoxyguanosine (8-Cl-dG) Phosphoramidite
The synthesis of the 8-Cl-dG phosphoramidite is a crucial first step for creating site-specifically modified oligonucleotides for structural and kinetic studies.
-
Protection of Deoxyguanosine: Deoxyguanosine monohydrate is dehydrated by coevaporation with pyridine. It is then treated with isobutyryl chloride in pyridine to protect the 3', 5', and N2 positions.
-
Chlorination: The protected deoxyguanosine is chlorinated at the C8 position using N-chlorosuccinimide (NCS) in tetrahydrofuran at room temperature.
-
Deprotection: The isobutyryl groups at the 3' and 5' positions are removed using methanolic sodium methoxide.
-
Tritylation and Phosphitylation: The 5' hydroxyl group is protected with a trityl group, and the 3' hydroxyl group is phosphitylated to yield the final 8-CldG phosphoramidite.
Solid-Phase Synthesis of 8-Cl-dG Containing Oligonucleotides
Site-specifically modified oligonucleotides are synthesized using standard automated solid-phase DNA synthesis protocols.
-
Synthesis: The 8-Cl-dG phosphoramidite is incorporated at the desired position in the oligonucleotide sequence using a commercial DNA synthesizer.
-
Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and deprotected.
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).
-
Characterization: The purity and identity of the final product are confirmed by methods such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
X-ray Crystallography of DNA Polymerase-DNA Complexes
Determining the crystal structure of a DNA polymerase in complex with a DNA template containing 8-Cl-dG and an incoming nucleotide provides atomic-level insights into the mechanism of mutagenesis.
-
Crystallization: The purified DNA polymerase is co-crystallized with the 8-Cl-dG-containing DNA template, a primer, and the desired incoming deoxynucleoside triphosphate (or a non-hydrolyzable analog). Crystals are grown using vapor diffusion methods.
-
Data Collection: The crystals are cryo-cooled in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known polymerase structure as a search model. The model is then built and refined against the diffraction data using crystallographic software.
Steady-State Kinetic Assays for Nucleotide Incorporation
These assays are used to determine the kinetic parameters (Vmax and Km) for the incorporation of different nucleotides opposite the 8-Cl-dG lesion by a DNA polymerase.
-
Reaction Setup: Reactions are set up containing the DNA polymerase, the 5'-[³²P]-labeled primer-template DNA containing 8-Cl-dG, and varying concentrations of the incoming dNTP.
-
Time Course: The reactions are incubated at 37°C and quenched at different time points.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and quantified using a phosphorimager.
-
Kinetic Parameter Calculation: The initial velocities of the reaction are plotted against the dNTP concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km.
Visualizing the Molecular Mechanisms
The Mutagenic Pathway of this compound
Caption: The pathway from inflammation to 8-Cl-dG induced mutation.
Conformational Equilibrium and Base Pairing of 8-Cl-dG
Caption: Conformational states of 8-Cl-dG leading to dual coding potential.
Experimental Workflow for Structural Analysis
Caption: Workflow for the structural determination of 8-Cl-dG mutagenesis.
Conclusion and Future Directions
The structural and kinetic data presented in this guide provide a clear picture of how this compound induces G-to-C transversion mutations. The conformational flexibility of 8-Cl-dG, particularly its ability to adopt a syn conformation and form a Hoogsteen base pair with guanine, is the fundamental driver of its mutagenic potential. Understanding these mechanisms at a molecular level is critical for developing strategies to mitigate the carcinogenic effects of chronic inflammation.
Future research should focus on the processing of 8-Cl-dG by a wider range of DNA polymerases and the influence of the local DNA sequence context on mutation frequency and specificity. Furthermore, elucidating the cellular repair pathways that recognize and remove this lesion will be crucial. For drug development professionals, this knowledge can inform the design of novel therapeutics aimed at preventing or repairing inflammation-induced DNA damage, ultimately reducing cancer risk.
References
- 1. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Early Genotoxicity Studies of 8-Chloroguanosine
This technical guide provides a comprehensive overview of early research into the genotoxicity of this compound, with a particular focus on its deoxyribonucleoside form, 8-chloro-2'-deoxyguanosine (8-Cl-dG). This molecule is a significant DNA lesion that results from chronic inflammation and exposure to hypochlorous acid, a reactive halogen species produced by myeloperoxidase in immune cells.[1][2] Understanding the genotoxic profile of 8-Cl-dG is crucial for elucidating its role in inflammation-associated carcinogenesis.[1][2]
This document details the key experimental findings, methodologies, and mechanistic insights from foundational studies that have characterized the mutagenic potential of this DNA adduct.
Quantitative Data on the Miscoding Potential of 8-Chloro-2'-deoxyguanosine
Early investigations focused on the behavior of various DNA polymerases upon encountering an 8-Cl-dG lesion in a DNA template. The following tables summarize the quantitative data on nucleotide incorporation, misincorporation, and deletion events opposite the lesion.
Table 1: Miscoding Frequency and Specificity of 8-Cl-dG with Human DNA Polymerases
This table presents the frequency of correct incorporation (dCMP), misincorporation of other nucleotides (dAMP, dGMP, dTMP), and single-base deletions when human DNA polymerases α, κ, and η bypass a single 8-Cl-dG lesion.
| DNA Polymerase | Correct Incorporation (dCMP) | Misincorporation (dAMP) | Misincorporation (dGMP) | Misincorporation (dTMP) | One-Base Deletion |
| Human pol α | >99% | <0.1% | <0.1% | <0.1% | <0.1% |
| Human pol κ | 81.0% | 3.7% | 5.5% | 3.5% | 6.4% |
| Human pol η | >99% | <0.1% | <0.1% | <0.1% | <0.1% |
| Data sourced from a 2012 study on the miscoding properties of 8-Cl-dG.[2] |
Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite 8-Cl-dG by Human DNA Polymerase β
This table details the kinetic efficiency of human DNA polymerase β (pol β) in incorporating the correct nucleotide (dCTP) and an incorrect nucleotide (dGTP) opposite the 8-Cl-dG lesion. The efficiency is compared to the incorporation opposite an undamaged guanine (G).
| Templating Base | Incoming Nucleotide | kcat (s⁻¹) | Km (μM) | kcat/Km (s⁻¹μM⁻¹) | Relative Efficiency (finc) |
| G | dCTP | 1.1 ± 0.1 | 3.8 ± 0.9 | 0.29 | 1 |
| 8-Cl-dG | dCTP | 0.55 ± 0.04 | 1.0 ± 0.2 | 0.55 | 1.9 |
| 8-Cl-dG | dGTP | 0.011 ± 0.001 | 0.3 ± 0.1 | 0.037 | 0.13 |
| Data sourced from a 2019 study on the promutagenicity of 8-Chloroguanine. |
Mechanistic Insights into 8-Cl-dG Induced Mutagenesis
The genotoxicity of 8-Cl-dG stems from its ability to cause mispairing during DNA replication. Structural and kinetic studies have revealed that 8-Cl-dG can adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming dGTP. This mispairing event, if not repaired, leads to a G-to-C transversion mutation in subsequent rounds of DNA replication. DNA polymerase β has been shown to incorporate dGTP opposite 8-Cl-dG, albeit at a lower efficiency than the correct dCTP. The mutagenic potential varies significantly between different DNA polymerases, with the specialized polymerase κ (kappa) exhibiting a notably higher error rate, including single-base deletions.
Caption: Proposed pathway for 8-Cl-dG induced G-to-C transversion mutations.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these early findings. The following sections describe the key experimental protocols used in the cited studies.
Synthesis of 8-Chloro-dG Phosphoramidite
The synthesis of the 8-Cl-dG building block for oligonucleotide synthesis is a critical first step.
-
Protection of Deoxyguanosine: Deoxyguanosine monohydrate is first dehydrated by coevaporation with pyridine. It is then treated with isobutyryl chloride in pyridine to protect the 3', 5', and N2 positions.
-
Chlorination: The protected deoxyguanosine is chlorinated at the C8 position using N-chlorosuccinimide (NCS) in tetrahydrofuran at room temperature.
-
Deprotection: The isobutyryl groups at the 3' and 5' positions are removed using methanolic sodium methoxide.
-
Phosphitylation: The resulting molecule is 5'-tritylated and then 3'-phosphitylated to yield the final 8-Chloro-dG phosphoramidite, which is suitable for use in solid-phase DNA synthesis.
Steady-State Kinetic Analysis of Nucleotide Incorporation
This protocol was used to quantify the efficiency and fidelity of DNA polymerases when bypassing the 8-Cl-dG lesion.
Caption: Experimental workflow for steady-state kinetic analysis of DNA polymerase activity.
Protocol Steps:
-
Substrate Preparation: A DNA template containing a site-specific 8-Cl-dG lesion is annealed to a 5'-radiolabeled primer.
-
Reaction Initiation: The nucleotidyl transfer reactions are initiated by adding the DNA polymerase (e.g., human pol β) to a solution containing the primer-template DNA, a specific dNTP at varying concentrations, and the necessary reaction buffer (typically containing Mg²⁺).
-
Quenching: Reactions are stopped after a set time by adding a gel-loading buffer containing EDTA and formamide.
-
Product Separation: The quenched samples are separated on a high-resolution denaturing urea-polyacrylamide gel.
-
Quantification: The amount of product (extended primer) is quantified using a PhosphorImager.
-
Kinetic Parameter Calculation: The reaction rates at different dNTP concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The efficiency of nucleotide insertion is then calculated as the ratio kcat/Km.
Two-Phased Polyacrylamide Gel Electrophoresis (PAGE) for Miscoding Analysis
This method was employed to accurately quantify the types and frequencies of nucleotide insertions and deletions opposite the 8-Cl-dG lesion.
-
Primer Extension Reaction: A primer extension reaction is performed with a DNA template containing 8-Cl-dG, a specific human DNA polymerase (e.g., pol α, κ, or η), and all four dNTPs.
-
First-Dimension Separation: The products of the primer extension reaction are separated on a denaturing polyacrylamide gel. This separates the DNA fragments based on their size (i.e., full-length products vs. products with deletions).
-
Second-Dimension Separation: A gel slice containing the fully extended product band is excised and placed atop a second, non-denaturing polyacrylamide gel containing a DNA-binding agent. The electrophoresis is then run in the second dimension. This separates the DNA fragments based on their sequence composition, as different base pairs at the lesion site will affect the DNA's mobility.
-
Quantification: The separated spots on the second-dimension gel, each corresponding to a different nucleotide incorporated opposite 8-Cl-dG, are quantified to determine the miscoding frequency and specificity.
Conclusion
The early studies on the genotoxicity of this compound and its deoxyribonucleoside derivative have been instrumental in establishing this DNA lesion as a significant source of mutations, particularly in the context of chronic inflammation. The research clearly demonstrates that 8-Cl-dG is a promutagenic adduct that can lead to G-to-C transversions and other errors during DNA replication. The specific mutagenic outcome is highly dependent on the DNA polymerase encountering the lesion. These foundational findings provide a critical framework for understanding the molecular mechanisms linking inflammation to cancer and for the development of potential therapeutic and preventative strategies.
References
Exploring the Interactome of 8-Chloroguanosine-Modified DNA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a significant DNA lesion resulting from the reaction of hypochlorous acid (HOCl) with guanine.[1][2][3] HOCl is produced endogenously by myeloperoxidase in neutrophils during inflammatory processes, linking chronic inflammation to carcinogenesis.[1][2] The presence of 8-Cl-dG in DNA is promutagenic, primarily causing G to C transversion mutations, as it can be bypassed by various DNA polymerases with differing fidelity. Understanding the complete set of protein interactions (the interactome) with DNA containing this lesion is crucial for elucidating the cellular response to this type of damage and for developing potential therapeutic strategies.
This technical guide summarizes the known protein interactions with 8-Cl-dG-modified DNA, proposes a comprehensive strategy for identifying the complete interactome, provides detailed experimental protocols, and discusses the potential signaling pathways involved.
Known Protein Interactions with 8-Cl-dG DNA
The primary proteins known to directly interact with 8-Cl-dG within a DNA strand are DNA polymerases during the process of translesion synthesis (TLS). The fidelity of nucleotide incorporation opposite 8-Cl-dG varies among different polymerases.
DNA Polymerase Interactions and Miscoding Frequencies
Studies have investigated the efficiency and fidelity of nucleotide insertion opposite an 8-Cl-dG lesion by various human DNA polymerases. The results indicate that while some polymerases predominantly insert the correct nucleotide (dCMP), others exhibit significant misincorporation, leading to mutations.
| DNA Polymerase | Predominant Insertion | Miscoding Frequency/Specificity | Reference |
| Human DNA Polymerase β (pol β) | dCTP | dGTP incorporation is only 15-fold less efficient than dCTP. | |
| Human DNA Polymerase α (pol α) | dCMP | Exclusively incorporates dCMP. | |
| Human DNA Polymerase κ (pol κ) | dCMP | Promotes one-base deletion (6.4%), dGMP misincorporation (5.5%), dAMP misincorporation (3.7%), and dTMP misincorporation (3.5%). | |
| Human DNA Polymerase η (pol η) | dCMP | Readily bypasses the lesion with exclusive dCMP incorporation. |
Strategy for Elucidating the 8-Cl-dG DNA Interactome
To identify the full spectrum of proteins that recognize and bind to 8-Cl-dG-modified DNA, a robust and unbiased proteomics approach is required. The most common and effective method is affinity purification followed by mass spectrometry (AP-MS). This strategy involves using a synthetic DNA bait containing the 8-Cl-dG lesion to "pull down" interacting proteins from a cellular extract.
Experimental Workflow
The proposed workflow for identifying the 8-Cl-dG interactome is depicted in the following diagram. This process involves the synthesis of biotinylated DNA probes (with and without the 8-Cl-dG modification), incubation with nuclear cell extracts, affinity capture of protein-DNA complexes, and identification of bound proteins by mass spectrometry.
References
- 1. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Ultrasensitive Detection of 8-Chloroguanosine in Biological Samples by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Chloroguanosine (8-Cl-G) in biological matrices such as plasma, urine, and tissue homogenates. This compound is a significant biomarker of myeloperoxidase (MPO) activity and inflammation-induced DNA and RNA damage. The presented protocol provides detailed procedures for sample preparation, LC-MS/MS analysis, and data acquisition, enabling researchers to accurately measure this key biomarker in various research and drug development applications.
Introduction
Chronic inflammation is a critical factor in the pathogenesis of numerous diseases, including cancer and cardiovascular conditions. During inflammatory processes, the enzyme myeloperoxidase (MPO), released by neutrophils, catalyzes the formation of hypochlorous acid (HOCl). HOCl can subsequently react with biological molecules, including nucleic acids, leading to the formation of chlorinated nucleosides. This compound (8-Cl-G) is a major product of this reaction and serves as a specific biomarker for MPO-driven oxidative damage.[1] Accurate and sensitive detection of 8-Cl-G is therefore crucial for understanding the role of inflammation in disease and for the development of novel therapeutic interventions. This application note provides a comprehensive LC-MS/MS protocol for the reliable quantification of 8-Cl-G in diverse biological samples.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled this compound)
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors (for tissue samples)
-
Enzymes for DNA/RNA digestion (e.g., nuclease P1, alkaline phosphatase) (for tissue samples)
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the complex biological matrix. The following are generalized protocols that should be optimized for specific sample types and laboratory conditions.
Plasma/Serum:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Urine:
-
Dilution and Filtration: For urine samples, a simple "dilute and shoot" approach is often sufficient.[2] Dilute the urine sample 1:1 with LC-MS grade water containing the internal standard.
-
Centrifugation: Centrifuge the diluted sample at 14,000 x g for 10 minutes to remove any particulate matter.[3]
-
Analysis: Transfer the supernatant to an autosampler vial for direct injection.
Tissue:
-
Homogenization: Homogenize the tissue sample (e.g., 50 mg) in PBS with protease inhibitors on ice.
-
Nucleic Acid Extraction and Digestion: Extract total DNA and RNA from the tissue homogenate using a commercial kit. Digest the nucleic acids to nucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the digested sample onto the cartridge.
-
Wash and Elute: Wash the cartridge to remove interfering substances and then elute the this compound and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
LC-MS/MS Method
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. For highly polar analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be effective.[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The selection of precursor and product ions is crucial for selectivity and sensitivity. While specific optimized values should be determined empirically, typical transitions for guanosine analogs involve the neutral loss of the ribose sugar. For this compound (precursor m/z ~318.06, considering the ³⁵Cl isotope), a likely product ion would correspond to the protonated chlorinated guanine base (m/z ~186.02). Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), a second precursor ion at m/z ~320.06 should also be monitored.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Typical Range) |
| This compound (³⁵Cl) | 318.1 | 186.0 | 15 - 30 |
| This compound (³⁷Cl) | 320.1 | 188.0 | 15 - 30 |
| Internal Standard (IS) | - | - | - |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of this compound and related oxidized nucleosides.
| Parameter | This compound | 8-oxo-deoxyguanosine | Reference |
| Limit of Quantification (LOQ) | 63.4 fg on-column | 0.062 ng/mL (in urine) | |
| Limit of Detection (LOD) | Not explicitly reported | 0.019 ng/mL (in urine) | |
| Linearity Range | Not explicitly reported | 0.25 - 20 ng/mL (in urine) | |
| Recovery | Not explicitly reported | 88.5 - 107.7% (in serum) |
Visualizations
References
Application of 8-Chloroguanosine in Studying DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
8-Chloroguanosine (8-Cl-G) is a halogenated derivative of the purine nucleoside guanosine. In the context of DNA, its corresponding deoxynucleoside, 8-chloro-2'-deoxyguanosine (ClG), is a significant DNA lesion formed by the reaction of hypochlorous acid with guanine.[1][2] Hypochlorous acid is a reactive halogen species produced endogenously by myeloperoxidase during inflammation, linking chronic inflammation to DNA damage and carcinogenesis.[1][2] The study of the repair of 8-Cl-G is crucial for understanding the mechanisms of inflammation-induced mutagenesis and for the development of therapeutic strategies targeting DNA repair pathways.
This compound-containing oligonucleotides serve as valuable tools for the in vitro and cellular investigation of DNA repair mechanisms. They can be used as substrates to:
-
Assess the substrate specificity of DNA glycosylases: By incorporating 8-Cl-G into a DNA duplex, researchers can test the activity of various DNA glycosylases, such as OGG1, NEIL1, and NTH1, to determine if they can recognize and excise this lesion. This helps in delineating the substrate range of these enzymes and identifying the primary glycosylase responsible for the repair of 8-chloroguanine.
-
Investigate the kinetics of DNA repair enzymes: Quantitative analysis of the excision of 8-Cl-G by a specific enzyme over time allows for the determination of key kinetic parameters (k_cat, K_m), providing insights into the efficiency of the repair process.
-
Screen for inhibitors or enhancers of DNA repair: 8-Cl-G-containing substrates can be used in high-throughput screening assays to identify small molecules that either inhibit or enhance the repair of this lesion. Such molecules could have therapeutic potential in cancer treatment or in modulating inflammatory responses.
-
Elucidate the mutagenic potential of 8-Cl-G: The promutagenic nature of 8-Cl-G, arising from its ability to mispair with other bases during DNA replication, underscores the importance of its repair.[1] By studying its bypass by DNA polymerases, researchers can understand the molecular basis of the mutations it induces.
The study of 8-Cl-G repair is particularly relevant in the context of cancers associated with chronic inflammation and in the development of drugs that modulate DNA repair pathways.
Data Presentation
The mutagenic potential of 8-chloro-2'-deoxyguanosine (ClG) is highlighted by the kinetics of nucleotide incorporation opposite the lesion by DNA polymerase β. The following table summarizes the steady-state kinetic parameters for dCTP and dGTP incorporation opposite a templating ClG.
| Incoming Nucleotide | k_pol (s⁻¹) | K_d (µM) | Efficiency (k_pol/K_d) (s⁻¹µM⁻¹) |
| dCTP | 0.045 ± 0.002 | 0.40 ± 0.05 | 0.11 |
| dGTP | 0.003 ± 0.0002 | 0.50 ± 0.09 | 0.006 |
Data adapted from Lee et al., Molecules, 2019.
The data indicates that while the correct incorporation of dCTP is favored, the misincorporation of dGTP occurs with only a 15-fold lower efficiency, suggesting that 8-chloroguanine is a promutagenic lesion.
Experimental Protocols
Protocol 1: Synthesis of an Oligonucleotide Containing a Site-Specific this compound
This protocol describes the solid-phase synthesis of an oligonucleotide containing a single 8-chloro-2'-deoxyguanosine.
Materials:
-
8-Bromo-2'-deoxyguanosine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Copper(I) chloride
-
tert-Butyl nitrite
-
Controlled pore glass (CPG) solid support
-
Standard DNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent)
-
Ammonium hydroxide solution
-
HPLC purification system
Procedure:
-
Synthesis of 8-Chloro-2'-deoxyguanosine:
-
Dissolve 8-bromo-2'-deoxyguanosine in anhydrous DMF.
-
Add copper(I) chloride and tert-butyl nitrite.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Purify the product by silica gel chromatography to obtain 8-chloro-2'-deoxyguanosine.
-
-
Preparation of this compound Phosphoramidite:
-
Protect the 5'-hydroxyl group of 8-chloro-2'-deoxyguanosine with a dimethoxytrityl (DMT) group.
-
Phosphitylate the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
-
Purify the resulting phosphoramidite.
-
-
Automated Solid-Phase DNA Synthesis:
-
Incorporate the this compound phosphoramidite at the desired position in the oligonucleotide sequence using a standard automated DNA synthesizer.
-
Use standard coupling protocols for the natural phosphoramidites.
-
-
Deprotection and Cleavage:
-
Cleave the oligonucleotide from the CPG support and remove the protecting groups by treatment with concentrated ammonium hydroxide.
-
-
Purification:
-
Purify the full-length oligonucleotide containing the this compound by reverse-phase HPLC.
-
Verify the identity and purity of the product by mass spectrometry.
-
Protocol 2: In Vitro DNA Glycosylase Assay for 8-Chloroguanine Excision
This protocol outlines a method to assess the ability of a DNA glycosylase to excise 8-chloroguanine from a DNA duplex.
Materials:
-
Purified DNA glycosylase (e.g., OGG1, NEIL1)
-
5'-radiolabeled oligonucleotide containing a site-specific 8-chloroguanine
-
Complementary unlabeled oligonucleotide
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Piperidine (1 M) or NaOH (0.1 M) for strand cleavage at the abasic site
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (15-20%)
-
Phosphorimager system
Procedure:
-
Substrate Annealing:
-
Mix the 5'-radiolabeled 8-chloroguanine-containing oligonucleotide with a 1.5-fold molar excess of the complementary oligonucleotide in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat to 95°C for 5 minutes and then slowly cool to room temperature to form the DNA duplex.
-
-
Enzymatic Reaction:
-
Set up the reaction by mixing the reaction buffer, the annealed DNA substrate (e.g., 10 nM final concentration), and the purified DNA glycosylase (e.g., 10-100 nM final concentration) in a final volume of 10-20 µL.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). For kinetic studies, take aliquots at different time points.
-
-
Strand Cleavage:
-
Stop the reaction by adding an equal volume of 1 M piperidine or 0.1 M NaOH.
-
Heat at 90°C for 30 minutes to cleave the DNA backbone at the abasic site created by the glycosylase.
-
-
Analysis of Products:
-
Lyophilize the samples to remove the piperidine or neutralize the NaOH.
-
Resuspend the samples in formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize and quantify the cleaved product and the remaining substrate using a phosphorimager. The percentage of cleaved product reflects the activity of the DNA glycosylase on the 8-chloroguanine lesion.
-
Visualizations
Caption: Mutagenic potential of 8-Chloroguanine during DNA replication.
Caption: Workflow for in vitro DNA glycosylase assay with 8-Cl-G.
References
Application Notes and Protocols for the Incorporation of 8-Chloroguanosine into Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroguanosine (8-Cl-G) is a halogenated derivative of guanosine, a critical analogue for studying DNA damage, repair mechanisms, and the structural biology of nucleic acids. Its presence in DNA can arise from oxidative stress and inflammation, where myeloperoxidase-generated hypochlorous acid reacts with guanine residues[1][2]. The incorporation of 8-Cl-G into synthetic oligonucleotides provides an invaluable tool for researchers to investigate the biological consequences of this lesion, including its effects on DNA replication fidelity, polymerase activity, and recognition by DNA repair enzymes[1][2].
These application notes provide a comprehensive guide for the successful incorporation of 8-Chloro-2'-deoxyguanosine into synthetic oligonucleotides using standard phosphoramidite chemistry. Detailed protocols for the synthesis of the required phosphoramidite, its incorporation into an oligonucleotide chain, and subsequent deprotection and purification steps are provided.
Data Presentation
Successful incorporation of modified nucleosides requires high coupling efficiency and stability during deprotection. The following tables summarize typical performance data for standard and modified phosphoramidites.
Table 1: Comparative Coupling Efficiencies and Recommended Coupling Times
| Phosphoramidite Type | Standard Activator | Typical Coupling Efficiency (%) | Recommended Coupling Time |
| Standard dG Phosphoramidite | 5-(Ethylthio)-1H-tetrazole (ETT) | >99% | 45 seconds |
| Standard dA, dC, T Phosphoramidites | 5-(Ethylthio)-1H-tetrazole (ETT) | >99% | 30 seconds |
| 8-Chloro-dG Phosphoramidite | 5-(Ethylthio)-1H-tetrazole (ETT) | >98% (Estimated) * | 2-5 minutes |
| Sterically Hindered Phosphoramidites | 5-(Ethylthio)-1H-tetrazole (ETT) | >98% | 5-15 minutes[3] |
Note: While specific quantitative data for 8-Chloro-dG is not widely published, its performance is expected to be comparable to other 8-substituted guanosine analogues. Researchers should optimize coupling times for their specific synthesizer and conditions.
Table 2: Deprotection Conditions and Considerations for this compound
| Deprotection Reagent | Temperature | Time | Suitability for 8-Cl-G Oligonucleotides | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 4-8 hours | Recommended with caution | Standard method. May lead to partial conversion of 8-Cl-G to 8-oxo-G. It is crucial to use fresh ammonium hydroxide and protect from light. |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 10-15 minutes | Potentially suitable | Faster deprotection, but the increased nucleophilicity may affect the 8-chloro moiety. Requires empirical testing. |
| Potassium Carbonate (0.05M in Methanol) | Room Temp | 4 hours | Recommended for sensitive sequences | Ultra-mild conditions, suitable for labile modifications. Requires the use of UltraMILD base-protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis. |
Experimental Protocols
Synthesis of 8-Chloro-2'-deoxyguanosine Phosphoramidite
The synthesis of 8-Chloro-dG phosphoramidite is a multi-step process that begins with the protection of commercially available 2'-deoxyguanosine. The general synthetic scheme involves N2 protection, C8 chlorination, selective deprotection of the hydroxyl groups, 5'-O-dimethoxytritylation (DMT), and final phosphitylation at the 3'-hydroxyl position.
Workflow for 8-Chloro-dG Phosphoramidite Synthesis
Caption: Synthesis of 8-Chloro-dG Phosphoramidite.
Protocol:
-
N2-Protection: Start with dry 2'-deoxyguanosine. React with isobutyryl chloride in pyridine to protect the exocyclic amine (N2 position) of the guanine base.
-
Chlorination: The N2-protected deoxyguanosine is then chlorinated at the C8 position using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable organic solvent like tetrahydrofuran (THF).
-
5'-O-DMT Protection: After purification of the 8-chloro intermediate, the 5'-hydroxyl group is protected by reacting the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine.
-
Phosphitylation: The final step involves reacting the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite product. The product should be purified by silica gel chromatography and stored under anhydrous conditions.
Automated Oligonucleotide Synthesis
The incorporation of the 8-Chloro-dG phosphoramidite into an oligonucleotide sequence follows the standard automated solid-phase synthesis cycle.
Standard Phosphoramidite Synthesis Cycle
References
Application Notes and Protocols: Investigating DNA Polymerase Fidelity with 8-Chloroguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a significant DNA lesion resulting from chronic inflammation and exposure to reactive halogen species. Hypochlorous acid, produced by myeloperoxidase in immune cells, can modify guanine in DNA to form 8-Cl-dG.[1][2] This lesion is promutagenic, capable of inducing G-to-C transversion mutations during DNA replication.[1][2] The mutagenic potential of 8-Cl-dG stems from its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming dGTP, in contrast to the standard anti conformation that pairs correctly with dCTP.[1]
Understanding how different DNA polymerases interact with this lesion is crucial for elucidating the mechanisms of inflammation-induced carcinogenesis and for the development of therapeutic strategies. These application notes provide a summary of the quantitative effects of 8-Cl-dG on the fidelity of various human DNA polymerases and detailed protocols for investigating these interactions in a laboratory setting.
Data Presentation: The Impact of 8-Chloroguanosine on DNA Polymerase Fidelity
The fidelity of DNA synthesis when encountering an 8-Cl-dG lesion in the template strand varies significantly among different DNA polymerases. The following tables summarize key quantitative data from steady-state kinetic analyses and primer extension assays.
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite 8-Cl-dG by Human DNA Polymerase β
This table presents the kinetic parameters for the incorporation of the correct nucleotide (dCTP) and the incorrect nucleotide (dGTP) opposite an 8-Cl-dG lesion by human DNA polymerase β (pol β). These kinetics were determined using a single nucleotide incorporation assay.
| DNA Polymerase | Template Base | Incoming dNTP | Vmax (pmol/min/mg) | Km (µM) | Efficiency (Vmax/Km) |
| Pol β | dG | dCTP | 13.0 ± 0.6 | 1.8 ± 0.3 | 7.2 |
| Pol β | 8-Cl-dG | dCTP | 0.47 ± 0.02 | 1.3 ± 0.3 | 0.36 |
| Pol β | 8-Cl-dG | dGTP | 0.12 ± 0.01 | 4.9 ± 1.2 | 0.024 |
Data sourced from Lee, Y. et al. (2019).
Interpretation: Human pol β incorporates the correct nucleotide, dCTP, opposite 8-Cl-dG with a significantly lower efficiency (20-fold decrease) compared to an undamaged guanine. Notably, the misincorporation efficiency of dGTP opposite 8-Cl-dG is only 15-fold lower than that of the correct dCTP incorporation, highlighting the promutagenic nature of this lesion.
Table 2: Miscoding Frequency and Specificity of 8-Cl-dG with Various Human DNA Polymerases
This table details the frequency of correct incorporation, misincorporation, and deletions when different human DNA polymerases bypass a single 8-Cl-dG lesion in a template. The data was obtained using a two-phased polyacrylamide gel electrophoresis (PAGE) assay.
| DNA Polymerase | Correct (dCMP) | Misincorporation (dAMP) | Misincorporation (dGMP) | Misincorporation (dTMP) | One-Base Deletion |
| Pol α | >99% | <1% | <1% | <1% | <1% |
| Pol η | >99% | <1% | <1% | <1% | <1% |
| Pol κ | 80.9% | 3.7% | 5.5% | 3.5% | 6.4% |
Data sourced from Sassa, A. et al. (2012).
Interpretation: High-fidelity polymerases like pol α and pol η are highly accurate when encountering 8-Cl-dG, almost exclusively incorporating the correct dCMP. In contrast, the translesion synthesis polymerase pol κ is more error-prone, showing a significant frequency of misincorporations (dAMP, dGMP, dTMP) and a notable rate of one-base deletions opposite the lesion.
Visualization of Mechanisms and Workflows
Molecular Mechanism of this compound Mutagenesis
Caption: Mutagenic potential of 8-Cl-dG via conformational switching.
Experimental Workflow: Steady-State Kinetic Analysis
Caption: Workflow for kinetic analysis of nucleotide incorporation opposite 8-Cl-dG.
Experimental Protocols
Protocol 1: Steady-State Kinetic Analysis of Nucleotide Incorporation Opposite a Template 8-Cl-dG Lesion
This protocol is adapted from methodologies used to study human DNA polymerase β and is suitable for determining the kinetic parameters of nucleotide incorporation opposite an 8-Cl-dG lesion.
1. Materials and Reagents:
-
DNA Polymerase: Purified human DNA polymerase of interest (e.g., Pol β, Pol κ).
-
Oligonucleotides:
-
Template strand containing a single 8-Cl-dG at a defined position (e.g., 5'-GTC ACG GXC TGA GTC CAC-3', where X is 8-Cl-dG).
-
Primer strand complementary to the template, leaving a gap opposite the lesion (e.g., 5'-GTG GAC TCA G-3').
-
Note: The primer should be 5'-end labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
dNTPs: High-purity dATP, dCTP, dGTP, dTTP solutions (100 mM stocks).
-
Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT, 500 µg/mL Bovine Serum Albumin (BSA).
-
Quench Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol.
-
T4 Polynucleotide Kinase: For radiolabeling the primer.
-
[γ-³²P]ATP: For radiolabeling.
-
Denaturing Polyacrylamide Gel (20%): With 7M Urea.
-
TBE Buffer (1X): Tris-borate-EDTA.
2. Procedure:
-
Primer Labeling and Annealing:
-
Label the 5'-end of the primer oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase according to the manufacturer's protocol.
-
Purify the labeled primer to remove unincorporated [γ-³²P]ATP.
-
Anneal the ³²P-labeled primer to the 8-Cl-dG-containing template by mixing them in a 1:1.5 molar ratio in a buffer containing 50 mM Tris-HCl (pH 7.5) and 150 mM NaCl. Heat to 95°C for 5 min and cool slowly to room temperature.
-
-
Enzyme Reaction:
-
Prepare reaction mixtures on ice. For a final volume of 10 µL, combine:
-
1 µL 10X Reaction Buffer
-
1 µL Annealed Primer/Template DNA (final concentration 50 nM)
-
1 µL DNA Polymerase (final concentration ~5-10 nM, to be optimized)
-
Variable volume of the dNTP to be tested (to achieve a range of final concentrations, e.g., 0.1 µM to 50 µM).
-
Nuclease-free water to 10 µL.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Allow the reaction to proceed for a set time (e.g., 5, 10, 15 minutes). The time should be within the linear range of product formation.
-
Terminate the reaction by adding 10 µL of Quench Solution.
-
-
Product Analysis:
-
Heat the terminated reactions at 95°C for 5 min to denature the DNA.
-
Load the samples onto a 20% denaturing polyacrylamide gel.
-
Run the gel until the bromophenol blue dye reaches the bottom.
-
Expose the gel to a phosphor screen and visualize using a phosphor imager system.
-
3. Data Analysis:
-
Quantify the band intensity of the unextended primer and the extended product (primer + 1 nucleotide) for each dNTP concentration and time point.
-
Calculate the percentage of product formed: (% Product) = [Product] / ([Product] + [Unextended Primer]) * 100.
-
Determine the initial velocity (V₀) of the reaction at each dNTP concentration by plotting % Product vs. time and calculating the slope of the linear portion.
-
Plot V₀ as a function of dNTP concentration and fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) to determine the Vmax and Km.
-
Calculate the incorporation efficiency as Vmax/Km.
Protocol 2: Primer Extension Assay to Determine Miscoding Specificity
This protocol is used to assess which nucleotide(s) a polymerase incorporates opposite 8-Cl-dG and whether the lesion causes the polymerase to stall.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of a dNTP mix containing all four dNTPs at an equimolar concentration (e.g., 100 µM each).
2. Procedure:
-
Primer Labeling and Annealing: Prepare the ³²P-labeled and annealed primer/template DNA as described in Protocol 1.
-
Enzyme Reaction:
-
Set up four individual reactions and one combined reaction. For a 10 µL final volume:
-
1 µL 10X Reaction Buffer
-
1 µL Annealed Primer/Template DNA (50 nM)
-
1 µL DNA Polymerase (~5 nM)
-
Reaction 1-4: 1 µL of a single dNTP (dATP, dCTP, dGTP, or dTTP, final concentration 100 µM).
-
Reaction 5: 1 µL of the mix of all four dNTPs (100 µM each).
-
Nuclease-free water to 10 µL.
-
-
Incubate at 37°C for 15 minutes.
-
Terminate the reaction by adding 10 µL of Quench Solution.
-
-
Product Analysis:
-
Analyze the products using denaturing PAGE as described in Protocol 1.
-
Include a sequencing ladder or size markers to precisely identify the length of the extended products.
-
4. Data Analysis:
-
Stalling: In the reaction with all four dNTPs, a prominent band at the position of the lesion indicates polymerase stalling.
-
Incorporation Specificity: In the single dNTP reactions, the appearance of a band corresponding to the primer + 1 nucleotide indicates which nucleotide was incorporated opposite the 8-Cl-dG lesion.
-
Full-Length Extension: The presence of a band corresponding to the fully extended product in the four-dNTP reaction indicates that the polymerase is capable of translesion synthesis past the 8-Cl-dG. The relative intensity of this band compared to the stalled product provides a qualitative measure of bypass efficiency.
These protocols provide a robust framework for investigating the fidelity of DNA polymerases in the context of the this compound lesion, offering valuable insights into mechanisms of inflammation-driven mutagenesis.
References
Protocol for X-ray Crystallography of 8-Chloroguanosine-containing DNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the X-ray crystallography of DNA oligonucleotides containing the modified base 8-Chloroguanosine. The introduction of a halogen at the C8 position of guanine can significantly influence DNA conformation and provides a valuable tool for structural biology, aiding in phasing and offering insights into the impact of DNA damage and modification. This protocol covers the synthesis and purification of the modified DNA, crystallization, X-ray diffraction data collection, and structure determination and refinement.
Introduction
This compound is a synthetic analog of the natural nucleoside guanosine, featuring a chlorine atom at the 8-position of the purine ring. This modification induces a preference for the syn glycosidic bond conformation, which can lead to alterations in DNA structure, potentially favoring non-B-form DNA such as Z-DNA. In the context of drug development, understanding the structural implications of such modifications is crucial for the design of novel therapeutics that target DNA. Furthermore, the presence of the chlorine atom can be leveraged for phasing in X-ray crystallography via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods. This protocol outlines the necessary steps to successfully obtain and analyze the crystal structure of a DNA duplex containing this compound.
Synthesis and Purification of this compound-containing DNA
The initial and critical step is the synthesis of the this compound phosphoramidite, which is then incorporated into the desired DNA sequence using automated solid-phase synthesis.
Synthesis of 8-Chloro-dG Phosphoramidite
The synthesis of the 8-Chloro-dG phosphoramidite can be achieved following established chemical procedures. A general route involves the protection of deoxyguanosine, followed by chlorination at the C8 position, and subsequent phosphitylation to yield the final phosphoramidite building block suitable for DNA synthesis. For many researchers, a more practical approach is to obtain the custom-synthesized modified oligonucleotide from a commercial vendor.
Oligonucleotide Synthesis and Purification
Once the this compound phosphoramidite is available, it is used in a standard automated DNA synthesizer to produce the desired oligonucleotide sequence. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Purification of the full-length, modified oligonucleotide is paramount for successful crystallization. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving the high degree of purity required.
Table 1: Comparison of DNA Purification Methods
| Purification Method | Principle | Purity Achieved | Recommended Use |
| Desalting | Gel filtration to remove small molecules and salts. | Low to moderate | Not recommended for crystallography. |
| Cartridge Purification | Reverse-phase separation to remove failure sequences. | Moderate | Not recommended for crystallography. |
| PAGE | Separation by size in a polyacrylamide gel. | High | Can be used, but HPLC is generally preferred. |
| HPLC | High-resolution separation by reverse-phase or ion-exchange. | >98% | Recommended for crystallography. |
Experimental Protocol: Crystallization and Structure Determination
This section provides a detailed methodology for the crystallization of the this compound-containing DNA and subsequent structure determination.
DNA Sample Preparation for Crystallization
-
Quantification: Accurately determine the concentration of the purified DNA oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
Annealing: Mix equimolar amounts of the this compound-containing strand and its complementary strand in an annealing buffer (e.g., 10 mM sodium cacodylate pH 7.0, 50 mM NaCl). Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.
-
Concentration: Concentrate the annealed DNA duplex to a final concentration suitable for crystallization screening, typically in the range of 0.5-2.0 mM.
Crystallization
DNA crystallization is often the most challenging step. The hanging drop vapor diffusion method is commonly employed.
-
Screening: Set up initial crystallization screens using commercially available sparse matrix screens for nucleic acids. A starting point is to mix 1 µL of the DNA solution with 1 µL of the reservoir solution on a siliconized coverslip.
-
Optimization: Once initial crystal hits are identified, optimize the conditions by systematically varying the precipitant concentration, pH, temperature, and the concentration of salts and additives.
Table 2: Example Crystallization Conditions for a Modified DNA Duplex
| Parameter | Condition |
| DNA Sequence | d(CCAG(8-Cl-G)CGCTGG) |
| DNA Concentration | 1.0 mM in 10 mM Sodium Cacodylate, pH 7.0 |
| Reservoir Solution | 0.1 M MES pH 6.0, 10 mM MgCl₂, 10% (v/v) 2-methyl-2,4-pentanediol (MPD) |
| Temperature | 18°C |
| Method | Hanging Drop Vapor Diffusion |
These conditions are a starting point and will likely require optimization.
X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully mount a single, well-formed crystal in a cryo-loop.
-
Cryo-protection: To prevent ice formation during data collection at cryogenic temperatures (typically 100 K), soak the crystal in a cryoprotectant solution. This is often the reservoir solution supplemented with an increasing concentration of a cryoprotectant like glycerol or ethylene glycol.
-
Data Collection: Collect diffraction data at a synchrotron beamline. The rotation method is used, where the crystal is rotated in the X-ray beam and diffraction images are recorded at small angular increments.
Structure Determination and Refinement
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Phasing: The phase problem can be solved using molecular replacement if a similar DNA structure is available. Alternatively, the anomalous signal from the chlorine atom can be used for SAD or MAD phasing.
-
Model Building and Refinement: Build an initial model of the DNA duplex into the electron density map. Refine the atomic coordinates against the experimental data to improve the fit and geometric parameters of the model.
Table 3: Example X-ray Data Collection and Refinement Statistics
| Parameter | Value |
| Data Collection | |
| Wavelength (Å) | 0.979 |
| Resolution (Å) | 29.8 - 1.70 (1.76 - 1.70) |
| Space Group | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å) | 35.5, 42.1, 55.8 |
| Rmerge | 0.06 (0.45) |
| I/σ(I) | 15.2 (2.1) |
| Completeness (%) | 99.8 (99.5) |
| Redundancy | 6.8 (6.5) |
| Refinement | |
| Resolution (Å) | 29.8 - 1.70 |
| No. of Reflections | 12,543 |
| Rwork / Rfree | 0.20 / 0.23 |
| R.M.S. Deviations | |
| Bond lengths (Å) | 0.008 |
| Bond angles (°) | 1.3 |
| Values in parentheses are for the highest resolution shell. |
Visualizations
The following diagrams illustrate the experimental workflow and the structural implications of this compound incorporation.
Caption: Experimental workflow for X-ray crystallography.
Caption: Impact of this compound on DNA conformation.
Conclusion
This protocol provides a detailed framework for the successful X-ray crystallographic analysis of DNA containing this compound. The key challenges lie in the synthesis of high-purity modified oligonucleotides and the identification of suitable crystallization conditions. By following the outlined procedures and utilizing the provided data as a starting point, researchers can effectively determine the three-dimensional structures of these modified DNA molecules, contributing to a deeper understanding of DNA structure and function, and aiding in the rational design of DNA-targeting therapeutics.
Application Notes and Protocols for In Vitro Mutagenicity Testing of 8-Chloroguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroguanosine is a halogenated nucleoside analog. Halogenated purines and pyrimidines are of interest in medicinal chemistry and toxicology due to their potential as therapeutic agents and their possible role in inflammation-associated carcinogenesis. The structural similarity of this compound to the endogenous nucleoside guanosine raises the possibility of its incorporation into nucleic acids or interference with cellular processes, potentially leading to mutations. The deoxyribonucleoside counterpart, 8-chloro-2'-deoxyguanosine, is a known DNA lesion formed during chronic inflammation and is considered promutagenic, capable of causing G to C transversion mutations by promoting mispairing during DNA replication.[1] Therefore, a thorough evaluation of the mutagenic potential of this compound is a critical component of its safety assessment.
These application notes provide detailed protocols for a battery of standard in vitro assays designed to assess the mutagenic potential of this compound, in accordance with OECD guidelines. The described assays are the Bacterial Reverse Mutation Test (Ames Test), the in vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay), and the in vitro Mammalian Cell Micronucleus Test.
Data Presentation
Table 1: Hypothetical Results from Bacterial Reverse Mutation Test (Ames Test)
| Test Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (n=3) | Mutation Ratio (Treated/Control) | Cytotoxicity |
| TA98 | 0 (Vehicle Control) | - | 25 ± 4 | 1.0 | None |
| 10 | - | 28 ± 5 | 1.1 | None | |
| 50 | - | 30 ± 3 | 1.2 | None | |
| 100 | - | 35 ± 6 | 1.4 | Slight | |
| 0 (Vehicle Control) | + | 30 ± 5 | 1.0 | None | |
| 10 | + | 33 ± 4 | 1.1 | None | |
| 50 | + | 45 ± 7 | 1.5 | None | |
| 100 | + | 65 ± 9 | 2.2 | Moderate | |
| TA100 | 0 (Vehicle Control) | - | 120 ± 15 | 1.0 | None |
| 10 | - | 135 ± 12 | 1.1 | None | |
| 50 | - | 140 ± 18 | 1.2 | None | |
| 100 | - | 155 ± 20 | 1.3 | Slight | |
| 0 (Vehicle Control) | + | 130 ± 11 | 1.0 | None | |
| 10 | + | 145 ± 14 | 1.1 | None | |
| 50 | + | 200 ± 25 | 1.5 | None | |
| 100 | + | 300 ± 30 | 2.3 | Moderate |
SD: Standard Deviation
Table 2: Hypothetical Results from in vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
| Treatment Condition | Concentration (µg/mL) | Relative Total Growth (%) | Mutant Frequency (x 10⁻⁶) | Fold Increase over Control |
| -S9 (4h exposure) | 0 (Vehicle Control) | 100 | 50 | 1.0 |
| 5 | 95 | 55 | 1.1 | |
| 10 | 85 | 65 | 1.3 | |
| 20 | 70 | 80 | 1.6 | |
| +S9 (4h exposure) | 0 (Vehicle Control) | 100 | 60 | 1.0 |
| 5 | 92 | 70 | 1.2 | |
| 10 | 80 | 120 | 2.0 | |
| 20 | 60 | 250 | 4.2 |
Table 3: Hypothetical Results from in vitro Mammalian Cell Micronucleus Test
| Treatment Condition | Concentration (µg/mL) | Cytokinesis-Block Proliferation Index (CBPI) | % Binucleated Cells with Micronuclei | Fold Increase over Control |
| -S9 (4h exposure) | 0 (Vehicle Control) | 1.85 | 1.5 | 1.0 |
| 10 | 1.80 | 1.7 | 1.1 | |
| 20 | 1.70 | 2.0 | 1.3 | |
| 40 | 1.55 | 2.5 | 1.7 | |
| +S9 (4h exposure) | 0 (Vehicle Control) | 1.90 | 1.6 | 1.0 |
| 10 | 1.82 | 1.8 | 1.1 | |
| 20 | 1.65 | 3.5 | 2.2 | |
| 40 | 1.40 | 7.0 | 4.4 |
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on the OECD Guideline 471.[2][3][4] The Ames test evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
Workflow for the Ames Test
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
Methodology:
-
Strain Selection: Utilize a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium TA102.
-
Dose Selection: A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range. The main experiment should include a vehicle control, a positive control, and at least five concentrations of this compound.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from the liver of induced rodents).
-
Procedure (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (this compound or control), and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Collection and Interpretation: a. Count the number of revertant colonies on each plate. b. A positive result is defined as a concentration-related increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least twice the vehicle control value.
in vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA)
This protocol is based on the OECD Guideline 490.[5] The MLA detects forward mutations at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.
Workflow for the Mouse Lymphoma Assay
Caption: Workflow of the in vitro Mouse Lymphoma Assay (MLA).
Methodology:
-
Cell Line: Use L5178Y TK+/- 3.7.2C mouse lymphoma cells.
-
Dose Selection: Determine concentrations based on a preliminary cytotoxicity test. The highest concentration should induce significant cytotoxicity, and a range of lower concentrations should also be tested.
-
Treatment: Expose cells to this compound for a short duration (e.g., 4 hours) with and without S9 metabolic activation, and for a long duration (e.g., 24 hours) without S9.
-
Phenotypic Expression: After treatment, wash the cells and culture them for 2-3 days to allow for the expression of the TK-/- phenotype.
-
Mutant Selection: Plate the cells in a selective medium containing trifluorothymidine (TFT) to select for TK-deficient mutants. Also, plate cells in a non-selective medium to determine cloning efficiency (viability).
-
Data Collection and Interpretation: a. Count the colonies on both selective and non-selective plates. b. Calculate the mutant frequency. c. A positive response is characterized by a concentration-dependent increase in mutant frequency that exceeds a predefined global evaluation factor.
in vitro Mammalian Cell Micronucleus Test
This protocol is based on the OECD Guideline 487. This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss or gain) by identifying micronuclei in the cytoplasm of interphase cells.
Workflow for the in vitro Micronucleus Test
Caption: Workflow of the in vitro Mammalian Cell Micronucleus Test.
Methodology:
-
Cell Types: Use appropriate cell types such as human peripheral blood lymphocytes or a suitable cell line like CHO or TK6 cells.
-
Dose Selection: Select concentrations based on a preliminary cytotoxicity assay to identify a suitable range.
-
Treatment: Expose the cells to this compound with and without S9 metabolic activation for a short duration (e.g., 3-4 hours) followed by a recovery period, and for a long duration (e.g., 21-24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Data Collection and Interpretation: a. Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. b. Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity. c. A positive result is indicated by a significant, concentration-dependent increase in the frequency of micronucleated cells.
Signaling Pathways and Logical Relationships
Mutagenic Mechanism of 8-Substituted Guanosine Analogs
The mutagenic potential of 8-substituted guanosine analogs like this compound is rooted in their ability to be incorporated into DNA and subsequently cause errors during DNA replication. The substitution at the 8-position can favor a syn conformation of the guanine base, which can lead to mispairing with adenine instead of the correct cytosine.
Caption: Proposed mutagenic pathway for this compound.
References
Application Notes and Protocols for the Quantification of 8-Chloroguanosine Lesions in Cellular DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroguanosine (8-ClG) is a significant DNA lesion resulting from the reaction of guanine with hypochlorous acid (HOCl), a reactive oxygen species produced by myeloperoxidase during inflammation.[1][2][3][4][5] This lesion is a biomarker for inflammation-associated DNA damage and is implicated in the etiology of various diseases, including cancer. Accurate quantification of 8-ClG in cellular DNA is crucial for understanding its biological consequences, assessing disease risk, and developing therapeutic interventions.
These application notes provide detailed protocols for the quantification of 8-ClG in cellular DNA using state-of-the-art analytical techniques. The methodologies described are intended to provide researchers with the necessary tools to obtain reliable and reproducible data.
Overview of Quantification Techniques
The primary methods for the sensitive and specific quantification of 8-ClG in biological samples are Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput alternative, although their specificity can be a concern.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | High specificity and sensitivity, allows for the use of isotope-labeled internal standards for accurate quantification. | Requires expensive instrumentation and skilled operators. |
| HPLC-ECD | Separation by HPLC followed by detection based on the electrochemical oxidation of the analyte. | High sensitivity, relatively lower cost than LC-MS/MS. | Susceptible to interference from co-eluting electroactive compounds. |
| ELISA | Utilizes specific antibodies to detect the target molecule. | High throughput, relatively simple and inexpensive. | Antibody cross-reactivity can lead to overestimation; specific antibodies for 8-ClG are not widely available. |
Experimental Protocols
DNA Isolation and Hydrolysis
A critical first step in the analysis of DNA adducts is the isolation of DNA from cellular samples in a manner that prevents artifactual oxidation of guanine. This is followed by the enzymatic hydrolysis of DNA to its constituent deoxynucleosides.
Protocol: DNA Isolation using Salting-Out Method to Minimize Oxidation
This protocol is designed to minimize oxidative damage during DNA extraction.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer: 10 mM Tris-HCl, pH 8.0; 100 mM NaCl; 25 mM EDTA
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Saturated NaCl solution (approx. 6 M)
-
Ethanol (100% and 70%, ice-cold)
-
TE Buffer: 10 mM Tris-HCl, pH 8.0; 1 mM EDTA
Procedure:
-
Homogenize the cell pellet or tissue sample in Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 3-4 hours or overnight with gentle agitation.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add saturated NaCl solution to a final concentration of 1.5 M and mix by inverting the tube several times.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the DNA to a new tube.
-
Precipitate the DNA by adding 2 volumes of ice-cold 100% ethanol.
-
Spool the DNA out with a sterile glass rod or pellet the DNA by centrifugation at 12,000 x g for 10 minutes.
-
Wash the DNA pellet with 70% ice-cold ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in an appropriate volume of TE Buffer.
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
Protocol: Enzymatic Hydrolysis of DNA to Deoxynucleosides
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Enzyme reaction buffer (e.g., 30 mM sodium acetate, 1 mM ZnSO4, pH 5.3 for Nuclease P1; 50 mM Tris-HCl, pH 8.5 for Alkaline Phosphatase)
Procedure:
-
To 20-50 µg of DNA, add Nuclease P1 to a final concentration of 2 units/µg DNA in the appropriate buffer.
-
Incubate at 37°C for 2 hours.
-
Adjust the pH to ~8.5 by adding Tris-HCl buffer.
-
Add Alkaline Phosphatase to a final concentration of 1 unit/µg DNA.
-
Incubate at 37°C for another 2 hours.
-
The resulting mixture of deoxynucleosides is now ready for analysis by LC-MS/MS or HPLC-ECD. It is recommended to filter the sample through a 0.22 µm filter before injection.
Quantification by LC-MS/MS
Isotope dilution LC-MS/MS is the gold standard for the quantification of DNA adducts due to its high specificity and accuracy. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of 8-ClG (e.g., ¹³C,¹⁵N-labeled 8-ClG) prior to analysis.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC-MS/MS Parameters (Hypothetical for 8-chloro-2'-deoxyguanosine):
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from 5% to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 8-Cl-dG: m/z 318.1 → 202.1 (Quantifier), m/z 318.1 → 168.1 (Qualifier) ¹⁵N₅-8-Cl-dG (IS): m/z 323.1 → 207.1 |
| Collision Energy | To be optimized for the specific instrument, typically 10-20 eV |
| Dwell Time | 50-100 ms |
Note: The MRM transitions provided are theoretical and need to be experimentally confirmed and optimized for the specific instrument used. The parent ion ([M+H]⁺) for 8-chloro-2'-deoxyguanosine is calculated as C₁₀H₁₂ClN₅O₄ + H⁺ ≈ 318.1 m/z. The fragment ions correspond to the loss of the deoxyribose moiety (m/z 202.1 for the protonated 8-chloroguanine base) and further fragmentation.
Synthesis of Isotope-Labeled Internal Standard: The synthesis of a stable isotope-labeled internal standard is crucial for accurate quantification. This can be achieved by incorporating ¹³C and/or ¹⁵N atoms into the 8-ClG molecule. The synthesis often starts from commercially available labeled precursors like [¹⁵N₅]-2'-deoxyguanosine. The process typically involves chemical synthesis steps to introduce the chlorine atom at the C8 position.
Quantification by HPLC-ECD
HPLC with electrochemical detection is a highly sensitive method for the quantification of electroactive compounds like 8-ClG.
Instrumentation:
-
An HPLC system with a high-quality pump and autosampler.
-
An electrochemical detector with a glassy carbon working electrode.
HPLC-ECD Parameters (Hypothetical for 8-chloro-2'-deoxyguanosine):
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 50 mM Sodium phosphate buffer, pH 5.5, with 5-10% methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Electrochemical Detector | Glassy carbon working electrode, Ag/AgCl reference electrode |
| Applied Potential | +0.8 to +1.0 V (to be optimized) |
Note: The optimal applied potential needs to be determined by generating a hydrodynamic voltammogram to achieve the best signal-to-noise ratio for 8-ClG while minimizing interference from other sample components.
Quantification by ELISA
An ELISA for 8-ClG would be a competitive immunoassay. However, the availability of a specific monoclonal antibody for 8-ClG is a major limitation. The general principle would involve the competition of 8-ClG in the sample with a labeled 8-ClG conjugate for binding to a limited amount of anti-8-ClG antibody coated on a microplate.
General ELISA Protocol Outline:
-
Coat a 96-well plate with an anti-8-ClG monoclonal antibody.
-
Add standards and DNA hydrolysates to the wells, followed by the addition of an enzyme-conjugated 8-ClG.
-
Incubate to allow competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, leading to a colorimetric reaction.
-
Stop the reaction and measure the absorbance. The signal is inversely proportional to the amount of 8-ClG in the sample.
Note: Due to the lack of commercially available, validated ELISA kits specifically for 8-ClG, this method is currently less feasible for most laboratories compared to LC-MS/MS and HPLC-ECD. Researchers interested in this approach would likely need to develop and validate their own antibody and assay.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions or cell types. The levels of 8-ClG are typically expressed as the number of lesions per 10⁶ or 10⁷ normal guanines.
Example Table of Quantitative 8-ClG Data:
| Cell Line | Treatment | 8-ClG Level (lesions / 10⁶ Guanines) ± SD | Method |
| Human Lung Fibroblasts (HLF) | Control | 1.2 ± 0.3 | LC-MS/MS |
| HLF | HOCl (100 µM) | 15.8 ± 2.1 | LC-MS/MS |
| Human Keratinocytes (HaCaT) | Control | Not Detected | HPLC-ECD |
| HaCaT | HOCl (100 µM) | 8.5 ± 1.5 | HPLC-ECD |
Visualizations
Experimental Workflow for 8-ClG Quantification
Caption: Workflow for the quantification of this compound in cellular DNA.
Signaling Pathway of HOCl-Induced DNA Damage
References
- 1. Hypochlorous Acid Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nhp.com.tr [nhp.com.tr]
- 5. Hypochlorous acid selectively promotes toxicity and the expression of danger signals in human abdominal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Steady-State Kinetic Analysis of Nucleotide Incorporation Opposite 8-Chloroguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroguanosine (8-Cl-G) is a significant DNA lesion resulting from inflammation-induced halogenation by reactive halogen species. Understanding the kinetic parameters of nucleotide incorporation opposite this lesion is crucial for elucidating its mutagenic potential and for the development of therapeutic strategies. This document provides a detailed protocol for the steady-state kinetic analysis of nucleotide incorporation opposite 8-Cl-G, using human DNA polymerase β (polβ) as a model enzyme. The provided data and methodologies are essential for researchers investigating DNA damage, repair, and mutagenesis.
Data Presentation
The following table summarizes the steady-state kinetic parameters for the incorporation of single deoxynucleoside triphosphates (dNTPs) opposite this compound (ClG) and the undamaged control, guanine (G), by human DNA polymerase β. The data reveals that while dCTP is the most efficiently incorporated nucleotide opposite 8-Cl-G, the misincorporation of dGTP occurs with only a 15-fold lower efficiency, highlighting the promutagenic nature of this lesion[1][2].
| Template Base | Incoming dNTP | k_cat (min⁻¹) | K_m (µM) | k_cat/K_m (min⁻¹µM⁻¹) | Relative Efficiency¹ |
| G | dCTP | 2.6 ± 0.2 | 2.2 ± 0.5 | 1.2 ± 0.3 | 1.0 |
| dGTP | 0.0011 ± 0.0001 | 150 ± 30 | (7.3 ± 1.7) x 10⁻⁶ | 6.1 x 10⁻⁶ | |
| dATP | 0.0023 ± 0.0002 | 450 ± 90 | (5.1 ± 1.2) x 10⁻⁶ | 4.3 x 10⁻⁶ | |
| dTTP | 0.0013 ± 0.0001 | 480 ± 90 | (2.7 ± 0.6) x 10⁻⁶ | 2.3 x 10⁻⁶ | |
| 8-Cl-G | dCTP | 0.40 ± 0.03 | 2.4 ± 0.5 | 0.17 ± 0.04 | 0.14 |
| dGTP | 0.18 ± 0.01 | 16 ± 2 | 0.011 ± 0.002 | 0.0092 | |
| dATP | 0.0016 ± 0.0001 | 370 ± 70 | (4.3 ± 1.0) x 10⁻⁶ | 3.6 x 10⁻⁷ | |
| dTTP | 0.0012 ± 0.0001 | 450 ± 80 | (2.7 ± 0.6) x 10⁻⁶ | 2.3 x 10⁻⁷ |
¹Relative efficiency is calculated as (k_cat/K_m)[dNTP:lesion] / (k_cat/K_m)[dCTP:G].[1]
Experimental Protocols
This section details the methodologies for performing a steady-state kinetic analysis of nucleotide incorporation opposite an this compound lesion. These protocols are based on established methods for analyzing DNA polymerase kinetics[3][4].
Materials
-
Oligonucleotides:
-
Template strand containing a site-specific this compound lesion.
-
Primer strand, 5'-radiolabeled with [γ-³²P]ATP.
-
Unmodified control template strand.
-
-
Enzyme: Human DNA polymerase β (polβ).
-
Reagents:
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP) of high purity.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 50 mM KCl, and 2.5% glycerol.
-
Quenching Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, and 0.1% xylene cyanol.
-
TBE Buffer (Tris-borate-EDTA).
-
Acrylamide/bis-acrylamide solution (19:1).
-
Urea.
-
Ammonium persulfate (APS).
-
N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
Methods
1. Oligonucleotide Preparation and Annealing:
-
The primer oligonucleotide is 5'-end labeled using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Unincorporated [γ-³²P]ATP is removed using a size-exclusion spin column.
-
The labeled primer is annealed to the template strand (containing either 8-Cl-G or G) at a 1:1.5 molar ratio.
-
The annealing process involves heating the mixture to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper hybridization.
2. Steady-State Kinetic Assay (Single Nucleotide Incorporation):
-
Prepare reaction mixtures on ice. Each reaction should contain the annealed primer/template DNA, a specific concentration of a single dNTP, and the reaction buffer.
-
A typical reaction volume is 10-20 µL.
-
Initiate the reaction by adding a limiting concentration of DNA polymerase β (e.g., 1-5 nM) to the reaction mixture at 37°C.
-
The reaction times should be optimized to ensure that product formation is linear and represents the initial velocity (typically less than 20% of the primer is extended).
-
Terminate the reactions at various time points by adding an equal volume of quenching solution.
-
Control reactions without enzyme or dNTPs should be included.
3. Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a high-resolution denaturing polyacrylamide gel (e.g., 15-20%) containing 7M urea in TBE buffer.
-
Heat the quenched reaction samples at 95°C for 5 minutes before loading onto the gel.
-
Separate the reaction products by electrophoresis until the bromophenol blue dye reaches the bottom of the gel.
4. Data Acquisition and Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the bands corresponding to the unextended primer and the extended product using a phosphorimager and appropriate software.
-
Calculate the initial velocity (V₀) of the reaction at each dNTP concentration by determining the percentage of product formed over time.
-
Plot the initial velocities against the dNTP concentrations and fit the data to the Michaelis-Menten equation (V₀ = (k_cat[E][S]) / (K_m + [S])) using non-linear regression analysis to determine the steady-state parameters, k_cat and K_m.
Visualizations
Experimental Workflow
Caption: Workflow for steady-state kinetic analysis.
Enzymatic Reaction Pathway
Caption: Nucleotide incorporation by DNA Polymerase β.
References
- 1. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloroguanosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 8-Chloroguanosine. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and a list of frequently asked questions to facilitate a higher yield and purity of the final product.
Troubleshooting Guide
Low yield or reaction failure during the synthesis of this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective Chlorinating Agent: The activity of the chlorinating agent (e.g., N-chlorosuccinimide) may have degraded. | Use a fresh, unopened bottle of the chlorinating agent. Ensure proper storage conditions (cool, dry, and dark). |
| Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. | |
| Poor Quality Starting Material: Guanosine may contain impurities that interfere with the reaction. | Ensure the guanosine used is of high purity. If necessary, purify the starting material before use. | |
| Formation of Multiple Products | Side Reactions: Over-chlorination or reaction at other sites on the guanosine molecule can occur. The formation of 8-oxo-7,8-dihydroguanosine is a common oxidative side product.[1] | Use the stoichiometric amount of the chlorinating agent. Adding the agent portion-wise can help control the reaction. Optimize the reaction temperature to favor the desired product. |
| Degradation of Product: The product may be unstable under the reaction or work-up conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the work-up procedure is performed promptly and at a low temperature. | |
| Difficult Purification | Co-eluting Impurities: Side products may have similar polarity to this compound, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using High-Performance Liquid Chromatography (HPLC) for purification of the final product.[2] |
| Product Insolubility: The product may precipitate during work-up or purification, leading to loss. | Use appropriate solvents for extraction and purification based on the solubility of this compound. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A frequently employed method involves the direct chlorination of guanosine at the C8 position. While several chlorinating agents can be used, N-chlorosuccinimide (NCS) is a common choice for the chlorination of protected deoxyguanosine, a similar substrate.[3] Another reported method uses hypochlorous acid (HOCl) for the direct chlorination of guanosine.[1]
Q2: What are the critical parameters to control for improving the yield?
A2: The key parameters to control are the purity of the starting materials, the stoichiometry of the chlorinating agent, the reaction temperature, and the reaction time. Using fresh, high-quality reagents is crucial. The reaction should be carefully monitored by TLC to determine the optimal reaction time and to minimize the formation of side products.
Q3: What are the expected side products in this synthesis?
A3: Common side products include over-chlorinated guanosine derivatives and oxidized species such as 8-oxo-7,8-dihydroguanosine.[1] The formation of these byproducts can be influenced by the reaction conditions.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed. The choice of solvent system for chromatography is critical for separating the desired product from impurities.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to confirm the structure of the compound. Mass spectrometry can be used to confirm the molecular weight. The purity can be assessed by HPLC.
Experimental Protocols
Synthesis of this compound using N-Chlorosuccinimide (NCS) (Adapted from a similar procedure for deoxyguanosine)
This protocol is adapted from a procedure for the chlorination of a protected form of deoxyguanosine and may require optimization for guanosine.
1. Protection of Guanosine (Optional but Recommended):
-
To avoid side reactions at the hydroxyl and amino groups, it is advisable to protect them. For example, the hydroxyl groups can be acetylated using acetic anhydride in pyridine, and the exocyclic amino group can be protected with an isobutyryl group.
2. Chlorination:
-
Dissolve the protected guanosine in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Add N-chlorosuccinimide (NCS) in a stoichiometric amount (e.g., 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
3. Deprotection:
-
Once the reaction is complete, the protecting groups can be removed. For example, acetyl groups can be removed using methanolic ammonia.
4. Purification:
-
After removal of the protecting groups, the crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
For higher purity, the product can be further purified by HPLC.
Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Reported Yields for Halogenation of Guanosine Derivatives
| Product | Starting Material | Reagent | Yield (%) | Reference |
| This compound | Guanosine | Hypochlorous Acid (HOCl) | 1.6% | |
| 8-Chloro-2'-deoxyguanosine | Protected 2'-deoxyguanosine | N-Chlorosuccinimide (NCS) | Not specified |
Note: The yield for the NCS-mediated chlorination of protected deoxyguanosine was not explicitly stated in the cited abstract, but this method is presented as a viable synthetic route. The low yield reported for the reaction with HOCl suggests that this method may not be ideal for preparative scale synthesis. Further optimization of reaction conditions is likely necessary to improve the yield of this compound.
References
- 1. Chlorination of guanosine and other nucleosides by hypochlorous acid and myeloperoxidase of activated human neutrophils. Catalysis by nicotine and trimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in 8-Chloroguanosine Phosphoramidite Instability
For researchers, scientists, and drug development professionals incorporating 8-Chloroguanosine into oligonucleotides, its phosphoramidite precursor presents unique stability challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound phosphoramidite considered unstable?
A1: While specific degradation kinetics for this compound phosphoramidite are not extensively published, its instability can be inferred from the known behavior of other guanosine phosphoramidites. 2'-deoxyguanosine (dG) phosphoramidites are the least stable of the canonical phosphoramidites, being susceptible to both hydrolysis and oxidation.[1] The degradation of dG phosphoramidites is often autocatalytic, meaning the degradation products can accelerate further breakdown.[2] The presence of an electron-withdrawing chlorine atom at the 8-position can potentially further destabilize the molecule.
Q2: What are the primary degradation pathways for this compound phosphoramidite?
A2: The primary degradation pathways are expected to be similar to other phosphoramidites:
-
Hydrolysis: Reaction with trace amounts of water in the acetonitrile solvent or on the synthesizer lines leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction.
-
Oxidation: Exposure to air can oxidize the phosphoramidite, rendering it incapable of coupling.
Q3: How should this compound phosphoramidite be stored?
A3: Proper storage is critical to minimize degradation. Based on recommendations for other unstable phosphoramidites like 8-Bromo-dG and 8-oxo-dG, the following storage conditions are advised:
-
Short-term (in solution on the synthesizer): Stability in anhydrous acetonitrile is limited, likely to a few days (e.g., 3-5 days for 8-Br-dG).[3] It is recommended to use freshly prepared solutions for synthesis.
-
Long-term (solid form): Store at -20°C under an inert atmosphere (argon or nitrogen) in a desiccated environment.[1]
Q4: What are the signs of this compound phosphoramidite degradation?
A4: Degradation can be identified by:
-
Low coupling efficiency: A significant drop in the trityl yield after the coupling step of this compound is a primary indicator.
-
³¹P NMR Spectroscopy: The presence of signals corresponding to the H-phosphonate or oxidized species in the ³¹P NMR spectrum of the phosphoramidite solution indicates degradation.
-
Failed synthesis: Complete failure to synthesize the full-length oligonucleotide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound phosphoramidite in oligonucleotide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Degraded phosphoramidite due to hydrolysis or oxidation. | - Use a fresh bottle of high-quality, anhydrous acetonitrile (<30 ppm water).- Prepare the this compound phosphoramidite solution immediately before use.- Ensure all synthesizer lines are dry and purged with an inert gas.- Store the solid phosphoramidite under argon or nitrogen at -20°C and allow it to warm to room temperature before opening to prevent condensation. |
| Insufficient activation or coupling time. | - Use a fresh, high-quality activator solution.- Consider extending the coupling time for the this compound phosphoramidite step. | |
| Failed Synthesis or Truncated Products | Complete degradation of the phosphoramidite solution. | - If the phosphoramidite has been on the synthesizer for more than a couple of days, replace it with a freshly prepared solution. |
| Incompatible deprotection conditions. | - The 8-chloro modification may be sensitive to standard deprotection conditions. Consider using milder deprotection reagents or shorter deprotection times. For example, some modified bases require deprotection with ammonium hydroxide containing 0.25M 2-mercaptoethanol to prevent degradation.[4] | |
| Unexpected Peaks in HPLC/MS Analysis | Side reactions during synthesis or deprotection. | - Ensure efficient capping to block unreacted hydroxyl groups and prevent the formation of n-1 sequences.- Optimize deprotection conditions to avoid modification of the 8-chloroguanine base. |
Stability Data Summary
| Condition | Parameter | Value (Estimated) | Source/Analogy |
| Storage (Solid) | Temperature | -20°C | General phosphoramidite storage recommendation |
| Atmosphere | Inert (Argon or Nitrogen) | General phosphoramidite storage recommendation | |
| In Solution (Anhydrous Acetonitrile) | Stability at Room Temperature | 1-3 days | Inferred from 8-Br-dG phosphoramidite (3-5 days) and the higher reactivity of chlorine. |
Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-2'-deoxyguanosine Phosphoramidite
This protocol is based on published procedures for the synthesis of 8-chloro-dG phosphoramidite.
Materials:
-
2'-deoxyguanosine monohydrate
-
Pyridine (anhydrous)
-
Isobutyryl chloride
-
N-chlorosuccinimide (NCS)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanolic sodium methoxide
-
4,4'-dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
Protection of dG: Dehydrate 2'-deoxyguanosine monohydrate by co-evaporation with anhydrous pyridine. Treat the dried dG with isobutyryl chloride in pyridine to yield 3',5',N²-triisobutyryl-2'-deoxyguanosine.
-
Chlorination: Dissolve the protected dG in anhydrous THF and treat with N-chlorosuccinimide (NCS) at room temperature to chlorinate the C8 position.
-
Deprotection of 3' and 5' hydroxyls: Remove the 3' and 5' isobutyryl groups using methanolic sodium methoxide.
-
5'-Tritylation: Protect the 5'-hydroxyl group with DMT-Cl in pyridine.
-
3'-Phosphitylation: React the 5'-tritylated-8-chloro-N²-isobutyryl-2'-deoxyguanosine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous dichloromethane to yield the final this compound phosphoramidite.
-
Purification and Storage: Purify the product by silica gel chromatography and store the final product under an inert atmosphere at -20°C.
Protocol 2: Automated Oligonucleotide Synthesis with this compound Phosphoramidite
This protocol outlines the key considerations for incorporating this compound into an oligonucleotide using a standard automated synthesizer.
Materials:
-
This compound phosphoramidite
-
Anhydrous acetonitrile (DNA synthesis grade, <30 ppm H₂O)
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
DNA synthesis columns
Procedure:
-
Preparation:
-
Ensure the DNA synthesizer is well-maintained and all lines are dry.
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration immediately before placing it on the synthesizer.
-
-
Synthesis Cycle Modification:
-
Coupling Step: For the cycle where this compound is to be incorporated, consider increasing the coupling time by 50-100% compared to standard bases to ensure maximum coupling efficiency.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support using standard procedures.
-
For deprotection, consider using milder conditions than standard ammonium hydroxide at 55°C to prevent potential degradation of the 8-chloroguanine moiety. A milder deprotection might involve using aqueous ammonia at room temperature for a longer duration or using specialized deprotection solutions designed for sensitive bases.
-
-
Purification:
-
Purify the final oligonucleotide using standard techniques such as HPLC or PAGE.
-
Visualizations
References
Technical Support Center: Optimizing LC-MS/MS for Sensitive 8-Chloroguanosine Detection
Welcome to the technical support center for the sensitive detection of 8-Chloroguanosine (8-Cl-Guo) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
General Troubleshooting
This section addresses common issues that can arise during the LC-MS/MS analysis of this compound.
Q1: I am observing poor peak shape (tailing, fronting, or splitting) for my this compound analyte. What are the likely causes and solutions?
A1: Poor peak shape can be attributed to several factors, broadly categorized as system-wide or analyte-specific issues.
Troubleshooting Workflow for Poor Peak Shape:
Troubleshooting poor incorporation of 8-Chloroguanosine during oligonucleotide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 8-Chloroguanosine (8-Cl-G) during solid-phase oligonucleotide synthesis. The following resources are designed to address common issues and provide actionable solutions to improve synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in oligonucleotide synthesis?
This compound is a modified guanosine nucleoside where a chlorine atom replaces the hydrogen at the 8th position of the purine ring. This modification can alter the oligonucleotide's properties, such as its conformation and ability to form specific secondary structures. It is often incorporated into synthetic oligonucleotides to study DNA damage, repair mechanisms, and to develop therapeutic agents.
Q2: What are the main challenges associated with the incorporation of this compound phosphoramidite?
The primary challenge is often lower coupling efficiency compared to standard phosphoramidites. This can be attributed to the steric hindrance caused by the chlorine atom at the C8 position, which can impede the approach of the phosphoramidite to the growing oligonucleotide chain. Incomplete capping and potential side reactions during deprotection can also be concerns.
Q3: How does the presence of this compound affect the final oligonucleotide?
The chlorine atom at the C8 position can favor the syn conformation of the guanine base, which can influence the overall structure of the DNA or RNA duplex. This modification has been shown to be promutagenic, as it can lead to misincorporation of nucleotides during DNA replication[1]. The steric bulk of the C8 halogen can also destabilize dG:dC base pairs[1].
Q4: What are the expected masses for oligonucleotides containing this compound?
Mass spectrometry is a critical tool for verifying the successful incorporation of this compound. The molecular weight of the modified base should be factored into the expected mass of the final oligonucleotide. Incomplete removal of protecting groups or other side reactions can lead to unexpected mass peaks[2].
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of oligonucleotides containing this compound.
Issue 1: Low Coupling Efficiency of this compound Phosphoramidite
Low coupling efficiency is the most common problem encountered when incorporating this compound. This leads to a higher proportion of n-1 shortmers and a lower overall yield of the full-length oligonucleotide.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Steric Hindrance | The chlorine atom at the C8 position creates steric bulk, which can hinder the coupling reaction. | 1. Extend Coupling Time: Increase the time the this compound phosphoramidite is in contact with the solid support. For sterically hindered phosphoramidites, coupling times may need to be increased significantly[3]. 2. Use a More Active Activator: Standard activators like 1H-Tetrazole may not be efficient enough. Consider using more potent activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)[4]. |
| Suboptimal Activator Concentration | The concentration of the activator can impact the efficiency of the coupling reaction. | Optimize Activator Concentration: Titrate the concentration of the chosen activator to find the optimal balance for activating the this compound phosphoramidite without causing unwanted side reactions. |
| Degraded Phosphoramidite | This compound phosphoramidite, like other modified amidites, can be sensitive to moisture and oxidation. | Use Fresh Reagents: Ensure that the this compound phosphoramidite and all other synthesis reagents (e.g., acetonitrile, activator) are fresh and anhydrous. |
Issue 2: Incomplete Capping of Unreacted Sites
Failure to cap unreacted 5'-hydroxyl groups after the this compound coupling step can lead to the formation of deletion sequences (n-x mers) that are difficult to separate from the full-length product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Inefficient Capping Reagents | Standard capping mixtures may not be sufficient to cap all unreacted hydroxyls, especially if coupling efficiency is low. | Use a More Potent Capping Mixture: Consider using a capping solution with a higher concentration of the active capping agent or a more reactive catalyst. |
| Insufficient Capping Time | The time allowed for the capping reaction may not be adequate. | Extend Capping Time: Increase the duration of the capping step to ensure all unreacted 5'-hydroxyl groups are acetylated. |
Issue 3: Side Reactions During Deprotection
The this compound modification may be sensitive to standard deprotection conditions, leading to degradation of the oligonucleotide or formation of unwanted adducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Harsh Deprotection Conditions | Prolonged exposure to strong bases like ammonium hydroxide at high temperatures can lead to degradation of sensitive modifications. | Use Milder Deprotection Reagents: Consider using milder deprotection conditions, such as AMA (a mixture of ammonium hydroxide and methylamine) at a lower temperature or for a shorter duration. For highly sensitive oligonucleotides, potassium carbonate in methanol can be an alternative. |
| Formation of Adducts | Side products from the deprotection of other protecting groups (e.g., acrylonitrile from cyanoethyl groups) can potentially react with the oligonucleotide. | Optimize Deprotection and Cleavage: Perform the cleavage and deprotection steps under conditions known to minimize side reactions. Using fresh deprotection solutions is critical. |
Experimental Protocols
Protocol 1: Extended Coupling for this compound Phosphoramidite
This protocol is designed to improve the coupling efficiency of sterically hindered phosphoramidites like this compound.
-
Reagent Preparation:
-
Prepare a fresh solution of this compound phosphoramidite in anhydrous acetonitrile at the desired concentration.
-
Prepare a fresh solution of a potent activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.
-
-
Synthesis Cycle Modification:
-
Program the DNA synthesizer to extend the coupling time specifically for the this compound incorporation step.
-
Typical coupling times for standard phosphoramidites are around 30 seconds. For this compound, start with a coupling time of 5-10 minutes.
-
Deliver the this compound phosphoramidite and activator solutions to the synthesis column and allow them to react for the extended duration.
-
-
Post-Coupling:
-
Proceed with the standard capping, oxidation, and detritylation steps of the synthesis cycle.
-
-
Analysis:
-
After synthesis, cleave and deprotect the oligonucleotide.
-
Analyze the crude product by HPLC and mass spectrometry to determine the coupling efficiency by quantifying the ratio of the full-length product to the n-1 deletion sequence.
-
Protocol 2: Mild Deprotection of this compound Containing Oligonucleotides
This protocol uses AMA (Ammonium Hydroxide/Methylamine) for a faster and milder deprotection.
-
Reagent Preparation:
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).
-
-
Cleavage and Deprotection:
-
After synthesis, transfer the solid support containing the oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Incubate the vial at 65°C for 10-15 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the AMA solution under vacuum.
-
-
Analysis:
-
Resuspend the deprotected oligonucleotide in an appropriate buffer.
-
Analyze the product by HPLC and mass spectrometry to confirm the integrity of the this compound modification and the absence of byproducts.
-
Visual Troubleshooting Workflows
References
How to prevent degradation of 8-Chloroguanosine samples during analysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 8-Chloroguanosine. Find troubleshooting advice, frequently asked questions, and detailed protocols to prevent sample degradation and ensure the accuracy of your analytical results.
Troubleshooting Guide
Encountering issues in your this compound analysis? This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound Signal or Low Recovery | Degradation due to pH: this compound is susceptible to hydrolysis, particularly under acidic conditions. The glycosidic bond can be cleaved, or the imidazole ring of the guanine base can open under alkaline conditions. | - Maintain sample and mobile phase pH in the neutral range (pH 6-8).- If acidic or basic conditions are necessary for chromatography, minimize the exposure time and keep samples cooled. |
| Temperature-Induced Degradation: Elevated temperatures can accelerate hydrolysis and other degradation pathways. | - Store stock solutions and prepared samples at -20°C or below.- Use a cooled autosampler (e.g., 4°C) during analysis.- Avoid prolonged exposure of samples to room temperature. | |
| Oxidative Degradation: Although less common than for other guanosine analogs, oxidation can occur, especially in the presence of metal ions or reactive oxygen species. | - Use high-purity solvents and reagents.- Consider adding an antioxidant, such as TEMPO, to standards and samples if oxidation is suspected. | |
| Appearance of Extra Peaks in Chromatogram | Formation of Degradation Products: The presence of additional peaks, often eluting earlier than the parent compound, can indicate degradation. Common degradation products include 8-chloroguanine (from glycosidic bond cleavage) and products of imidazole ring-opening. | - Analyze a freshly prepared standard to confirm the retention time of the intact this compound.- If degradation is suspected, perform a forced degradation study (e.g., by treating with mild acid or base) to identify potential degradation product peaks.- Optimize sample preparation and analytical conditions to minimize degradation as outlined above. |
| Poor Peak Shape or Tailing | Interaction with Metal Surfaces: Guanine and its analogs can chelate metal ions, leading to peak tailing. | - Use PEEK or other metal-free tubing and fittings in your HPLC/LC-MS system.- Consider using a column with a low-metal content packing material. |
| Inconsistent Results and Poor Reproducibility | Inconsistent Sample Handling: Variability in storage time, temperature, or pH exposure between samples can lead to differing levels of degradation. | - Standardize your sample preparation workflow, ensuring all samples are handled under the same conditions.- Prepare fresh standards and quality control samples for each analytical run. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound samples?
For long-term stability, this compound solid material and stock solutions should be stored at -20°C or below in tightly sealed containers to protect from moisture. For short-term storage during analysis, samples should be kept in a cooled autosampler at 4°C.
Q2: How does pH affect the stability of this compound?
Based on studies of similar 8-substituted guanosine analogs, this compound is expected to be most stable in neutral to slightly basic conditions (pH 7-8). Acidic conditions (pH < 6) can lead to rapid hydrolysis of the glycosidic bond, cleaving the guanine base from the ribose sugar. Strongly alkaline conditions (pH > 9) can promote opening of the imidazole ring.
Q3: What are the expected degradation products of this compound?
The primary degradation product under acidic conditions is expected to be 8-chloroguanine. Under alkaline conditions, various imidazole ring-opened products can be formed.
Q4: Are there any special considerations for the mobile phase composition in HPLC analysis?
When developing an HPLC method, it is advisable to use a mobile phase with a pH between 6 and 8. If a lower pH is required for chromatographic reasons, it is important to minimize the analysis time and keep the samples cool. Both methanol and acetonitrile are suitable organic modifiers, with acetonitrile sometimes offering better peak shapes for polar compounds.
Q5: How can I minimize artifactual degradation during sample preparation?
To minimize degradation, perform all sample preparation steps on ice. Use high-purity solvents and freshly prepared buffers. If the sample matrix is complex, consider solid-phase extraction (SPE) for cleanup, ensuring the pH of the solutions used is within the stable range for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of DMSO or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Vortex briefly to ensure complete dissolution.
-
Store at -20°C in amber vials.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution in the mobile phase or a buffer compatible with your analytical method (pH 7-8).
-
Prepare fresh working solutions daily.
-
Protocol 2: Recommended HPLC-UV Method for this compound Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 260 nm
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (T1/2) |
| 1 | 37 | 0.37 hours |
| 2 | 37 | 1.6 hours |
| Neutral/Basic | 37-80 | Stable |
Data adapted from a study on 2-chloro-2'-deoxyadenosine and is intended to be illustrative of the potential instability of chlorinated nucleosides under acidic conditions.[1]
Visualizations
Signaling Pathways and Workflows
References
Refinement of protocols for accurate quantification of 8-Chloroguanosine
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the accurate quantification of 8-Chloroguanosine (8-Cl-G) and its deoxyribonucleoside form, 8-chloro-2'-deoxyguanosine (8-Cl-dG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a chlorinated nucleoside. Its deoxyribonucleoside form, 8-chloro-2'-deoxyguanosine (8-Cl-dG), is a significant DNA lesion formed when genomic DNA is attacked by reactive halogen species like hypochlorous acid (HOCl).[1] HOCl is produced by the enzyme myeloperoxidase during chronic inflammation, a process linked to carcinogenesis.[1][2] Accurate quantification of 8-Cl-dG is crucial for studying inflammation-induced DNA damage, assessing cancer risk, and understanding the mutagenic processes that can lead to G-to-C transversion mutations.[1][2]
Q2: What is the recommended method for the accurate quantification of 8-Cl-G / 8-Cl-dG?
A2: The gold standard for quantifying modified nucleosides like 8-Cl-dG is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and specificity, allowing for precise identification and measurement even at low physiological concentrations. The use of stable isotope-labeled internal standards further enhances the reliability and accuracy of quantification.
Q3: How should I prepare my biological samples (e.g., DNA, urine) for analysis?
A3: Proper sample preparation is critical to avoid artifactual formation or degradation of the analyte. The general workflow involves:
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a method that minimizes oxidative stress.
-
Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase. This is gentler than acid hydrolysis, which can cause artificial oxidation.
-
Solid-Phase Extraction (SPE): Clean up the sample to remove proteins, salts, and other interfering substances that can suppress the MS signal.
-
Derivatization (Optional): In some cases, chemical derivatization can be used to improve the chromatographic retention and ionization efficiency of the analyte, thereby increasing sensitivity.
Q4: How should I store my samples to ensure the stability of the analyte?
A4: For related oxidative stress markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG), studies have shown stability for over two years when stored at -80°C. While specific stability data for 8-Cl-dG is less common, it is recommended to store urine samples and DNA hydrolysates at -80°C until analysis to prevent degradation. Short-term storage at room temperature (up to 24 hours) for urine may be acceptable, but should be validated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Inefficient ionization of 8-Cl-dG. 2. Analyte degradation during sample prep. 3. Insufficient sample cleanup (ion suppression). 4. Incorrect MS/MS transition parameters. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow). Consider using an ion-pairing agent or chemical derivatization. 2. Use enzymatic hydrolysis instead of harsh acid hydrolysis. Keep samples on ice. 3. Incorporate a robust Solid-Phase Extraction (SPE) step. 4. Infuse a pure standard of 8-Cl-dG to determine the optimal precursor and product ions and collision energy. |
| High Variability Between Replicates | 1. Inconsistent sample preparation. 2. Sample instability. 3. Carryover in the LC system. | 1. Ensure precise and consistent handling, especially during hydrolysis and SPE steps. Use a reliable stable isotope-labeled internal standard. 2. Minimize freeze-thaw cycles. Store samples at -80°C immediately after collection/processing. 3. Implement a rigorous needle wash protocol between injections using a strong organic solvent. |
| False Positives / Interfering Peaks | 1. Co-eluting isobaric compounds. 2. Contamination from reagents or labware. | 1. Improve chromatographic separation by optimizing the gradient, using a different column (e.g., HILIC), or changing the mobile phase. 2. Use high-purity (e.g., LC-MS grade) solvents and reagents. Run procedural blanks to identify sources of contamination. |
| Poor Peak Shape | 1. Incompatibility between sample solvent and mobile phase. 2. Column degradation. 3. Presence of particulates in the sample. | 1. Ensure the final sample is dissolved in a solvent similar in composition to the initial mobile phase. 2. Flush the column or replace it if it has exceeded its lifetime. 3. Centrifuge or filter all samples immediately before placing them in the autosampler. |
Experimental Protocols
Protocol 1: DNA Extraction and Hydrolysis
This protocol is adapted from methods used for other oxidative DNA lesions.
-
DNA Extraction: Isolate high-molecular-weight DNA from tissue or cell samples using a commercial kit or standard phenol-chloroform extraction, followed by ethanol precipitation. Ensure all steps are performed on ice to minimize spurious oxidation.
-
DNA Quantification: Accurately determine the DNA concentration using UV spectrophotometry (e.g., NanoDrop).
-
Enzymatic Digestion:
-
To 20-50 µg of DNA, add a buffer containing zinc ions (e.g., 20 mM sodium acetate, 10 mM ZnSO₄, pH 5.3).
-
Add 5-10 units of Nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Add 5-10 units of alkaline phosphatase and incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup:
-
Centrifuge the digestate through an ultrafiltration unit (e.g., 3 kDa MWCO) to remove enzymes.
-
The filtrate containing the deoxynucleosides is now ready for SPE or direct LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Quantification of 8-Cl-dG
This is a general method; parameters must be optimized for your specific instrument.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2-5% B, increase to 50-70% B over 5-10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically by infusing a pure 8-Cl-dG standard. The precursor ion will be [M+H]⁺. Product ions will result from the fragmentation of the precursor, typically involving the loss of the deoxyribose sugar.
-
Instrument Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and nebulizer gas flow for maximum signal intensity of the 8-Cl-dG standard.
-
Quantitative Data & Method Comparison
Table 1: Example LC-MS/MS Parameters for Guanine Adducts (Note: These values are for the related compound 8-oxo-dG and must be empirically optimized for 8-Cl-dG.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 8-oxo-dG | 284.1 | 168.1 | 15 - 25 | |
| 8-Cl-dG | To be determined | To be determined | To be determined | |
| Internal Standard ([¹⁵N₅]-8-oxo-dG) | 289.1 | 173.1 | 15 - 25 |
Table 2: Comparison of Analytical Methods for Modified Nucleosides
| Method | Pros | Cons |
| LC-MS/MS | High specificity and sensitivity; absolute quantification possible with standards; can measure multiple adducts simultaneously. | High initial instrument cost; requires specialized technical expertise. |
| GC-MS | High sensitivity. | Requires derivatization which can introduce artifacts; DNA hydrolysis step can cause artificial oxidation. |
| Immunoassays (ELISA) | High throughput; relatively low cost. | Potential for cross-reactivity with other molecules; may lack the specificity of MS-based methods. |
| Comet Assay (with Fpg) | Measures overall DNA damage in single cells. | Less specific for 8-Cl-dG; semi-quantitative; large inter-laboratory variation. |
Visualizations
Caption: General workflow for the quantification of this compound via LC-MS/MS.
Caption: Pathway of inflammation-induced formation of 8-Cl-dG and subsequent mutation.
Caption: A logical troubleshooting guide for 8-Cl-dG quantification experiments.
References
Addressing artifacts in the analysis of 8-Chloroguanosine DNA adducts
Welcome to the technical support center for the analysis of 8-Chloroguanosine (8-ClG) DNA adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this specific DNA lesion.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the quantification and characterization of 8-ClG DNA adducts.
| Problem | Possible Cause | Recommended Solution |
| High background signal or artifact peaks in LC-MS/MS analysis. | 1. Contamination during sample preparation.[1] 2. Oxidation of guanine during DNA isolation and hydrolysis. 3. Formation of adducts with mobile phase components.[2] | 1. Use high-purity water and solvents. Pre-wash all labware thoroughly. 2. Work on ice and in the presence of antioxidants (e.g., deferoxamine). 3. Ensure mobile phase compatibility and purity. |
| Low or no detectable 8-ClG signal. | 1. Inefficient DNA hydrolysis. 2. Low abundance of the adduct in the sample.[3] 3. Suboptimal mass spectrometry settings. | 1. Optimize enzymatic digestion conditions (enzyme concentration, incubation time).[4] 2. Increase the starting amount of DNA.[4] Consider enrichment techniques if available. 3. Optimize MS parameters (e.g., collision energy, ion source settings) using an 8-ClG standard. |
| Poor reproducibility of quantitative results. | 1. Inconsistent sample preparation. 2. Variability in ionization efficiency in the mass spectrometer. 3. Degradation of 8-ClG standard. | 1. Standardize all steps of the DNA isolation and hydrolysis protocol. 2. Use a stable isotope-labeled internal standard for normalization. 3. Prepare fresh standard solutions and store them appropriately. |
| Discrepancies between different analytical methods (e.g., LC-MS/MS vs. ³²P-postlabeling). | 1. Underestimation of adduct levels by ³²P-postlabeling due to incomplete enzymatic digestion or inefficient labeling. 2. Overestimation by other methods due to co-eluting interferences. | 1. Validate ³²P-postlabeling results with a second method like LC-MS/MS. 2. Use high-resolution mass spectrometry to ensure the specificity of the detected signal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in 8-ClG analysis?
A1: The most significant source of artifacts in the analysis of C8-modified guanosine adducts, including 8-ClG, is the sample preparation stage. Oxidative damage to guanine during DNA isolation and hydrolysis can lead to the formation of other adducts that may interfere with the analysis. For methods involving chemical derivatization, such as GC/MS, artifacts can also be introduced during this step.
Q2: How can I minimize the artificial formation of guanine adducts during my experiment?
A2: To minimize artifacts, it is crucial to handle samples with care. This includes using metal chelators (e.g., deferoxamine) to prevent metal-catalyzed oxidation, working at low temperatures, and using freshly prepared, high-purity reagents. For DNA hydrolysis, enzymatic methods are generally preferred over acidic hydrolysis to avoid depurination and the creation of abasic sites.
Q3: What is the recommended method for the sensitive and accurate quantification of 8-ClG?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is considered the gold standard for the quantification of DNA adducts like 8-ClG. This method offers high sensitivity and specificity, allowing for the detection of adducts at very low levels (e.g., 1 adduct per 10⁸ nucleotides).
Q4: Can I use electrochemical detection for 8-ClG analysis?
A4: Yes, electrochemical detection can be a sensitive method for the analysis of guanine and its modified forms. However, it may be susceptible to interference from other electroactive species present in the sample matrix. Chromatographic separation prior to electrochemical detection is highly recommended to improve specificity.
Q5: What are typical levels of C8-guanine adducts found in biological samples?
A5: The levels of DNA adducts can vary widely depending on the exposure, tissue type, and individual metabolic differences. For environmentally relevant exposures, adduct levels can be in the range of 1 to 1200 adducts per 10⁸ nucleotides. Background levels of endogenous oxidative damage, such as 8-oxodG, are typically higher.
Quantitative Data Summary
The following table summarizes representative quantitative data for C8-guanine adducts from the literature. Note that specific data for 8-ClG is limited, and data for related adducts are provided for context.
| Adduct Type | Analytical Method | Sample Type | Adduct Level (adducts per 10⁸ nucleotides) | Reference |
| Lower Chlorinated PCB-derived Quinone-Guanine Adducts | HPLC/ESI-MS/MS | In vitro modified DNA | 3 - 1200 | |
| Spiked DNA Adducts (various) | LC-MS/MS | Calf Thymus DNA | Level 1: 4-8Level 2: 1.3-2.7Level 3: 0.4-0.8 | |
| 8-oxo-dG | LC-MS | HeLa Cells | 100 - 400 |
Experimental Protocols
Protocol: Quantification of 8-ClG DNA Adducts by LC-MS/MS
This protocol provides a general framework for the analysis of C8-modified guanosine adducts. It should be optimized for your specific instrumentation and experimental goals.
-
DNA Isolation:
-
Isolate genomic DNA from cells or tissues using a standard method that minimizes oxidative damage (e.g., phenol-chloroform extraction with the inclusion of antioxidants like deferoxamine).
-
Quantify the isolated DNA using UV spectrophotometry.
-
-
Enzymatic Hydrolysis:
-
To 20-50 µg of DNA, add a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-ClG).
-
Perform enzymatic hydrolysis to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. Incubate at 37°C for 2-4 hours.
-
Precipitate proteins by adding cold ethanol or by ultrafiltration.
-
Centrifuge and collect the supernatant containing the nucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific precursor-to-product ion transitions for both native 8-ClG and the stable isotope-labeled internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the 8-ClG standard.
-
Quantify the amount of 8-ClG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for 8-ClG DNA adduct analysis.
Caption: Troubleshooting logic for high background signal.
References
- 1. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Primer Extension Assays with 8-Chloroguanosine Templates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primer extension assays involving 8-Chloroguanosine (8-ClG) templates.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-ClG) and why is it significant in primer extension assays?
A1: this compound (8-ClG) is a halogenated derivative of guanosine. In experimental settings, it can be incorporated into DNA templates to study the effects of DNA damage and repair, as well as the fidelity and processivity of DNA polymerases. Its presence can cause polymerases to stall or misincorporate nucleotides, providing insights into translesion synthesis mechanisms.
Q2: Which nucleotide is preferentially incorporated opposite an 8-ClG in the template strand?
A2: Studies with human DNA polymerase β have shown that both dCTP and dGTP can be incorporated opposite 8-ClG.[1] Interestingly, dGTP is incorporated only about 15-fold less efficiently than dCTP, suggesting a high potential for G-to-C transversion mutations.[1]
Q3: Can the choice of metal cofactor influence the efficiency of nucleotide incorporation opposite 8-ClG?
A3: Yes, the choice of metal cofactor is critical. The use of manganese ions (Mn²⁺) has been shown to significantly increase the efficiency of dCTP insertion opposite 8-ClG compared to magnesium ions (Mg²⁺). This suggests that optimizing the metal cofactor is a key step in assays involving 8-ClG templates.
Q4: What are the main challenges when performing primer extension assays with 8-ClG templates?
A4: The primary challenges include:
-
Polymerase Stalling: The polymerase may pause or dissociate at the 8-ClG site, leading to truncated products.
-
Misincorporation: There is a high propensity for misincorporation of dGTP opposite 8-ClG, which can affect the interpretation of results.[1]
-
Low Yield: Overall product yield may be lower due to polymerase stalling and reduced efficiency of extension beyond the lesion.
Troubleshooting Guide
Issue 1: Weak or No Primer Extension Product
| Possible Cause | Recommended Solution |
| Suboptimal Annealing | Optimize the annealing temperature. A good starting point is 5°C below the primer's melting temperature (Tm). Consider a temperature gradient to find the optimal annealing temperature. |
| Inefficient Polymerase Activity | Select a DNA polymerase known for good processivity and tolerance to DNA lesions. Increase the enzyme concentration in increments. Ensure the polymerase is active and has been stored correctly. |
| Incorrect Metal Cofactor Concentration | Titrate the concentration of MgCl₂ or consider replacing it with MnCl₂. For 8-ClG templates, Mn²⁺ can enhance nucleotide incorporation. Start with a concentration range of 1.5-2.0 mM for MgCl₂ and optimize in 0.5 mM increments.[2] |
| Low dNTP Concentration | Ensure dNTP concentrations are sufficient. A typical starting concentration is 200 µM of each dNTP.[2] For difficult templates, increasing the concentration may improve yield, but can reduce fidelity. |
| Poor Primer Design | Ensure primers are 18-30 bases long with a GC content of 40-60%. The 3' end should be stable (ending in G or C) to promote binding. Avoid sequences that can form hairpins or primer-dimers. |
| Template Degradation | Use high-quality template DNA. Assess template integrity on an agarose gel. |
Issue 2: Multiple Bands or Unexpected Product Sizes
| Possible Cause | Recommended Solution |
| Non-Specific Primer Annealing | Increase the annealing temperature in 2°C increments to enhance specificity. |
| Polymerase Stalling at 8-ClG | The presence of shorter-than-expected products may indicate the polymerase is stalling at the 8-ClG site. Try a different DNA polymerase with higher processivity or translesion synthesis capabilities. Optimizing the metal cofactor (e.g., using Mn²⁺) may also facilitate bypass of the lesion. |
| Contamination | Run a no-template control to check for contamination in reagents. Use fresh, nuclease-free water and reagents. |
| Primer-Dimer Formation | Review primer design to ensure minimal self-homology, especially at the 3' ends. Lowering the primer concentration can also reduce the formation of primer-dimers. |
Experimental Protocols & Data
Optimizing Reaction Conditions for 8-ClG Templates
Based on kinetic data for human DNA polymerase β, the following table summarizes key parameters for nucleotide incorporation opposite an 8-ClG template. This data can guide the optimization of your primer extension assay.
| Parameter | dCTP Incorporation | dGTP Incorporation | Key Observation |
| Relative Efficiency (vs. dCTP opposite natural G) | ~60-fold lower with Mg²⁺ | ~15-fold less efficient than dCTP incorporation opposite 8-ClG | 8-ClG significantly impedes correct nucleotide incorporation. |
| Effect of Mn²⁺ | 23-fold increase in insertion efficiency compared to Mg²⁺ | Not specified, but Mn²⁺ generally lowers polymerase fidelity. | Mn²⁺ can be used to promote extension, but may increase misincorporation. |
Recommended Protocol for Primer Extension with 8-ClG Template
This protocol is an adaptation of standard primer extension protocols, with specific considerations for templates containing 8-ClG.
1. Primer Labeling (if using radiolabeling for detection):
-
Combine the following in a microcentrifuge tube:
-
Primer (10 pmol)
-
10x T4 Polynucleotide Kinase Buffer (2 µL)
-
[γ-³²P]ATP (10 µCi)
-
T4 Polynucleotide Kinase (10 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate at 37°C for 30-60 minutes.
-
Purify the labeled primer to remove unincorporated nucleotides.
2. Annealing:
-
Combine the following:
-
Labeled Primer (1 pmol)
-
8-ClG containing DNA Template (0.5-1 pmol)
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM KCl) (2 µL)
-
Nuclease-free water to a final volume of 10 µL
-
-
Heat to 95°C for 5 minutes, then cool slowly to the optimal annealing temperature (typically 5°C below the primer's Tm) and hold for 30 minutes.
3. Primer Extension Reaction:
-
Prepare the extension mix on ice. For a 20 µL final reaction volume:
-
Annealed primer/template mixture (10 µL)
-
10x Reaction Buffer (with or without MgCl₂) (2 µL)
-
dNTP mix (200 µM final concentration of each) (2 µL)
-
MgCl₂ or MnCl₂ (to a final optimized concentration, e.g., 1.5-2.5 mM)
-
DNA Polymerase (1-2 units)
-
Nuclease-free water to 20 µL
-
-
Incubate at the optimal temperature for the chosen polymerase (e.g., 72°C for Taq) for 30-60 minutes.
4. Reaction Termination and Analysis:
-
Stop the reaction by adding 20 µL of a stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the products on a denaturing polyacrylamide gel.
Visualizations
Caption: Workflow for a primer extension assay with an 8-ClG template.
Caption: Troubleshooting logic for weak or no product in 8-ClG primer extension.
References
How to improve the resolution of 8-Chloroguanosine in HPLC analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of 8-Chloroguanosine in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor resolution for this compound?
Poor resolution in the analysis of polar, ionizable compounds like this compound often stems from a combination of suboptimal mobile phase pH, incorrect column chemistry, and peak tailing issues. Peak tailing, in particular, can compromise analysis accuracy and efficiency by degrading the separation between closely eluted peaks.[1][2]
Q2: How does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor for ionizable compounds.[3] this compound has ionizable functional groups, and operating near its pKa can lead to inconsistent peak shapes and tailing.[1] Adjusting the pH to suppress the ionization of the analyte can significantly improve peak symmetry and resolution. For guanosine derivatives, using a buffered mobile phase, such as ammonium acetate at a controlled pH, is common to ensure reproducibility.[1]
Q3: Which organic modifier is better for this compound analysis: acetonitrile or methanol?
Both acetonitrile and methanol can be used, but they offer different selectivities. Acetonitrile generally provides lower viscosity and higher efficiency, while methanol can offer unique selectivity due to its protic nature. The choice between them is a powerful tool for optimizing selectivity (α), which is a key factor in changing resolution. It is often beneficial to screen both solvents during method development.
Q4: Can I use gradient elution to improve resolution?
Yes, gradient elution is highly effective for complex samples or when analyzing compounds with a wide range of polarities. For a single compound like this compound, a well-optimized isocratic method is often sufficient and more robust. However, if impurities or related compounds are present and co-elute, a shallow gradient can significantly improve their separation.
Troubleshooting Guide: Poor Resolution
This section addresses specific problems you may encounter during your analysis.
Issue 1: Peak Tailing
Peak tailing is a common problem where the trailing edge of a peak extends much further than the leading edge. This distortion can significantly impair resolution and integration accuracy.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The most frequent cause for basic compounds like guanosine derivatives is the interaction with ionized silanol groups on the silica stationary phase.
-
Solution 1: Adjust the mobile phase pH. Using a buffer (e.g., 10-25 mM ammonium acetate) can maintain a stable pH and mask residual silanol interactions. A pH around 6.0 has been shown to be effective for similar compounds.
-
Solution 2: Use a modern, high-purity, end-capped column (e.g., Hypersil GOLD C18, Accucore C8) to minimize available silanol groups.
-
Solution 3: Increase the buffer concentration in the mobile phase. Doubling the concentration can sometimes improve peak shape.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves and retention time increases slightly, column overload was the issue.
-
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the sample flow path. This often affects all peaks in the chromatogram.
-
Solution 1: Reverse and flush the column (disconnect from the detector first). This can sometimes dislodge particulates from the inlet frit.
-
Solution 2: Use a guard column to protect the analytical column from sample matrix components and particulates. If peak shape is restored after removing the guard column, it indicates the guard column was the source of the problem and needs replacement.
-
Issue 2: Co-elution or Insufficient Separation
This occurs when this compound is not adequately separated from other analytes or impurities. Improving resolution requires optimizing selectivity (α), efficiency (N), or the retention factor (k).
Optimization Strategies:
-
Adjust Mobile Phase Strength (Retention Factor, k):
-
In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time (k), which can improve the resolution of early-eluting peaks. Aim for a k value between 2 and 10 for robust separations.
-
-
Change Mobile Phase or Stationary Phase (Selectivity, α):
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve separation by changing interactions.
-
Change Stationary Phase: If a C18 column does not provide adequate resolution, consider a different chemistry. A Phenyl column can offer alternative selectivity through π-π interactions, while a C8 column provides slightly less hydrophobicity than a C18.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of this compound and other components, dramatically altering selectivity.
-
-
Improve Column Performance (Efficiency, N):
-
Use Smaller Particle Columns: Columns with smaller particles (e.g., sub-2 µm for UHPLC or solid-core particles) provide higher efficiency and sharper peaks, leading to better resolution.
-
Decrease Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, although it will increase the analysis time.
-
Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can improve mass transfer and lead to sharper peaks (higher N). However, ensure the analyte is stable at higher temperatures.
-
Data Presentation
Table 1: HPLC Parameter Adjustment and Expected Outcome on Resolution
| Parameter Adjusted | Change | Primary Effect | Expected Outcome on Resolution |
| Mobile Phase | Decrease % Organic | Increase Retention Factor (k) | Improves separation of early eluting peaks. |
| Change Organic Type (ACN ↔ MeOH) | Change Selectivity (α) | May significantly improve separation by altering interactions. | |
| Adjust pH | Change Selectivity (α) & Retention (k) | Critical for ionizable compounds; can dramatically change separation. | |
| Increase Buffer Concentration | Improve Peak Shape (Efficiency, N) | Reduces peak tailing from secondary interactions. | |
| Column | Decrease Particle Size | Increase Efficiency (N) | Sharper peaks lead to better resolution. |
| Increase Column Length | Increase Efficiency (N) | More theoretical plates provide better separation but longer run times. | |
| Change Stationary Phase (e.g., C18 → Phenyl) | Change Selectivity (α) | Provides different chemical interactions to resolve difficult peaks. | |
| Operational | Decrease Flow Rate | Increase Efficiency (N) | Better resolution, but longer analysis time. |
| Increase Temperature | Increase Efficiency (N) | Sharper peaks due to lower viscosity; may also affect selectivity. |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol provides a starting point for method development, based on common practices for analyzing guanosine derivatives.
-
Mobile Phase Preparation (1L of 10 mM Ammonium Acetate in 10% Acetonitrile, pH 6.0):
-
Weigh 0.77 g of ammonium acetate and dissolve it in 900 mL of HPLC-grade water.
-
Adjust the pH to 6.0 using dilute acetic acid or ammonium hydroxide.
-
Add 100 mL of HPLC-grade acetonitrile.
-
Filter the mobile phase through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in a small amount of diluent (mobile phase is recommended).
-
Transfer to a 100 mL volumetric flask and bring to volume with the diluent. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., InertSustain C18).
-
Mobile Phase: 10% Acetonitrile in 10 mM Ammonium Acetate buffer (pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Run Time: 15 minutes.
-
-
System Equilibration:
-
Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC resolution issues.
References
Minimizing background noise in 8-Chloroguanosine immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and achieve optimal results in 8-Chloroguanosine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of an this compound immunoassay?
An this compound immunoassay is typically a competitive enzyme-linked immunosorbent assay (ELISA). In this format, this compound present in the sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for binding to a limited amount of anti-8-Chloroguanosine antibody coated on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample.
Q2: What are the most common causes of high background noise in my this compound ELISA?
High background noise in an this compound ELISA can stem from several factors:
-
Insufficient Blocking: The microplate wells have unoccupied sites that can non-specifically bind the detection antibody or other proteins.[1][2][3]
-
Inadequate Washing: Unbound reagents, including excess detection antibody, are not completely removed from the wells.
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Cross-Reactivity: The antibody may bind to other structurally similar molecules present in the sample.
-
Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma, urine) can interfere with the assay.[4]
-
Contamination: Reagents or equipment may be contaminated with substances that interfere with the assay.
Q3: How can I prepare my biological samples (urine, plasma) for an this compound immunoassay?
Proper sample preparation is crucial for accurate results. For urine samples, it is often recommended to thaw frozen samples at 37°C to redissolve any precipitates that may have formed and which could contain the analyte.[5] Subsequent dilution with an appropriate assay buffer is typically required. For plasma samples, collection with an anticoagulant like EDTA is common. It is important to centrifuge the samples to remove particulate matter. Depending on the assay, a protein precipitation or extraction step may be necessary to remove interfering proteins and lipids.
Troubleshooting Guide: High Background Noise
High background can obscure your results and reduce the sensitivity of your assay. This guide provides a systematic approach to identifying and resolving the root cause of high background noise in your this compound immunoassay.
Problem: High background signal across the entire plate.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking buffer. Test different blocking agents (e.g., BSA, casein, commercial protein-free blockers). Increase the blocking incubation time or concentration. |
| Inadequate Washing | Increase the number of wash cycles. Ensure complete aspiration of wash buffer after each step. Consider adding a non-ionic detergent like Tween-20 to the wash buffer. |
| High Detection Antibody Concentration | Perform a titration experiment to determine the optimal concentration of the detection antibody. A lower concentration may reduce non-specific binding while maintaining an adequate signal. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Use high-purity water. Ensure proper storage of all kit components. |
| Substrate Issues | Ensure the substrate has not been exposed to light for extended periods. Use fresh substrate for each experiment. |
Problem: High background in negative control wells.
| Potential Cause | Recommended Solution |
| Cross-Reactivity of Secondary Antibody | If using a secondary antibody, ensure it is highly cross-adsorbed against the species of the primary antibody. Run a control with only the secondary antibody to check for non-specific binding. |
| Non-Specific Binding of Detection Conjugate | The enzyme-conjugated this compound may be binding non-specifically to the plate. Ensure the blocking step is effective. |
| Sample Diluent Contamination | Prepare fresh sample diluent. If the diluent contains serum, ensure it is from a non-reactive species. |
Data Presentation: Optimizing Assay Parameters
The following tables provide illustrative data on how different experimental parameters can affect the signal-to-noise ratio in an this compound competitive ELISA. The signal-to-noise ratio is a measure of assay sensitivity, calculated by dividing the signal of the zero standard (no this compound) by the signal of the highest standard.
Table 1: Comparison of Different Blocking Buffers
| Blocking Buffer | Incubation Time | Signal (Zero Standard) | Background (Highest Standard) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1 hour | 1.8 | 0.4 | 4.5 |
| 5% Non-fat Dry Milk in PBS | 1 hour | 1.6 | 0.3 | 5.3 |
| Commercial Protein-Free Blocker | 1 hour | 2.0 | 0.2 | 10.0 |
| 1% BSA in PBS | 2 hours | 1.9 | 0.3 | 6.3 |
| 5% Non-fat Dry Milk in PBS | 2 hours | 1.7 | 0.25 | 6.8 |
| Commercial Protein-Free Blocker | 2 hours | 2.1 | 0.15 | 14.0 |
This is illustrative data. Optimal blocking conditions should be determined experimentally for each specific assay.
Table 2: Titration of Anti-8-Chloroguanosine Antibody
| Antibody Dilution | Signal (Zero Standard) | Background (Highest Standard) | Signal-to-Noise Ratio |
| 1:1,000 | 2.5 | 0.8 | 3.1 |
| 1:2,000 | 2.2 | 0.4 | 5.5 |
| 1:5,000 | 1.8 | 0.2 | 9.0 |
| 1:10,000 | 1.2 | 0.1 | 12.0 |
| 1:20,000 | 0.8 | 0.08 | 10.0 |
This is illustrative data. The optimal antibody dilution should be determined through checkerboard titration for each new lot of antibody.
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
-
Coat a 96-well microplate with the anti-8-Chloroguanosine antibody according to the standard protocol.
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare different blocking buffers to be tested (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, and a commercial protein-free blocker).
-
Add 200 µL of each blocking buffer to a set of wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Proceed with the standard competitive ELISA protocol, adding the zero standard and the highest standard concentration to the respective blocked wells.
-
Measure the absorbance and calculate the signal-to-noise ratio for each blocking buffer.
Protocol 2: Antibody Titration (Checkerboard Assay)
-
Coat a 96-well microplate with a range of concentrations of the anti-8-Chloroguanosine antibody (e.g., from 10 µg/mL to 0.1 µg/mL) in a serial dilution down the rows of the plate.
-
Wash and block the plate with the optimized blocking buffer.
-
Prepare a serial dilution of the this compound-enzyme conjugate across the columns of the plate.
-
Add the standards (including a zero and a high concentration) to the appropriate wells.
-
Incubate and wash according to the standard protocol.
-
Add the substrate and stop solution.
-
Measure the absorbance and determine the combination of capture antibody and detection conjugate concentrations that provides the best signal-to-noise ratio.
Visualizations
Caption: Workflow for a typical this compound competitive ELISA.
Caption: Decision tree for troubleshooting high background noise.
References
- 1. hiyka.com [hiyka.com]
- 2. bosterbio.com [bosterbio.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Commentary on: Is preheat necessary for the measurement of 8‐oxo‐7,8‐dihydroguanosine and 8‐oxo‐7,8‐dihydro‐2′‐deoxyguanosine in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Myeloperoxidase (MPO) Activity Biomarkers: The Validation of 8-Chloroguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Chloroguanosine (8-ClG) as a specific biomarker for myeloperoxidase (MPO) activity against other commonly used methods. We will delve into the experimental data supporting the use of 8-ClG, detail the methodologies for its detection, and objectively compare its performance with alternative MPO assays.
Myeloperoxidase is a critical enzyme in the innate immune system, catalyzing the formation of potent antimicrobial agents. However, its dysregulation is implicated in numerous inflammatory diseases. Accurate and specific measurement of MPO activity is therefore crucial for both basic research and the development of novel therapeutics.
The Rise of this compound as a Specific MPO Biomarker
Myeloperoxidase utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into hypochlorous acid (HOCl), a highly reactive species. HOCl can react with various biomolecules, including nucleic acids. The chlorination of guanosine by HOCl results in the formation of this compound (8-ClG), a stable and specific product of this MPO-mediated reaction. This specificity makes 8-ClG an attractive biomarker for directly assessing the downstream damaging effects of MPO activity.
Comparative Analysis of MPO Biomarkers
The selection of an appropriate biomarker for MPO activity depends on the specific research question, available instrumentation, and the biological matrix being studied. Here, we compare 8-ClG with other established MPO biomarkers and activity assays.
Quantitative Performance Data
The following table summarizes the quantitative performance of 8-ClG, as measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and other common MPO activity assays. It is important to note that direct comparison of sensitivity can be challenging due to the different principles of measurement (direct quantification of a specific product versus measurement of enzymatic activity).
| Biomarker/Assay | Principle | Method | Limit of Quantification (LOQ) / Detection (LOD) | Specificity | Throughput | Key Advantages | Key Disadvantages |
| This compound (8-ClG) | Direct measurement of a specific MPO-derived product | LC-MS/MS | LOQ: 63.4 fg [1] | High (specific to HOCl-mediated damage) | Moderate | High specificity, direct evidence of MPO-induced damage | Requires specialized equipment (LC-MS/MS), more complex sample preparation |
| 5-Chlorocytidine | Direct measurement of a specific MPO-derived product | LC-MS/MS | LOQ: 1.39 pg[1] | High (specific to HOCl-mediated damage) | Moderate | High specificity, direct evidence of MPO-induced damage | Requires specialized equipment (LC-MS/MS), more complex sample preparation |
| o-Dianisidine Assay | Colorimetric measurement of peroxidase activity | Spectrophotometry | Not consistently reported, generally considered less sensitive | Low (detects other peroxidases)[2] | High | Simple, inexpensive, high-throughput | Low specificity, carcinogenic substrate[2] |
| TMB Assay | Colorimetric measurement of peroxidase activity | Spectrophotometry | LOD for MPO ELISA: 0.026 ng/mL[3] | Low to Moderate (detects other peroxidases) | High | Simple, widely used, high-throughput | Susceptible to interference, non-specific |
| ADHP (Amplex® Red) Assay | Fluorometric measurement of peroxidase activity | Fluorometry | Can detect as little as 10 picomoles of H₂O₂ | Moderate (can be improved with antibody capture) | High | High sensitivity, real-time measurement | Can be oxidized by other heme proteins, potential for auto-oxidation |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
MPO-Mediated Formation of this compound
Caption: MPO catalyzes the formation of HOCl, which chlorinates guanosine to produce 8-ClG.
Experimental Workflow: 8-ClG Quantification by LC-MS/MS
Caption: Workflow for the quantification of 8-ClG from biological samples using LC-MS/MS.
Logical Comparison of MPO Assay Specificity
Caption: Comparison of the specificity of different MPO biomarkers and activity assays.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument used.
a. Sample Preparation:
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer on ice.
-
Nucleic Acid Extraction: Extract total RNA and DNA using standard methods (e.g., TRIzol, commercial kits).
-
Enzymatic Hydrolysis: Digest the nucleic acids to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Solid Phase Extraction (SPE): Clean up the digest using a C18 SPE cartridge to remove interfering substances. Elute the nucleosides with methanol.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over approximately 15 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 8-ClG and an appropriate internal standard.
MPO Activity Assay using o-Dianisidine
a. Reagents:
-
Potassium phosphate buffer (50 mM, pH 6.0).
-
o-Dianisidine dihydrochloride solution (0.167 mg/mL in potassium phosphate buffer). Prepare fresh and protect from light.
-
Hydrogen peroxide (H₂O₂) solution (0.0005% in potassium phosphate buffer).
b. Procedure:
-
Prepare tissue homogenates in potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge the homogenate and collect the supernatant.
-
To a 96-well plate, add 50 µL of the supernatant.
-
Add 200 µL of the o-dianisidine solution to each well.
-
Initiate the reaction by adding 10 µL of the H₂O₂ solution.
-
Immediately measure the change in absorbance at 460 nm over time using a microplate reader.
MPO Activity Assay using TMB
a. Reagents:
-
Sodium phosphate buffer (150 mM, pH 5.4).
-
TMB solution (e.g., 2.9 mM TMB in 14.5% DMSO).
-
Hydrogen peroxide (H₂O₂) solution (0.75 mM).
-
Stop solution (2 M H₂SO₄).
b. Procedure:
-
Prepare sample lysates or supernatants.
-
To a 96-well plate, add 10 µL of the sample.
-
Add 80 µL of 0.75 mM H₂O₂.
-
Add 110 µL of the TMB solution.
-
Incubate at 37°C for 5-10 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Measure the absorbance at 450 nm.
MPO Activity Assay using ADHP (Amplex® Red)
a. Reagents:
-
Phosphate-buffered saline (PBS).
-
ADHP (Amplex® Red) solution (e.g., 200 µM).
-
Hydrogen peroxide (H₂O₂) solution (diluted from a 3% stock).
b. Procedure:
-
Prepare sample lysates or supernatants. For enhanced specificity, an antibody capture step can be performed prior to the assay.
-
To a 96-well plate, add 10 µL of the sample.
-
Add 39 µL of PBS and 1 µL of diluted H₂O₂.
-
Add 50 µL of the ADHP solution.
-
Immediately measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm in kinetic mode.
Conclusion
The validation of this compound as a biomarker for myeloperoxidase activity represents a significant advancement in the field. Its high specificity, stemming from its direct formation via MPO-catalyzed HOCl, provides a more accurate reflection of the downstream pathological consequences of MPO activation compared to traditional activity assays. While the requirement for LC-MS/MS instrumentation may limit its widespread use, the unparalleled sensitivity and specificity of 8-ClG detection make it an invaluable tool for in-depth mechanistic studies and for the validation of therapeutic interventions targeting MPO. For high-throughput screening, fluorometric assays like the ADHP assay, particularly when coupled with antibody capture, offer a sensitive and more specific alternative to traditional colorimetric methods. The choice of biomarker should be carefully considered based on the specific research goals and available resources.
References
- 1. Validation of a sensitive LC/MSMS method for chloronucleoside analysis in biological matrixes and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Chloroguanosine and 8-Oxoguanosine Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic properties of two significant guanosine analogs: 8-Chloroguanosine (8-ClG) and 8-oxoguanosine (8-oxoG). Formed as a result of cellular exposure to inflammatory and oxidative stress, respectively, these modified nucleosides can lead to DNA mutations, contributing to carcinogenesis and other disease states. This analysis is supported by experimental data on their mutagenic potential, the biochemical basis for their effects, and the cellular mechanisms that respond to their presence in the genome.
At a Glance: Key Differences in Mutagenicity
| Feature | This compound (8-ClG) | 8-Oxoguanosine (8-oxoG) |
| Primary Cause of Formation | Inflammation (e.g., hypochlorous acid from myeloperoxidase)[1][2][3] | Oxidative Stress (e.g., reactive oxygen species)[1][2] |
| Predominant Mutation | G to C transversion | G to T transversion |
| Mutagenic Mechanism | Mispairing with guanine in the syn-conformation. | Mispairing with adenine in the syn-conformation. |
| Relative Mutagenicity | Promutagenic, but suggested to be less so than 8-oxoG. | Highly mutagenic and a well-established biomarker for oxidative stress. |
Quantitative Analysis of Mutagenicity
The mutagenic potential of 8-ClG and 8-oxoG can be quantified by examining the efficiency of DNA polymerases in incorporating correct and incorrect nucleotides opposite these lesions.
DNA Polymerase Fidelity in the Presence of this compound
Kinetic studies with human DNA polymerase β (polβ) reveal the promutagenic nature of 8-ClG. Polβ incorporates the incorrect nucleotide, dGTP, opposite 8-ClG with only a 15-fold lower efficiency than the correct nucleotide, dCTP.
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite 8-ClG by Human DNA Polymerase β
| Templating Base | Incoming Nucleotide | kcat (min-1) | Km (μM) | kcat/Km (min-1μM-1) |
| 8-ClG | dGTP (incorrect) | 0.03 ± 0.01 | 8.1 ± 3.4 | 0.004 |
| 8-ClG | dCTP (correct) | 0.55 ± 0.04 | 1.0 ± 0.2 | 0.55 |
| G | dCTP (correct) | 18.2 ± 1.1 | 0.53 ± 0.09 | 34.54 |
Data sourced from kinetic studies of human DNA polymerase β.
DNA Polymerase Fidelity and Mutation Frequency of 8-Oxoguanosine
8-oxoG is a well-characterized mutagenic lesion. Studies using shuttle vectors in mammalian cells have demonstrated that 8-oxoG can lead to mutation frequencies of 1-5%. The primary mutation is a G to T transversion, resulting from the misincorporation of adenine opposite 8-oxoG.
Table 2: Mutagenicity of 8-Oxoguanosine in Mammalian Cells
| Lesion Location (p53 gene codon) | Mutation Frequency (%) | Predominant Mutation |
| Codon 248 | 5.0 ± 0.6 | G → T |
| Codon 249 | 4.5 ± 0.8 | G → T |
| Codon 273 | 1.6 ± 0.3 | G → T |
Data from shuttle vector assays in HEK 293T cells.
Kinetic data from various DNA polymerases further illustrate the mutagenic potential of 8-oxoG. For instance, yeast DNA polymerase η incorporates the correct nucleotide, C, opposite 8-oxoG with a 20-fold higher frequency than the incorrect nucleotide, A.
Mechanisms of Mutagenesis
The mutagenicity of both 8-ClG and 8-oxoG stems from their ability to adopt a syn-conformation, which allows for non-canonical base pairing.
Caption: Mispairing mechanisms of 8-ClG and 8-oxoG leading to mutations.
Cellular Repair Pathways
Cells have evolved sophisticated mechanisms to counteract the mutagenic effects of these guanosine analogs, primarily through the Base Excision Repair (BER) pathway.
Repair of 8-Oxoguanosine
The repair of 8-oxoG is well-documented and involves a series of enzymes that recognize and remove the damaged base, restoring the correct DNA sequence.
Caption: The Base Excision Repair pathway for 8-oxoguanine.
Repair of this compound
While less characterized than 8-oxoG repair, evidence suggests that 8-ClG is also a substrate for the BER pathway. The initial recognition and excision are likely carried out by a DNA glycosylase, followed by the action of an AP endonuclease, DNA polymerase, and ligase to complete the repair. Further research is needed to identify the specific enzymes and the efficiency of this repair process.
Experimental Protocols
Shuttle Vector Mutagenesis Assay
This assay is used to determine the mutation frequency and spectrum of a specific DNA lesion in mammalian cells.
Methodology:
-
Vector Construction: A shuttle vector plasmid containing a reporter gene (e.g., supF) is constructed. A single, site-specific lesion (8-ClG or 8-oxoG) is introduced into the reporter gene.
-
Transfection: The lesion-containing plasmids are transfected into mammalian cells.
-
Replication and Repair: The plasmids replicate within the host cells, during which the DNA lesion may be repaired or bypassed by DNA polymerases, potentially leading to mutations.
-
Plasmid Recovery: After a set incubation period (e.g., 48-72 hours), the shuttle vectors are recovered from the mammalian cells.
-
Transformation of Bacteria: The recovered plasmids are transformed into an indicator strain of E. coli that allows for the selection of mutants based on the phenotype of the reporter gene.
-
Analysis: The mutation frequency is calculated by comparing the number of mutant colonies to the total number of colonies. The nature of the mutations is determined by sequencing the reporter gene from the mutant colonies.
Caption: Workflow for a typical shuttle vector mutagenesis assay.
In Vitro DNA Polymerase Fidelity Assay
This assay measures the kinetic parameters of nucleotide incorporation opposite a DNA lesion by a purified DNA polymerase.
Methodology:
-
Substrate Preparation: A DNA template-primer is designed with the lesion of interest (8-ClG or 8-oxoG) at a specific position in the template strand. The 5' end of the primer is typically radiolabeled for detection.
-
Reaction Setup: The DNA polymerase, template-primer, and varying concentrations of a single dNTP (either correct or incorrect) are incubated in a reaction buffer.
-
Time Course: The reaction is allowed to proceed for various time points and then quenched.
-
Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Quantification: The amount of extended primer is quantified using phosphorimaging.
-
Kinetic Analysis: The initial velocities of the reaction at different dNTP concentrations are used to determine the steady-state kinetic parameters, Km and kcat, by fitting the data to the Michaelis-Menten equation. The efficiency of incorporation is then calculated as kcat/Km.
Conclusion
Both this compound and 8-oxoguanosine are significant sources of genomic instability arising from inflammatory and oxidative stress. While both are promutagenic, current evidence suggests that 8-oxoguanosine is a more potent mutagen, primarily inducing G to T transversions. This compound, on the other hand, leads to G to C transversions. The distinct mutational signatures of these lesions underscore the importance of understanding their formation and repair in the context of human diseases such as cancer. The experimental approaches outlined in this guide provide a framework for the continued investigation of these and other forms of DNA damage.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Chloroguanosine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of 8-Chloroguanosine. Due to a lack of publicly available data directly comparing methods for this specific analyte, this guide leverages performance characteristics from structurally similar compounds, such as 8-oxoguanosine and other halogenated guanosine analogs. This information serves as a robust framework for selecting and cross-validating an appropriate analytical method for this compound. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of different analytical methods applicable to the quantification of guanosine analogs. These values provide an expected performance range for the analysis of this compound.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) |
| LC-MS/MS | 8-oxodG, 8-oxoGuo | ~3 fmol | 0.017 nmol/L | 1-200 nM | <15% | 88.5-107.7% |
| HPLC-UV | 8-Bromoguanosine analogs | - | - | - | - | - |
| HPLC-ECD | 8-oxodG | 5.0 µg/L | - | - | - | 74.5 ± 12% |
| GC-MS | 8-oxoguanine | ~1 modification per 10⁶ bases | - | - | - | - |
| Capillary Electrophoresis (CE-AD) | 8-OHdG, 8-NO₂Gua | 0.02-0.06 µg/mL | 0.1 µg/mL | 0.1-50.0 µg/mL | 0.1-2.1% | 100.0-108.0% |
Note: Data is compiled from studies on 8-oxoguanosine, 8-hydroxy-2'-deoxyguanosine, 8-nitroguanine and 8-bromoguanosine as surrogates for this compound. Performance may vary depending on the specific matrix and instrumentation.
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods is a systematic process to ensure the reliability and comparability of results obtained from different analytical procedures. The general workflow is depicted below.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are generalized and should be optimized for the specific laboratory conditions and sample matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it a gold standard for the quantification of small molecules in complex matrices.[1]
-
Sample Preparation (from biological fluids):
-
To 100 µL of sample (e.g., plasma, urine), add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for nucleoside analysis.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion.
-
High-Performance Liquid Chromatography with UV or Electrochemical Detection (HPLC-UV/ECD)
HPLC with UV detection is a robust and widely available technique, while electrochemical detection offers enhanced sensitivity for electroactive compounds like guanosine derivatives.[2][3]
-
Sample Preparation:
-
Sample preparation is similar to that for LC-MS/MS, but may require additional clean-up steps like solid-phase extraction (SPE) to remove interfering substances, especially for complex matrices.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or electrochemical detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase (for UV): An isocratic or gradient elution with a mixture of a buffer (e.g., 20 mM ammonium acetate, pH 5.5) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): UV absorbance is typically monitored at around 260 nm.
-
Detection (ECD): An electrochemical detector with a glassy carbon working electrode. The potential is set based on the electrochemical properties of this compound, which would need to be determined experimentally.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique but requires derivatization of the analyte to make it volatile. A major consideration for guanosine analogs is the potential for artifactual oxidation during sample preparation and derivatization.[4]
-
Sample Preparation and Derivatization:
-
Hydrolyze the sample (if necessary) to release the 8-chloroguanine base.
-
Dry the sample completely under vacuum.
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a capillary column suitable for the analysis of derivatized nucleobases (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized this compound.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires very small sample volumes.[5]
-
Sample Preparation:
-
Samples are typically diluted in the running buffer. A pre-concentration step, such as solid-phase extraction, may be necessary for trace-level analysis.
-
-
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis system with a suitable detector (e.g., UV or amperometric).
-
Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: A buffer system is chosen to optimize the separation, for example, a borate buffer at an alkaline pH.
-
Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection at ~260 nm or amperometric detection for enhanced sensitivity.
-
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 4. Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 8-Chloroguanosine and Other Halogenated Nucleosides: Immunomodulatory and Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 8-Chloroguanosine and other key halogenated nucleosides, focusing on their immunomodulatory and anticancer properties. The information presented is curated from experimental data to assist researchers in evaluating these compounds for therapeutic development.
Introduction to Halogenated Nucleosides
Halogenation of nucleosides is a key medicinal chemistry strategy to enhance their therapeutic potential. The introduction of a halogen atom at various positions of the purine or pyrimidine ring can significantly alter the compound's metabolic stability, receptor binding affinity, and overall biological activity. This guide focuses on C8-halogenated guanosine analogs, such as this compound and 8-Bromoguanosine, and compares their effects with other notable halogenated nucleosides like 8-Chloroadenosine. These compounds have garnered significant interest for their potent immunomodulatory and anticancer activities.
Comparative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activities of this compound and other halogenated nucleosides. It is important to note that the data has been collated from various studies, and experimental conditions may differ.
Immunomodulatory Activity: TLR7 Agonism
Several 8-halogenated guanosine analogs are known to be agonists of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA. Activation of TLR7 can lead to the production of pro-inflammatory cytokines and type I interferons, initiating a robust anti-viral and anti-tumor immune response.
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| 8-Bromoguanosine | Murine spleen cells | IFN Production | Not explicitly quantified, but demonstrated activity | [1] |
| Loxoribine (7-allyl-8-oxoguanosine) | Human PBMCs | IFN-α Induction | ~10-100 (estimated from dose-response curves) | [2] |
| Resiquimod (R848) | HEK293-hTLR7 | SEAP Reporter Assay | 0.28 | [3] |
| Imiquimod | HEK293-hTLR7 | SEAP Reporter Assay | 5.7 | [3] |
| Guanosine (in presence of ssRNA) | HEK293T-hTLR7 | NF-κB Luciferase Assay | Synergistic activation, no EC50 provided | [4] |
| 8-Hydroxyguanosine (in presence of ssRNA) | HEK293T-hTLR7 | NF-κB Luciferase Assay | Synergistic activation, no EC50 provided |
Anticancer Activity: Cytotoxicity
Halogenated nucleosides exert their anticancer effects through various mechanisms, including the induction of apoptosis and autophagy. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Chloroadenosine | MDA-MB-231 (Breast) | 0.52 | |
| SK-BR-3 (Breast) | 1.4 | ||
| MCF-7 (Breast) | ~0.25 (EC50 for viability) | ||
| CAKI-1 (Renal) | 2 | ||
| RXF-393 (Renal) | 36 | ||
| 8-Bromoguanosine | Not widely reported for direct cytotoxicity; primarily studied for its effects on signaling pathways. | - | |
| 8-Chloroguanine (as a DNA lesion) | Promutagenic, leading to G to C transversions. Not typically used as a direct cytotoxic agent. | - |
Note: Direct comparative IC50 values for this compound across a range of cancer cell lines in a single study are limited. The provided data for 8-Chloroadenosine showcases its potent anticancer activity.
Signaling Pathways and Mechanisms of Action
Halogenated nucleosides modulate distinct signaling pathways to exert their biological effects. Understanding these pathways is crucial for rational drug design and identifying potential therapeutic targets.
8-Chloroadenosine: A Potent Inducer of AMPK and Autophagy
8-Chloroadenosine is a ribonucleoside analog that, upon intracellular conversion to 8-Chloro-ATP, leads to a depletion of cellular ATP levels. This energy stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activated AMPK, in turn, inhibits the mTOR pathway, a key promoter of cell growth and proliferation, and induces autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.
8-Halogenated Guanosines: Activation of the Innate Immune System via TLR7
This compound and 8-Bromoguanosine are recognized by TLR7 in the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells. This recognition, often enhanced by the presence of single-stranded RNA, triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of type I interferons and other pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Halogenated nucleosides (e.g., this compound, 8-Chloroadenosine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated nucleosides in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
HEK-Blue™ TLR7 Assay for Immunomodulatory Activity
This assay utilizes a reporter cell line to quantify the activation of TLR7 by test compounds.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well plates
-
Halogenated nucleosides (e.g., this compound, 8-Bromoguanosine)
-
Positive control (e.g., R848)
-
Sterile, endotoxin-free water or appropriate solvent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of approximately 280,000 cells/mL in HEK-Blue™ Detection medium.
-
Compound Preparation: Prepare serial dilutions of the halogenated nucleosides and the positive control in sterile, endotoxin-free water or another appropriate solvent.
-
Assay Setup: Add 20 µL of each compound dilution to the wells of a 96-well plate. Include a negative control (solvent alone).
-
Cell Addition: Add 180 µL of the HEK-Blue™ hTLR7 cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: The secreted embryonic alkaline phosphatase (SEAP) produced upon TLR7 activation will react with the substrate in the HEK-Blue™ Detection medium, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the level of TLR7 activation. Plot the absorbance values against the compound concentrations to generate a dose-response curve and determine the EC50 value, which is the concentration of the compound that induces a half-maximal response.
Experimental Workflow Diagram
Conclusion
This compound and its halogenated counterparts represent a promising class of compounds with dual immunomodulatory and anticancer activities. While 8-Chloroadenosine demonstrates potent cytotoxicity through the induction of the AMPK pathway and autophagy, 8-halogenated guanosines show potential as TLR7 agonists, capable of stimulating a robust innate immune response. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of these intriguing molecules.
References
- 1. Activation of murine natural killer cells and macrophages by 8-bromoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Polymerase Responses to 8-Chloroguanosine and Other DNA Lesions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of how DNA polymerases respond to 8-Chloroguanosine (8-Cl-G), a significant DNA lesion arising from inflammation, in contrast to other well-characterized DNA adducts. Understanding these interactions is crucial for elucidating the mechanisms of mutagenesis, carcinogenesis, and for the development of targeted cancer therapies.
Introduction
DNA is under constant assault from both endogenous and exogenous agents, leading to a variety of lesions that can block DNA replication and trigger mutagenic events. This compound (8-Cl-G) is a major DNA adduct formed by hypochlorous acid (HOCl), a reactive halogen species generated by myeloperoxidase at sites of chronic inflammation.[1] Chronic inflammation is a known risk factor for cancer development, making the study of 8-Cl-G particularly relevant. This guide compares the effects of 8-Cl-G on DNA polymerase activity with other common DNA lesions, including 8-oxoguanine (8-oxoG), abasic (AP) sites, thymine glycol (Tg), and O6-methylguanine (O6-MeG).
Data Presentation: Quantitative Comparison of DNA Polymerase Responses to Various Lesions
The following tables summarize the kinetic parameters and misincorporation frequencies of various human DNA polymerases when encountering 8-Cl-G and other DNA lesions. These data provide a quantitative basis for comparing the mutagenic potential and bypass efficiency of these adducts.
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite DNA Lesions by Human DNA Polymerase β (pol β)
| Template Lesion | Incoming dNTP | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) |
| 8-Cl-G | dCTP (correct) | 0.013 | 1.3 | 0.01 |
| dGTP (incorrect) | 0.002 | 3.1 | 0.00065 | |
| 8-oxoG | dCTP (correct) | 0.032 | 0.21 | 0.15 |
| dATP (incorrect) | 0.016 | 0.32 | 0.05 |
Data for 8-Cl-G from[2][3]. Data for 8-oxoG from.
Table 2: Misincorporation Frequencies and Bypass Efficiency of Human DNA Polymerases Opposite 8-Cl-G
| DNA Polymerase | Nucleotide Incorporation | Misincorporation Frequency (%) | One-Base Deletion Frequency (%) | Lesion Bypass |
| pol α | dCMP (exclusive) | Not reported | Not reported | Slightly retarded |
| pol κ | dCMP | - | 6.4 | Slightly retarded |
| dGMP | 5.5 | - | ||
| dAMP | 3.7 | - | ||
| dTMP | 3.5 | - | ||
| pol η | dCMP (exclusive) | Not reported | Not reported | Readily bypassed |
Data from.
Table 3: Comparative Bypass Efficiencies of Various DNA Lesions by Different DNA Polymerases
| DNA Lesion | DNA Polymerase | Bypass Efficiency (relative to undamaged template) |
| 8-oxoG | Yeast pol δ | 15-31% |
| Yeast pol η | ~70% (10-fold more efficient than pol δ) | |
| O6-MeG | Yeast pol η | ~70% |
| Human pol η | Efficient bypass | |
| Thymine Glycol | Human pol α | Weakly contributes to bypass |
| Human pol η | Relatively efficient bypass (5R-Tg > 5S-Tg) | |
| Abasic Site | Human pol ε | Cannot bypass |
Data compiled from.
Key Observations from the Data:
-
8-Cl-G is a Promutagenic Lesion: Human DNA polymerase β incorporates dGTP opposite 8-Cl-G with only a 15-fold lower efficiency than the correct nucleotide, dCTP, indicating its significant mutagenic potential. This misincorporation leads to G to C transversion mutations.
-
Polymerase-Specific Responses to 8-Cl-G: Human DNA polymerases α and η exclusively incorporate the correct nucleotide (dCMP) opposite 8-Cl-G. In contrast, the translesion synthesis (TLS) polymerase κ is more error-prone, promoting misincorporation of dGMP, dAMP, and dTMP, as well as one-base deletions. While pols α and κ are slightly stalled by 8-Cl-G, pol η readily bypasses the lesion.
-
Comparison with 8-oxoG: 8-oxoG, a common oxidative lesion, primarily leads to G to T transversions by mispairing with adenine. Kinetic studies with pol β show that while both lesions are mutagenic, the patterns of misincorporation differ significantly.
-
Bypass of Other Lesions: The data highlights the diverse capabilities of DNA polymerases in handling different types of DNA damage. For instance, while pol η efficiently bypasses lesions like 8-oxoG and O6-MeG, other polymerases like pol ε are completely blocked by abasic sites.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to generate the data presented in this guide.
Protocol 1: Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This method is used to determine the kinetic parameters (kcat and Km) of a DNA polymerase for incorporating a single nucleotide opposite a DNA lesion.
-
Oligonucleotide Preparation: A DNA template containing a site-specific lesion (e.g., 8-Cl-G) is annealed to a shorter, 5'-radiolabeled or fluorescently labeled primer. The primer terminus is positioned immediately upstream of the lesion.
-
Reaction Setup: The polymerase reaction is assembled in a buffer containing the DNA-lesion substrate, a specific DNA polymerase, and varying concentrations of a single deoxynucleoside triphosphate (dNTP).
-
Time Course and Quenching: The reaction is incubated at a specific temperature (e.g., 37°C) and aliquots are taken at different time points. The reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA in formamide).
-
Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: The amount of extended primer (product) is quantified using phosphorimaging or fluorescence scanning. The initial velocity of the reaction is plotted against the dNTP concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km. kcat is then calculated from Vmax.
Protocol 2: Primer Extension Assay for Lesion Bypass Analysis
This assay is used to assess the ability of a DNA polymerase to bypass a DNA lesion and to identify the sites of polymerase stalling.
-
Substrate Preparation: Similar to the steady-state kinetics assay, a template containing the lesion is annealed to a labeled primer.
-
Polymerase Reaction: The reaction is initiated by adding the DNA polymerase and all four dNTPs to the primer-template substrate in a suitable reaction buffer.
-
Time-Dependent Analysis: Aliquots are taken at various time points and the reactions are quenched.
-
PAGE and Visualization: The products are resolved on a denaturing polyacrylamide gel. The gel is then visualized to observe the progression of the primer extension.
-
Interpretation: The appearance of bands corresponding to the full-length product indicates successful lesion bypass. The accumulation of shorter bands at the position of the lesion signifies polymerase stalling.
Protocol 3: Mutagenesis Assay (e.g., Blue-White Screening)
This type of assay is used to determine the frequency and types of mutations that occur when a DNA lesion is bypassed in a cellular context or by a specific polymerase in vitro.
-
Vector Construction: A plasmid vector is constructed to contain a single, site-specific DNA lesion within a reporter gene, such as lacZα.
-
In Vitro Replication or Cellular Transformation:
-
In Vitro: The gapped vector is replicated in vitro using a specific DNA polymerase and dNTPs.
-
In Vivo: The vector is transformed into competent bacterial cells (e.g., E. coli).
-
-
Colony Screening: The transformed cells are plated on media containing a chromogenic substrate (e.g., X-gal) and an inducer (e.g., IPTG).
-
Data Analysis: The color of the resulting colonies indicates the functionality of the reporter gene. White colonies suggest a mutation that has inactivated the gene, while blue colonies indicate that the gene is functional. The mutation frequency is calculated as the ratio of white colonies to the total number of colonies.
-
Sequence Analysis: DNA from the mutant (white) colonies is sequenced to identify the specific nucleotide changes that occurred at the site of the lesion.
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of DNA polymerase responses to DNA damage.
Caption: Workflow for a primer extension-based lesion bypass assay.
Caption: Simplified overview of the DNA damage response signaling pathway.
Caption: Key steps in the Base Excision Repair (BER) pathway for oxidative DNA damage.
Conclusion
The response of DNA polymerases to this compound is complex and polymerase-dependent. While high-fidelity polymerases like pol α and the TLS polymerase η tend to bypass 8-Cl-G with high fidelity, other TLS polymerases like pol κ are more error-prone, highlighting the intricate interplay of factors that determine the mutagenic fate of this lesion. The quantitative data presented here, in conjunction with the detailed experimental protocols, provide a valuable resource for researchers investigating the biological consequences of inflammation-induced DNA damage and for those involved in the development of novel therapeutic strategies that target DNA repair and damage tolerance pathways. Further comparative studies with a broader range of DNA polymerases and other types of DNA lesions will continue to deepen our understanding of these critical cellular processes.
References
- 1. Error-prone bypass of O6-methylguanine by DNA polymerase of Pseudomonas aeruginosa phage PaP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
How does the mutagenic signature of 8-Chloroguanosine differ from other adducts?
For Researchers, Scientists, and Drug Development Professionals
The landscape of DNA damage is vast and complex, with a diverse array of adducts capable of altering the genetic code and driving carcinogenesis. Understanding the unique mutagenic signature of each adduct is paramount for elucidating mechanisms of mutagenesis, identifying etiological agents in cancer, and developing targeted therapeutics. This guide provides a detailed comparison of the mutagenic signature of 8-Chloroguanosine (8-ClG), an adduct formed during inflammation-associated DNA damage, with other well-characterized DNA adducts: 8-oxoguanine (8-oxoG), a product of oxidative stress, and aristolochic acid (AA)-DNA adducts, derived from a potent environmental carcinogen.
At a Glance: Comparative Mutagenic Signatures
The mutagenic signature of a DNA adduct is defined by the specific type and frequency of mutations it induces. This compound exhibits a distinct profile, primarily causing G to C transversions. This stands in contrast to the signatures of other common adducts, as detailed below.
| DNA Adduct | Primary Mutation Type | Notable Features |
| This compound (8-ClG) | G → C Transversion | The bulky chlorine atom at the C8 position favors the syn conformation of guanine, leading to mispairing with another guanine during DNA replication[1][2]. |
| 8-Oxoguanine (8-oxoG) | G → T Transversion | The C8-oxo group also promotes the syn conformation, facilitating mispairing with adenine[3][4][5]. This is one of the most common and well-studied mutagenic lesions. |
| Aristolochic Acid (AA)-DNA Adducts | A:T → T:A Transversion | AA forms bulky adducts with adenine and guanine. The A-adducts are particularly mutagenic and lead to a characteristic A to T transversion signature. |
In-Depth Mutational Analysis: A Quantitative Comparison
The frequency and specificity of mutations induced by these adducts have been quantified in various experimental systems. The following table summarizes key findings from cellular and in vitro studies.
| Adduct | Experimental System | Predominant Mutation | Mutation Frequency (%) | Reference |
| This compound (8-ClG) | In vitro (human pol β) | G → C | Promutagenic, with dGTP incorporated only ~15-fold less efficiently than dCTP | |
| 8-Oxoguanine (8-oxoG) | Simian kidney cells (COS) | G → T | 2.5 - 4.8 | |
| E. coli | G → T | 1.8 | ||
| MUTYH-defective colorectal cancer | G:C → T:A | Signature 36 | ||
| Aristolochic Acid (AA)-DNA Adducts | Human urothelial carcinoma | A:T → T:A | ~72% of all mutations |
Mechanistic Insights: DNA Repair and Mutagenesis Pathways
The ultimate mutagenic outcome of a DNA adduct is intimately linked to its processing by DNA repair pathways and the fidelity of DNA polymerases during replication.
This compound: A Challenge for Polymerases
The precise cellular repair pathway for 8-ClG is still under investigation. However, its structure suggests it may be a substrate for translesion synthesis (TLS) polymerases, which are specialized enzymes that can replicate past DNA lesions, often with lower fidelity. In vitro studies with human DNA polymerase β (pol β) show that it can mis-insert a guanine opposite 8-ClG, leading to the characteristic G to C transversion.
8-Oxoguanine: A Substrate for Base Excision Repair
8-oxoG is primarily repaired by the Base Excision Repair (BER) pathway. The glycosylase OGG1 recognizes and excises the oxidized base. If replication occurs before repair, the mis-inserted adenine opposite 8-oxoG can be removed by the MUTYH glycosylase, providing another opportunity for correct repair. Failure of these repair mechanisms leads to G to T transversions.
Aristolochic Acid Adducts: Repaired by Nucleotide Excision Repair
The bulky adducts formed by aristolochic acid are recognized and removed by the Nucleotide Excision Repair (NER) pathway. This pathway excises a short stretch of the DNA strand containing the lesion, which is then re-synthesized using the undamaged strand as a template.
Experimental Protocols: Determining Mutagenic Signatures
The characterization of mutagenic signatures relies on a suite of powerful molecular biology techniques. Below are overviews of key experimental protocols.
Shuttle Vector Mutagenesis Assay
This assay is a cornerstone for studying the mutagenic potential of specific DNA lesions in mammalian cells.
Objective: To determine the frequency and spectrum of mutations induced by a site-specific DNA adduct.
Methodology:
-
Vector Construction: A single-stranded shuttle vector (e.g., based on M13 or phagemids) is engineered to contain a reporter gene, such as supF, which acts as a marker for mutations. A specific DNA adduct, such as 8-ClG, is incorporated at a defined site within this gene.
-
Transfection into Mammalian Cells: The vector carrying the adduct is introduced into mammalian cells (e.g., COS-7 kidney cells) where it can be replicated by the cellular machinery.
-
Vector Rescue: After a period of replication, the progeny plasmids are isolated from the mammalian cells.
-
Transformation of Indicator Bacteria: The rescued plasmids are then used to transform an indicator strain of E. coli. The phenotype of the bacteria (e.g., color on an indicator plate) reveals whether the reporter gene has been inactivated by a mutation.
-
Mutation Analysis: Plasmids from mutant colonies are sequenced to identify the specific base changes at and around the site of the original adduct.
32P-Postlabeling Assay for DNA Adduct Detection
This highly sensitive method is used to detect and quantify bulky DNA adducts.
Objective: To detect the presence of DNA adducts in a biological sample.
Methodology:
-
DNA Isolation and Digestion: DNA is extracted from cells or tissues and enzymatically digested to individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducted nucleotides are enriched from the digest, often by enzymatic treatment or solvent extraction.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
In Vitro DNA Polymerase Fidelity Assay
This assay measures the efficiency and accuracy of nucleotide incorporation by a DNA polymerase opposite a specific DNA lesion.
Objective: To determine the kinetic parameters of nucleotide insertion and extension by a DNA polymerase at a site of DNA damage.
Methodology:
-
Template-Primer Design: A synthetic DNA template containing a single, site-specific adduct is annealed to a shorter, radiolabeled primer.
-
Polymerase Reaction: A purified DNA polymerase is added to the template-primer duplex in the presence of one or more deoxynucleoside triphosphates (dNTPs).
-
Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The intensity of the bands corresponding to the unextended primer and the extended products is quantified to determine the kinetics of nucleotide incorporation opposite the adduct and at subsequent positions.
Conclusion
The mutagenic signature of this compound, characterized by a predominance of G to C transversions, is distinct from that of other well-studied DNA adducts such as 8-oxoguanine and aristolochic acid adducts. This unique signature is a direct consequence of the stereochemical properties of the 8-ClG adduct, which favors a conformation that leads to mispairing with guanine during DNA replication. While the cellular repair mechanisms for 8-ClG are still being fully elucidated, its distinct mutagenic footprint underscores the importance of considering a wide range of DNA adducts when investigating the molecular origins of cancer and other genetic diseases. Further research into the cellular processing of 8-ClG will provide a more complete picture of its biological consequences and may reveal novel targets for therapeutic intervention in inflammation-associated cancers.
References
- 1. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Specific Mutational Signature Associated with DNA 8-Oxoguanine Persistence in MUTYH-defective Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-stranded shuttle phagemid for mutagenesis studies in mammalian cells: 8-oxoguanine in DNA induces targeted G.C-->T.A transversions in simian kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Oxoguanine-mediated transcriptional mutagenesis causes Ras activation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling DNA Mutations In Vivo: A Comparative Guide to 8-Chloroguanosine-Induced Damage
For researchers, scientists, and drug development professionals, understanding the precise structural changes to DNA caused by chemical agents is paramount. This guide provides a comparative analysis of DNA mutations induced by 8-Chloroguanosine (8-Cl-dG), a significant DNA adduct formed during inflammation, and contrasts it with other key mutagenic agents. We delve into the structural basis of these mutations and provide detailed experimental protocols for their in vivo confirmation.
This compound is a major DNA lesion resulting from the reaction of hypochlorous acid, a reactive halogen species produced by myeloperoxidase during inflammatory processes, with guanine bases in DNA.[1][2][3] This adduct is of significant interest due to its association with inflammation-driven carcinogenesis.[1][2] The primary mutagenic outcome of 8-Cl-dG in DNA is the induction of G-to-C transversion mutations.
The Structural Basis of this compound Mutagenicity
The key to understanding the mutagenic properties of 8-Cl-dG lies in its conformational flexibility. While standard guanine predominantly exists in an anti conformation to form a Watson-Crick base pair with cytosine, the bulky chlorine atom at the C8 position of 8-Cl-dG destabilizes this conformation. This steric hindrance favors a syn conformation.
In this syn state, the Hoogsteen edge of the guanine base is presented for hydrogen bonding. During DNA replication, this syn-8-Cl-dG can form a stable Hoogsteen base pair with an incoming deoxyguanosine triphosphate (dGTP). This misincorporation of guanine opposite the original guanine site leads to a G-to-C transversion in the subsequent round of DNA replication.
Comparative Analysis: this compound vs. Other DNA Adducts
To provide a clearer picture of the unique mutagenic signature of 8-Cl-dG, it is essential to compare it with other well-characterized DNA lesions.
| Feature | This compound (8-Cl-dG) | 8-Oxoguanine (8-oxo-dG) | Aflatoxin B1-N7-Guanine |
| Primary Mutation | G-to-C Transversion | G-to-T Transversion | G-to-T Transversion |
| Conformation | Favors syn conformation | Favors syn conformation | Favors syn conformation |
| Mispairing Partner | dGTP | dATP | dATP |
| Mechanism | Hoogsteen base pairing with incoming guanine. | Hoogsteen base pairing with incoming adenine. | Destabilization of the glycosidic bond, leading to an apurinic site, which is often bypassed by translesion synthesis polymerases inserting adenine. |
| Biological Context | Inflammation-associated carcinogenesis. | Oxidative stress, aging, and various cancers. | Exposure to aflatoxin B1, a mycotoxin. |
Experimental Protocols for In Vivo Confirmation
Confirming the structure and frequency of 8-Cl-dG-induced mutations in a living organism requires a multi-step experimental approach.
In Vivo Model and Treatment
-
Animal Model: C57BL/6 mice are a commonly used strain for studying inflammation and carcinogenesis.
-
Induction of Inflammation: A localized inflammatory response can be induced by methods such as intraperitoneal injection of lipopolysaccharide (LPS).
-
Exposure to Chlorinated Species: To specifically study 8-Cl-dG, animals can be treated with a source of hypochlorous acid or a related compound.
Tissue Collection and DNA Extraction
-
Tissue Harvesting: At selected time points after treatment, target tissues (e.g., liver, colon) are harvested.
-
Genomic DNA Extraction: High-purity genomic DNA is extracted from the tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
DNA Adduct Analysis
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying specific DNA adducts like 8-Cl-dG. This provides direct evidence of the presence of the lesion in the DNA.
Mutation Analysis
-
Gene-Specific PCR and Sequencing: For targeted analysis, a specific gene known to be a target of mutation in the tissue of interest (e.g., p53, Kras) can be amplified by PCR from the extracted genomic DNA. The PCR products are then sequenced (Sanger or Next-Generation Sequencing) to identify the specific base changes.
-
Whole-Genome Sequencing (WGS): For a comprehensive, unbiased view of the mutational landscape, WGS can be performed. This allows for the identification of all mutations across the genome and the characterization of the mutational signature associated with 8-Cl-dG.
Visualizing the Experimental Workflow and Mutagenic Pathway
To better illustrate the processes described, the following diagrams are provided.
Figure 1. Experimental workflow for confirming 8-Cl-dG-induced DNA mutations in vivo.
References
Comparative Analysis of Repair Pathways for 8-Chloroguanosine and 8-Bromoguanosine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cellular mechanisms that repair DNA damage is crucial. This guide provides a comparative analysis of the repair pathways for two significant halogenated guanosine adducts: 8-chloroguanosine (8-Cl-G) and 8-bromoguanosine (8-Br-G). These lesions, often resulting from inflammation and oxidative stress, pose a threat to genomic integrity and are implicated in carcinogenesis.
This publication delves into the enzymatic repair processes, highlighting the roles of Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR) pathways in the recognition and removal of these adducts. Experimental data on enzyme kinetics and structural interactions are presented to offer a clear comparison of how the cell contends with these distinct yet related forms of DNA damage.
Executive Summary of Comparative Repair
| Feature | This compound (8-Cl-G) | 8-Bromoguanosine (8-Br-G) |
| Primary Repair Pathway | Primarily Base Excision Repair (BER) | Primarily Base Excision Repair (BER) |
| Key BER Enzyme | DNA Polymerase β (involved in gap-filling) | 8-Oxoguanine DNA glycosylase (OGG1) (stimulates lyase activity) |
| Interaction with OGG1 | Substrate activity not well-quantified | Stimulates the β-elimination step of OGG1 |
| Interaction with DNA Polymerase β | Acts as a template, showing promutagenic potential by directing dGTP misincorporation. | Forms stable base pairs in both syn and anti conformations within the active site, suggesting promutagenic potential. |
| NER Involvement | Suggested for bulky oxidative lesions, but specific activity on 8-Cl-G is not well-defined. | Suggested for bulky oxidative lesions, but specific activity on 8-Br-G is not well-defined. |
| MMR Involvement | Recognition of mismatches involving 8-Cl-G is likely but not extensively studied. | Recognition of mismatches involving 8-Br-G is likely but not extensively studied. |
| Mutagenic Potential | Promotes G-to-C transversions. | Promotes G-to-C transversions. |
Base Excision Repair: The First Line of Defense
The Base Excision Repair (BER) pathway is the principal mechanism for correcting small, non-helix-distorting base lesions, including halogenated guanosines.
Role of OGG1 Glycosylase
The 8-oxoguanine DNA glycosylase (OGG1) is a key enzyme in the BER pathway that recognizes and excises oxidized purines. While its primary substrate is 8-oxoguanine, studies have investigated its activity on halogenated analogs.
-
8-Bromoguanosine: Research indicates that 8-bromoguanine acts as a stimulator of OGG1's lyase activity. Specifically, it enhances the rate of the β-elimination step that follows the initial removal of the damaged base[1][2]. This suggests that while OGG1 may not efficiently excise 8-Br-G itself, its presence can influence the later stages of the BER process.
-
This compound: Direct quantitative data on the glycosylase activity of OGG1 towards 8-chloroguanine is limited. However, given the structural similarity to 8-oxoG and 8-Br-G, it is plausible that OGG1 plays a role in its recognition, although likely with lower efficiency than for its canonical substrate.
Diagram of the Base Excision Repair Pathway for 8-Halogenated Guanosines
Caption: The Base Excision Repair (BER) pathway for 8-halogenated guanosines.
DNA Polymerase β: A Key Player in Promutagenicity
DNA polymerase β (Pol β) is a critical enzyme in the BER pathway, responsible for filling the single-nucleotide gap left after the damaged base is removed. Its interaction with halogenated guanosines is a key determinant of their mutagenic potential.
-
This compound: Kinetic studies have shown that DNA polymerase β can use 8-Cl-G as a template. However, it exhibits a propensity to misincorporate dGTP opposite the lesion, leading to G-to-C transversions. This misincorporation is only about 15-fold less efficient than the correct incorporation of dCTP, highlighting the promutagenic nature of this adduct.
-
8-Bromoguanosine: X-ray crystallography studies have revealed that 8-Br-G can form stable base pairs with both incoming dCTP (in the anti conformation) and dGTP (in the syn conformation) within the active site of DNA polymerase β[3]. This structural flexibility allows for the accommodation of the incorrect nucleotide, providing a basis for the observed G-to-C mutations.
Nucleotide Excision Repair: A Pathway for Bulky Lesions
Nucleotide Excision Repair (NER) is a versatile repair system that removes a wide range of DNA lesions, particularly those that cause significant distortion to the DNA helix. While BER is the primary pathway for single-base damage, NER can act as a backup or complementary pathway for some oxidative lesions.
For both 8-Cl-G and 8-Br-G, their size is larger than an unmodified guanine, which could potentially cause minor helical distortions. However, current research has not extensively characterized the efficiency of NER in repairing these specific lesions. It is plausible that NER may play a role, especially if the lesions are part of a more complex damage cluster.
Diagram of the Nucleotide Excision Repair Pathway
References
- 1. Kinetic conformational analysis of human 8-oxoguanine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleobase catalysts for the enzymatic activation of 8-oxoguanine DNA glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for promutagenicity of 8-halogenated guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 8-Chloroguanosine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Proper management and disposal of chemical reagents like 8-Chloroguanosine, a chlorinated nucleoside analog, are critical components of responsible research. Adherence to established disposal protocols mitigates risks, ensures regulatory compliance, and fosters a culture of safety.
This guide provides essential, step-by-step logistical information for the proper disposal of this compound and associated contaminated materials. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-provided Safety Data Sheet (SDS) for specific guidance.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, ensure all personnel are trained on its potential hazards. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Chemically resistant nitrile gloves. Consider double-gloving for added protection.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield to protect against splashes.[4] |
| Lab Coat | A standard laboratory coat to prevent skin contact. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization of the solid compound. |
Step-by-Step Disposal Procedures
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. As a chlorinated organic compound, it should be classified as halogenated organic waste .
1. Waste Segregation:
-
At the Point of Generation: Immediately segregate this compound waste from all other waste streams.
-
Halogenated vs. Non-Halogenated: Crucially, keep halogenated waste, such as this compound, separate from non-halogenated organic waste. Mixing these streams can complicate the disposal process and increase costs.
-
Solid vs. Liquid Waste: Use separate, designated containers for solid and liquid waste.
-
Solid Waste: Includes contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, and any absorbent material used for cleaning spills.
-
Liquid Waste: Includes any solutions containing this compound.
-
2. Waste Containment and Labeling:
-
Container Selection: Use only designated, leak-proof, and chemically compatible containers with secure, tight-fitting lids.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an indication of its halogenated nature. Do not use abbreviations. The label should also include the name of the principal investigator and the date accumulation started.
3. Storage:
-
Store sealed hazardous waste containers in a designated, secure area, such as a satellite accumulation area or a fume hood base cabinet.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials. Utilize secondary containment to prevent spills.
4. Final Disposal:
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all required hazardous waste manifests or other paperwork as instructed by your EHS department.
Emergency Procedures for Spills
In the event of a spill, trained personnel wearing appropriate PPE should perform cleanup.
-
Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Collection: Carefully sweep or scoop the absorbed material into a designated halogenated solid waste container.
-
Decontamination: Clean the spill area with soap and water or another appropriate solvent. Collect all cleaning materials as hazardous waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 8-Chloroguanosine
For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the handling and disposal of 8-Chloroguanosine.
This compound is a chemical compound utilized in biomedical research, particularly in studies related to DNA damage and repair mechanisms.[][2] Due to its potential health hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
The primary route of exposure to this compound is through inhalation of its dust particles, skin contact, or eye contact. The compound is classified with the following hazard statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer.
-
H361: Suspected of damaging fertility or the unborn child.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. For extended handling, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | To be worn in addition to safety glasses or goggles when there is a risk of splashing or aerosol generation. |
| Body Protection | Laboratory coat | A fully fastened lab coat is required to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to control dust.
-
Before starting, ensure the work area is clean and uncluttered.
-
Use a dedicated set of utensils (spatulas, weighing paper) for handling the compound.
2. Dissolving and Solution Handling:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.
3. Spill Management:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
For small spills of solid material, carefully cover with a damp paper towel to avoid raising dust, then gently scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
